Product packaging for Vactosertib Hydrochloride(Cat. No.:)

Vactosertib Hydrochloride

Cat. No.: B607394
M. Wt: 435.9 g/mol
InChI Key: UDRJLVATGDHMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EW-7197 Hydrochloride is a highly potent, selective, and orally bioavailable inhibitor of TGF-β type 1 receptor kinase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClFN7 B607394 Vactosertib Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRJLVATGDHMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vactosertib: A Technical Guide to a Potent TGF-β Receptor 1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[3] Its dysregulation is implicated in the pathology of various diseases, most notably in cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5] This technical guide provides a comprehensive overview of Vactosertib, including its mechanism of action, chemical properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for relevant assays and visualizations of the associated biological pathways and workflows are also presented to support further research and development efforts.

Introduction to Vactosertib

Vactosertib is a selective, ATP-competitive inhibitor of ALK5. By binding to the kinase domain of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[6] This targeted inhibition has shown promise in a variety of therapeutic areas, particularly in oncology, where Vactosertib is being investigated as a monotherapy and in combination with other anti-cancer agents.[4]

Chemical Properties

Vactosertib is a complex heterocyclic molecule with the following properties:

PropertyValue
IUPAC Name N-((4-([3][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline
Molecular Formula C22H18FN7
Molecular Weight 399.42 g/mol
SMILES String CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4[8]
Synonyms TEW-7197, EW-7197

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[7] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[7] Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.[3][7]

Vactosertib exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK5. This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex formation with SMAD4 SMAD4 SMAD4 Gene_transcription Gene Transcription (Proliferation, Metastasis, etc.) SMAD_complex->Gene_transcription Nuclear Translocation Vactosertib Vactosertib Vactosertib->ALK5 Inhibition

Figure 1. Vactosertib's inhibition of the canonical TGF-β signaling pathway.

Quantitative Data

In Vitro Potency

Vactosertib has demonstrated high potency against its primary target, ALK5, as well as activity against other related kinases.

TargetIC50 (nM)Assay TypeReference
ALK5 (TGF-βR1) 12.9ATP-competitive kinase assay
ALK4 (ACVR1B) 17.3ATP-competitive kinase assay
ALK2 (ACVR1) 17.3ATP-competitive kinase assay
pSMAD3 (in 4T1 cells) 10-30Cellular assay
Pharmacokinetic Profile (Phase 1, NCT02160106)

A first-in-human, dose-escalation study in patients with advanced solid tumors provided the following pharmacokinetic parameters for orally administered Vactosertib.

ParameterMedian Value (Range)
Tmax (Time to maximum concentration) 1.2 hours (0.8 - 1.8)
t1/2 (Terminal half-life) 3.2 hours (2.2 - 4.2)
CL/F (Apparent clearance) 29 L/h (21 - 44)
Vd/F (Apparent volume of distribution) 133 L (77 - 222)
Accumulation Ratio (after 5 days) 0.87 (0.69 - 1.07)

Data from a study in 29 patients receiving doses from 30 mg to 340 mg once daily.[9][10]

Clinical Efficacy Highlights

Vactosertib has been evaluated in several clinical trials, often in combination with other therapies, demonstrating promising anti-tumor activity.

Trial IDIndicationCombination AgentKey OutcomesReference
NCT03143985 Relapsed/Refractory Multiple MyelomaPomalidomide6-month Progression-Free Survival (PFS-6) of 82%[11]
Phase Ib/II Desmoid TumorsImatinibObjective Response Rate (ORR) of 25.9%; 1-year Progression-Free Rate (PFR) of 81.0%
Phase Ib/IIa Advanced NSCLC (PD-L1 positive)DurvalumabMedian Overall Survival (mOS) of 41.9 months for PD-L1 ≥25%[6]

Experimental Protocols

ALK5 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of Vactosertib against ALK5 using a radiometric or luminescence-based assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - ALK5 Enzyme - Substrate (e.g., Casein) - ATP (radiolabeled or for ADP-Glo) - Vactosertib dilutions Incubation Incubate ALK5 with Vactosertib dilutions Reagents->Incubation Reaction Initiate reaction with ATP and Substrate Incubation->Reaction Termination Terminate reaction Reaction->Termination Detection Measure phosphorylation (e.g., scintillation counting or luminescence) Termination->Detection Analysis Calculate IC50 value Detection->Analysis

Figure 2. General workflow for an ALK5 kinase inhibition assay.

Materials:

  • Recombinant active ALK5 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., casein or a specific peptide)

  • ATP (with [γ-33P]ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)

  • Vactosertib (serially diluted in DMSO)

  • 96-well or 384-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of Vactosertib in DMSO.

  • In a multi-well plate, add the kinase buffer, ALK5 enzyme, and the Vactosertib dilutions.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction (e.g., by adding EDTA or a stop solution).

  • Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13][14]

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of Vactosertib on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Vactosertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Vactosertib (and/or in combination with other drugs) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control and plot against Vactosertib concentration to determine the GI50 (concentration for 50% growth inhibition).[3]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Vactosertib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest (e.g., osteosarcoma or breast cancer cells)

  • Vactosertib formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Vactosertib (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or 5 days on/2 days off).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Analyze the data to determine the effect of Vactosertib on tumor growth inhibition.[4][15]

Western Blot for p-SMAD2/3

This protocol describes the detection of phosphorylated SMAD2 and SMAD3 in cell lysates to confirm the inhibitory effect of Vactosertib on TGF-β signaling.

Materials:

  • Cell line responsive to TGF-β

  • TGF-β1 ligand

  • Vactosertib

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies against p-SMAD2/3 and total SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells and serum-starve them overnight.

  • Pre-treat the cells with various concentrations of Vactosertib for a short period (e.g., 30-60 minutes).

  • Stimulate the cells with TGF-β1 ligand for a defined time (e.g., 30-60 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against p-SMAD2/3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

Conclusion

Vactosertib is a well-characterized and potent inhibitor of the TGF-β type I receptor, ALK5. Its ability to modulate the tumor microenvironment and inhibit tumor growth, both as a monotherapy and in combination with other agents, has been demonstrated in numerous preclinical and clinical studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Vactosertib in oncology and other diseases driven by aberrant TGF-β signaling. The favorable pharmacokinetic profile and manageable safety data from clinical trials support its continued development and investigation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vactosertib (EW-7197): An ALK5 Inhibitor

This technical guide provides a comprehensive overview of Vactosertib (EW-7197), a potent and selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5). The document details its inhibitory activity, the underlying mechanism of action through the TGF-β signaling pathway, and standardized experimental protocols for its evaluation.

Vactosertib is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the serine/threonine kinase ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor (TGFBR1).[1][2][3] By inhibiting ALK5, Vactosertib effectively blocks TGF-β signaling, a pathway critically involved in tumor cell proliferation, migration, and the suppression of host immune responses.[3][4] This targeted action has positioned Vactosertib as a promising agent in cancer immunotherapy and for treating fibrotic diseases.[5]

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Vactosertib has been evaluated against several kinases, demonstrating high selectivity for ALK5 and related receptors. The following table summarizes the reported IC50 values from various in vitro and cell-based assays.

TargetAssay TypeIC50 Value (nM)Reference
ALK5 (TGFBR1) Cell-free kinase assay11[6][7]
Cell-free kinase assay12.9[1][2][5]
Cell-free kinase assay13[6]
Radioisotopic protein kinase assay7[6]
Radioisotopic protein kinase assay9.67[6]
ALK4 (ACVR1B) Cell-free kinase assay13[6]
Cell-free kinase assay17.3[1][2]
ALK2 (ACVR1) Cell-free kinase assay17.3[1][2]
Cellular ALK5 Activity TGF-β1-induced luciferase reporter (4T1 cells)12.1[6]
TGF-β1-induced luciferase reporter (HaCaT cells)16.5[6]
pSmad3 inhibition (4T1 cells)10 - 30[1][2]
Cell Growth Inhibition Osteosarcoma cell lines790 - 2100[8]

Signaling Pathway and Mechanism of Action

Vactosertib exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. In this pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2) induces the recruitment and phosphorylation of the ALK5/TGFBR1 receptor. Activated ALK5 then phosphorylates the downstream signaling molecules Smad2 and Smad3. This phosphorylation event causes Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in processes such as cell cycle control, apoptosis, epithelial-to-mesenchymal transition (EMT), and immune suppression.[9] Vactosertib, by inhibiting ALK5, prevents the phosphorylation of Smad2/3 and blocks all subsequent downstream signaling.[1][2][6]

TGF_beta_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 ALK5 ALK5 TGFBR2->ALK5 Recruits & Phosphorylates Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates Vactosertib Vactosertib Vactosertib->ALK5 Inhibits pSmad2/3 pSmad2/3 Smad2/3_Smad4_complex Smad2/3-Smad4 Complex pSmad2/3->Smad2/3_Smad4_complex Complexes with Smad4 Smad4 Smad4->Smad2/3_Smad4_complex Gene_Transcription Gene Transcription (EMT, Proliferation, Immunosuppression) Smad2/3_Smad4_complex->Gene_Transcription Translocates & Regulates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds

Vactosertib inhibits ALK5, blocking TGF-β signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Vactosertib's inhibitory properties. Below are protocols for key in vitro and cell-based assays.

In Vitro ALK5 Kinase Assay (Radioisotopic)

This assay directly measures the enzymatic activity of ALK5 and its inhibition by Vactosertib.

  • Objective: To determine the IC50 of Vactosertib against recombinant human ALK5 kinase.

  • Materials:

    • Recombinant human ALK5 (expressed in Sf9 insect cells).[6]

    • Substrate: Casein or a specific peptide substrate (e.g., TGFBR1 peptide).[6][10]

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]

    • [γ-33P]-ATP.

    • Vactosertib (serial dilutions).

    • Phosphocellulose paper or membrane.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the ALK5 enzyme, substrate, and kinase assay buffer.

    • Add serial dilutions of Vactosertib or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-33P]-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[12]

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-33P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each Vactosertib concentration relative to the control and determine the IC50 value by non-linear regression analysis.

Cellular Phospho-Smad2/3 Inhibition Assay (Western Blot)

This assay confirms the mechanism of action of Vactosertib within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2/3.

  • Objective: To determine the cellular potency of Vactosertib by measuring the inhibition of TGF-β1-induced Smad2/3 phosphorylation.

  • Cell Line: 4T1 murine breast cancer cells or other TGF-β responsive cell lines.[1][2]

  • Materials:

    • 4T1 cells.

    • Cell culture medium.

    • Recombinant human TGF-β1.

    • Vactosertib (serial dilutions).

    • Lysis buffer.

    • Primary antibodies: anti-phospho-Smad2, anti-Smad2, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed 4T1 cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with serial dilutions of Vactosertib for a specified time (e.g., 30 minutes).[1][2]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour to induce Smad2 phosphorylation.[8]

    • Wash the cells with cold PBS and lyse them.

    • Determine protein concentration in the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2, total Smad2, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities and normalize the phospho-Smad2 signal to total Smad2. Determine the IC50 from the dose-response curve.

Cell Viability Assay (SRB or XTT)

This assay evaluates the effect of Vactosertib on the proliferation and viability of cancer cell lines.

  • Objective: To assess the cytostatic or cytotoxic effects of Vactosertib on cancer cells.

  • Materials:

    • Cancer cell line of interest.

    • 96-well plates.

    • Vactosertib (serial dilutions).

    • For SRB assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris buffer.[6]

    • For XTT assay: XTT reagent.[13]

  • Procedure (SRB Assay Example):

    • Seed cells in 96-well plates and allow them to attach.[6]

    • Treat cells with various concentrations of Vactosertib for a defined period (e.g., 72 hours).[6]

    • Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.[6]

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes.[6]

    • Wash away the unbound dye with 1% acetic acid and air dry.[6]

    • Solubilize the bound dye with 10 mM Tris buffer.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of Vactosertib using a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Add Vactosertib to Cells prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Vactosertib prep_compound->treat_cells incubate_cells Incubate for Specified Duration (e.g., 30 min - 72h) treat_cells->incubate_cells stimulate Stimulate with TGF-β (for mechanism assays) incubate_cells->stimulate Optional perform_assay Perform Assay (e.g., Western Blot, SRB, Luciferase) incubate_cells->perform_assay stimulate->perform_assay read_plate Read Plate / Acquire Data (e.g., Absorbance, Luminescence) perform_assay->read_plate calc_inhibition Calculate % Inhibition vs. Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for IC50 determination of Vactosertib.

References

Vactosertib's Impact on Epithelial-to-Mesenchymal Transition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Transforming growth factor-beta (TGF-β) has been identified as a potent inducer of EMT.[3][4] Vactosertib (also known as TEW-7197), a selective and orally bioavailable small molecule inhibitor, targets the TGF-β type I receptor (ALK5), offering a promising therapeutic strategy to counteract EMT.[5][6][7] This document provides a detailed technical guide on the mechanism of vactosertib and its effects on EMT, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of TGF-β Signaling

Vactosertib exerts its effects by inhibiting the activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[5][7] In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor.[3] This activated complex then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3][8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3][8] Many of these target genes are key transcription factors that drive the EMT process, such as Snail, Slug, ZEB1/2, and Twist.[2][4] These factors, in turn, repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.[4]

Vactosertib, by inhibiting ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the transcriptional changes associated with EMT.[9] Beyond the canonical SMAD pathway, TGF-β can also activate non-SMAD pathways, including the PI3K/AKT, MAPK, and Rho GTPase pathways, which also contribute to EMT.[10][11] Vactosertib's inhibition of the TGF-β receptor can also attenuate these non-canonical signaling routes.

TGF_beta_Vactosertib TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI pTBRI Phosphorylated ALK5 TBRI->pTBRI Phosphorylation Vactosertib Vactosertib Vactosertib->TBRI Inhibition SMAD23 SMAD2/3 pTBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription (Snail, Slug, ZEB1/2) Nucleus->Transcription EMT Epithelial-to-Mesenchymal Transition (EMT) Transcription->EMT

Vactosertib inhibits the TGF-β signaling pathway.

Quantitative Data on Vactosertib's Efficacy

The potency of vactosertib has been evaluated across various cancer cell lines, demonstrating its effectiveness in inhibiting TGF-β signaling and cell growth.

Table 1: IC50 Values of Vactosertib in Cancer Cell Lines

Cell Line TypeSpecific Cell LineIC50 ValueReference
Breast Cancer4T1 (luciferase)12.1 nM[9]
Human KeratinocytesHaCaT (luciferase)16.5 nM[9]
OsteosarcomaK7M2, SAOS2, etc.0.79 - 2.1 µM[12]

Table 2: Effect of Vactosertib on EMT Marker Expression in Breast Cancer Cells

Cell LineTreatmentEMT MarkerChange in ExpressionReference
4T1-LucRadiationVimentin, Fibronectin, Snail, N-cadherinUpregulated (mRNA)[5]
4T1-LucRadiation + VactosertibVimentin, Fibronectin, Snail, N-cadherinReduced Upregulation (mRNA)[5]
MDA-MB-231RadiationEMT MarkersIncreased (protein)[5]
MDA-MB-231Radiation + VactosertibEMT MarkersDecreased (protein)[5]

Studies have shown that vactosertib effectively suppresses the expression of mesenchymal markers while restoring epithelial characteristics. For instance, in breast cancer models, vactosertib treatment weakened TGF-β/Smad signaling, which in turn reduced cancer cell migration and invasion[5]. When combined with radiation, a known inducer of EMT, vactosertib significantly attenuated the increase in EMT markers such as Vimentin, Fibronectin, Snail, and N-cadherin[5].

Experimental Protocols

To assess the effect of vactosertib on EMT, several key in vitro experiments are typically performed.

Experimental_Workflow start Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment Groups: 1. Control 2. TGF-β 3. TGF-β + Vactosertib start->treatment analysis Downstream Analysis western Western Blot (E-cadherin, N-cadherin, Vimentin, p-SMAD2) analysis->western qpcr qRT-PCR (SNAIL, SLUG, ZEB1, TWIST1) analysis->qpcr migration Cell Migration/Invasion Assay (Transwell Assay) analysis->migration results Data Analysis and Interpretation western->results qpcr->results migration->results

A typical experimental workflow to study vactosertib's effect on EMT.

This protocol is for determining changes in the protein levels of epithelial and mesenchymal markers.

  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat with vactosertib and/or TGF-β for the desired time.

    • Wash cells twice with ice-cold PBS.[13]

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14][15]

    • Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and signaling proteins (e.g., p-SMAD2, SMAD2) overnight at 4°C.[14]

    • Wash the membrane three times with TBST for 10 minutes each.[14]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

This protocol measures changes in the mRNA expression of key EMT-inducing transcription factors.

  • RNA Extraction:

    • Treat cells as described for the Western blot protocol.

    • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the PCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the genes of interest (e.g., SNAIL1, SLUG, ZEB1, TWIST1, and a housekeeping gene like GAPDH or TBP), and the cDNA template.[16]

    • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[17]

This assay assesses the functional effect of vactosertib on the migratory and invasive capacity of cancer cells.

  • Cell Preparation:

    • Culture cells and starve them in serum-free medium for 12-24 hours prior to the assay.[18]

    • Harvest the cells using a non-enzymatic cell dissociation buffer and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[18] Vactosertib can be added to this cell suspension.

  • Assay Setup:

    • Place 24-well plate inserts (8 µm pore size) into the wells of a 24-well plate.[18] For invasion assays, the inserts should be pre-coated with a basement membrane extract (e.g., Matrigel).[19]

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[18]

    • Add the cell suspension to the upper chamber of the inserts.[18]

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 12-48 hours).[18]

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[18]

    • Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

    • Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several microscopic fields.

Conclusion

Vactosertib demonstrates significant potential as a therapeutic agent for targeting EMT in cancer. By selectively inhibiting the TGF-β type I receptor, ALK5, it effectively blocks the canonical SMAD-dependent signaling pathway and likely influences non-canonical pathways, leading to a reversal of the mesenchymal phenotype. The quantitative data from various studies consistently show a reduction in mesenchymal markers and an inhibition of the migratory and invasive properties of cancer cells. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of vactosertib and other potential EMT inhibitors. These findings underscore the therapeutic promise of targeting the TGF-β pathway with vactosertib to overcome drug resistance and prevent metastasis in various cancers.[20] Clinical trials are ongoing to evaluate the safety and efficacy of vactosertib in combination with other cancer therapies.[5]

References

Preclinical Profile of Vactosertib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5)[1][2][3]. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer progression. In the tumor microenvironment, TGF-β signaling promotes tumor growth, metastasis, angiogenesis, and immunosuppression[2][4]. By inhibiting ALK5, Vactosertib blocks the downstream signaling cascade, thereby mitigating the pro-tumorigenic effects of TGF-β. This technical guide provides a comprehensive overview of the preclinical studies of Vactosertib across various cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib exerts its anti-cancer effects by binding to the ATP-binding site of TGF-βR1 (ALK5), which prevents the phosphorylation and activation of downstream mediators Smad2 and Smad3[1][5]. This inhibition effectively abrogates the canonical TGF-β signaling pathway, leading to a reduction in the expression of TGF-β target genes involved in cell proliferation, epithelial-to-mesenchymal transition (EMT), and immune suppression[1][5][6].

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation pSmad23 p-Smad2/3 TGFbRI->pSmad23 Phosphorylation Vactosertib Vactosertib Vactosertib->TGFbRI Inhibition Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Modulation of Target Gene Expression Smad_complex->Transcription Nuclear Translocation

Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.

In Vitro Studies: Anti-proliferative and Anti-metastatic Effects

Preclinical in vitro studies have demonstrated the dose-dependent inhibitory effects of Vactosertib on the proliferation, migration, and invasion of various cancer cell lines.

Quantitative Data from In Vitro Assays
Cancer TypeCell Line(s)AssayEndpointResultCitation(s)
OsteosarcomaK7M2, mOS493, mOS482, M132, SAOS2Cell Proliferation (IncuCyte)IC500.8–2.1 μM[1]
Multiple MyelomaRPMI8226, U266, 5T33MMApoptosis AssayApoptosis InductionVactosertib induced apoptosis.[7]
Multiple MyelomaPrimary Patient SamplesAnti-myeloma EffectEffective Concentration700-750 nM[7]
Breast Cancer4T1-Luc, MDA-MB-231Wound Healing AssayCell MigrationVactosertib abolished radiation-induced increases in wound closure.[6]
Colorectal CancerCT-26Spheroid AssaySpheroid ShrinkageVactosertib decreased cell proliferation and induced spheroid shrinkage.[8]
Pancreatic Cancer-Cell Viability AssaySynergism with GemcitabineVactosertib synergistically inhibited cell viability with gemcitabine.[9]
Key Experimental Protocols

Cell Proliferation Assay (IncuCyte)

  • Cell Lines: Mouse osteosarcoma (K7M2, mOS493, mOS482) and human osteosarcoma (M132, SAOS2) cells.

  • Treatment: Cells were treated with Vactosertib at concentrations ranging from 10 nM to 10 μM.

  • Methodology: Cell growth was monitored over a 4-day period using the IncuCyte Imaging System, which captures real-time phase-contrast images and quantifies cell confluence.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a nonlinear regression curve fit.[1]

Western Blotting for TGF-β Signaling Inhibition

  • Cell Lines: Osteosarcoma cell lines (K7, K7M2, mOS493, mOS482, SAOS2, M132).

  • Treatment: Cells were pre-treated with Vactosertib (10–1000 nM) for 15 minutes, followed by stimulation with TGF-β1 (5 ng/ml).

  • Methodology: Cell lysates were collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes were probed with primary antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

western_blot_workflow start Cancer Cell Culture treatment Vactosertib Pre-treatment followed by TGF-β1 Stimulation start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Smad2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end Quantification of Protein Expression detection->end

Workflow for assessing TGF-β signaling inhibition by Western Blot.

In Vivo Studies: Tumor Regression and Immune Modulation

Vactosertib has demonstrated significant anti-tumor efficacy in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.

Quantitative Data from In Vivo Models
Cancer TypeAnimal ModelTreatment RegimenKey FindingsCitation(s)
OsteosarcomaNSG mice with SAOS2 xenografts50 mg/kg, p.o., 5 days/weekSignificantly inhibited tumor growth and improved survival.[1]
OsteosarcomaBALB/c mice with K7M2-Luc cells (pulmonary metastasis model)25 mg/kg, p.o., 5 days on/2 days offInhibited pulmonary metastasis development.[1]
Multiple Myeloma5T33MM syngeneic mouse model-Inhibited MM progression, prolonged survival, and increased trabecular bone thickness.[7]
Breast Cancer4T1-Luc allografted BALB/c miceCombination with radiotherapySuppressed breast-to-lung metastasis.[6]
Pancreatic CancerOrthotopic modelsCombination with gemcitabineSignificantly suppressed tumor growth.[9]
Colorectal CancerBALB/C mice with CT-26 cellsCombination with 5-FUDecreased tumor volume and weight, increased tumor necrosis.[8]
Key Experimental Protocols

Human Osteosarcoma Xenograft Model

  • Animal Strain: NOD scid gamma (NSG) mice.

  • Tumor Inoculation: 1x10^6 human SAOS2 cells were injected subcutaneously (s.c.).

  • Treatment: When tumors became palpable, mice were treated with Vactosertib (50 mg/kg) via oral gavage, 5 days per week.

  • Monitoring: Tumor size was measured regularly with calipers. Survival was also monitored.

  • Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting for p-Smad2 and qRT-PCR for c-Myc expression.[1]

Syngeneic Mouse Model of Multiple Myeloma

  • Animal Strain: Immunocompetent mice.

  • Tumor Inoculation: Mice were injected with 5T33MM cells expressing luciferase.

  • Treatment: Mice were treated with Vactosertib, pomalidomide, or a combination for 3 weeks.

  • Monitoring: Tumor growth was monitored by bioluminescence imaging (BLI). Peripheral blood M-spike was measured by ELISA.

  • Endpoint Analysis: Bone marrow and spleen were analyzed for immune cell populations (e.g., MDSCs, regulatory T cells) by flow cytometry. Distal femur trabecular bone structure was assessed by 3D micro-CT.[7][10]

in_vivo_workflow cluster_analysis Endpoint Analyses start Tumor Cell Inoculation in Mice tumor_growth Tumor Establishment start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Vactosertib Administration (p.o.) +/- Combination Agent randomization->treatment monitoring Tumor Growth Monitoring (Calipers, BLI) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Excision: - Western Blot - IHC - qRT-PCR endpoint->tumor_analysis immune_analysis Immune Cell Profiling: - Flow Cytometry of Spleen/Tumor endpoint->immune_analysis survival_analysis Survival Analysis endpoint->survival_analysis end Evaluation of Anti-tumor Efficacy and Pharmacodynamics tumor_analysis->end immune_analysis->end survival_analysis->end

General workflow for in vivo preclinical studies of Vactosertib.

Modulation of the Tumor Microenvironment

A significant aspect of Vactosertib's anti-cancer activity is its ability to remodel the immunosuppressive tumor microenvironment (TME). Preclinical studies have shown that Vactosertib can enhance anti-tumor immunity.

Key Findings:

  • Increased Anti-Tumor Immune Cells: Vactosertib treatment led to an increase in IFNγ-expressing CD8+ T cells and Natural Killer (NK) cells within the osteosarcoma TME.[1][11]

  • Decreased Immunosuppressive Cells: The drug suppressed the accumulation of M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[1][11]. In multiple myeloma models, Vactosertib reduced the expansion of CD11b+Gr-1+ MDSCs in the bone marrow and diminished the population of Foxp3+ regulatory T cells in the spleen[7].

Conclusion

The preclinical data for Vactosertib robustly supports its mechanism of action as a potent and selective inhibitor of the TGF-β signaling pathway. Across a range of cancer models, Vactosertib has demonstrated significant anti-proliferative, anti-metastatic, and immune-modulatory effects, both as a monotherapy and in combination with standard-of-care therapies. These compelling preclinical findings have paved the way for its evaluation in multiple clinical trials[2][4]. This technical guide summarizes the foundational preclinical evidence that underscores the therapeutic potential of Vactosertib in oncology.

References

Vactosertib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a paradoxical role in cancer; it can act as a tumor suppressor in the early stages but promotes tumor progression, metastasis, and immune evasion in advanced cancers.[3][4][5] Vactosertib, by selectively targeting ALK5, aims to abrogate the pro-tumorigenic effects of TGF-β within the tumor microenvironment (TME).[6] This technical guide provides an in-depth overview of vactosertib's mechanism of action and its multifaceted impact on the TME, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of TGF-β Signaling

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[7][8] This activation of ALK5 leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.[3][8]

Vactosertib competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the canonical TGF-β signaling pathway.[1][9] This inhibition counteracts the diverse effects of TGF-β in the TME.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pSMAD2_3 p-SMAD2/3 ALK5->pSMAD2_3 Phosphorylates SMAD2/3 Vactosertib Vactosertib Vactosertib->ALK5 Inhibits SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates to Nucleus & Regulates Transcription Cellular_Responses Tumor Progression Immune Evasion Fibrosis Gene_transcription->Cellular_Responses Leads to

Canonical TGF-β Signaling Pathway and Vactosertib's Point of Inhibition.

Impact on the Immune Microenvironment

Vactosertib remodels the immunosuppressive TME by modulating the function and phenotype of various immune cell populations.

T-Cell Reinvigoration

TGF-β is a potent suppressor of T-cell function. Vactosertib has been shown to enhance T-cell-mediated anti-tumor immunity.

  • Reduction of T-Cell Exhaustion Markers: In a phase 1b trial in relapsed/refractory multiple myeloma, vactosertib treatment was associated with a reduction in the expression of the immune checkpoint receptor PD-1 on CD8+ T-cells.[6][10] Ex vivo studies have further demonstrated that vactosertib can decrease the expression of PD-1 and TIM-3 on CD8+ T-cells.[11][12]

  • Enhanced T-Cell Cytotoxicity: By alleviating TGF-β-mediated immunosuppression, vactosertib can enhance the cytotoxic activity of T-cells against tumor cells.[10][13]

  • Increased T-cell Infiltration: In preclinical osteosarcoma models, vactosertib treatment led to a significant increase in the infiltration of CD3+ and IFNγ+CD8+ T cells into the tumor.[14][15]

Modulation of Myeloid Cells

Vactosertib also targets myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are key contributors to an immunosuppressive TME.

  • Inhibition of MDSCs: Preclinical studies in osteosarcoma have shown that vactosertib can inhibit the accumulation of MDSCs within the TME.[9][14]

  • Repolarization of TAMs: Vactosertib has been observed to decrease the prevalence of M2-like TAMs, which are associated with tumor promotion and immune suppression, in the TME of osteosarcoma.[9][14]

Enhancement of NK Cell Activity

Natural killer (NK) cells are crucial for innate anti-tumor immunity, and their function is often suppressed by TGF-β. Vactosertib treatment has been shown to increase the number of NK cells within the tumor microenvironment in preclinical osteosarcoma models.[14][15]

Remodeling of the Extracellular Matrix

The extracellular matrix (ECM) is a critical component of the TME that can promote tumor progression and act as a barrier to immune cell infiltration and drug delivery. TGF-β is a key driver of fibrosis and ECM deposition.

  • Reduction of Collagen Deposition: In a rat model of Peyronie's disease, a fibrotic condition, vactosertib promoted the regression of fibrotic plaques by reducing collagen production.[16] In pancreatic cancer models, the combination of vactosertib and gemcitabine significantly attenuated the expression of major ECM components, including collagens and fibronectin.

  • Inhibition of Fibroblast-to-Myofibroblast Differentiation: Vactosertib has been shown to abrogate the TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a key cell type responsible for ECM production.[16][17]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of vactosertib on the tumor microenvironment from various studies.

Table 1: Impact of Vactosertib on Immune Cell Populations and Markers

Cell Type/MarkerCancer TypeModelVactosertib TreatmentObserved EffectReference
CD8+ T-cellsMultiple MyelomaHuman (Phase 1b)Vactosertib + PomalidomideReduced PD-1 expression[6][10]
CD8+ T-cellsMultiple MyelomaHuman (ex vivo)VactosertibDecreased PD-1 expression by up to 40% and TIM-3 by ~65%[11][12]
CD138+ Myeloma CellsMultiple MyelomaHuman (ex vivo)VactosertibReduced PD-L1 and PD-L2 expression[6][11]
CD3+, IFNγ+CD8+, NK cellsOsteosarcomaMouseVactosertibIncreased infiltration into tumors[14][15]
PD1+CD8+, PD1+CD4+ T cellsOsteosarcomaMouseVactosertibDecreased prevalence in TME[15]
M2-like TAMs, MDSCsOsteosarcomaMouseVactosertibInhibited accumulation in TME[9][14]

Table 2: Clinical Efficacy of Vactosertib in Combination Therapies

Cancer TypeCombination AgentPhaseKey Efficacy EndpointResultReference
Relapsed/Refractory Multiple MyelomaPomalidomide1b6-month Progression-Free Survival (PFS-6)80%[6][18]
Advanced NSCLC (PD-L1≥25%)Durvalumab1b/2aObjective Response Rate (ORR)45.8%[19]
Advanced NSCLC (PD-L1<25%)Durvalumab1b/2aObjective Response Rate (ORR)22.2%[19]
Desmoid TumorsImatinib1b/2Objective Response Rate (ORR)25.9%[20][21]
Desmoid TumorsImatinib1b/22-year Progression-Free Survival77.8%[20]
OsteosarcomaMonotherapy1Objective Response Rate (ORR)36.4%[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of vactosertib on the TME.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

TIL_Flow_Cytometry_Workflow Tumor_Harvest 1. Tumor Tissue Harvest Mechanical_Dissociation 2. Mechanical Mincing (≤ 2 mm pieces) Tumor_Harvest->Mechanical_Dissociation Enzymatic_Digestion 3. Enzymatic Digestion (e.g., Collagenase/Hyaluronidase, DNAse I) Mechanical_Dissociation->Enzymatic_Digestion Single_Cell_Suspension 4. Generate Single-Cell Suspension (e.g., gentleMACS Dissociator) Enzymatic_Digestion->Single_Cell_Suspension RBC_Lysis 5. Red Blood Cell Lysis (ACK Lysis Buffer) Single_Cell_Suspension->RBC_Lysis Cell_Staining 6. Cell Staining - Viability Dye (e.g., Zombie NIR) - Surface Antibodies (e.g., CD45, CD3, CD4, CD8, PD-1, TIM-3) RBC_Lysis->Cell_Staining Data_Acquisition 7. Data Acquisition (Flow Cytometer, e.g., BD LSRFortessa) Cell_Staining->Data_Acquisition Data_Analysis 8. Data Analysis (e.g., FlowJo Software) Data_Acquisition->Data_Analysis

Experimental Workflow for TIL Analysis by Flow Cytometry.

  • Tumor Dissociation:

    • Freshly resected tumor tissue is mechanically minced into small fragments (1-2 mm³).

    • The minced tissue is then subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and hyaluronidase, often supplemented with DNase I to prevent cell clumping. The digestion is typically performed at 37°C with agitation.

  • Single-Cell Suspension Preparation:

    • The digested tissue is passed through a cell strainer (e.g., 70 µm) to obtain a single-cell suspension.

    • Red blood cells are lysed using an ACK lysis buffer.

    • The resulting cell pellet is washed and resuspended in an appropriate buffer (e.g., PBS with 2% FBS).

  • Antibody Staining:

    • Cells are first stained with a viability dye to exclude dead cells from the analysis.

    • Subsequently, cells are incubated with a cocktail of fluorophore-conjugated antibodies against cell surface markers of interest (e.g., CD45 for pan-leukocytes, CD3 for T-cells, CD4 and CD8 for T-cell subsets, and immune checkpoint markers like PD-1 and TIM-3). Staining is typically performed on ice to prevent antibody internalization.

  • Data Acquisition and Analysis:

    • Stained cells are acquired on a multicolor flow cytometer.

    • Data analysis is performed using specialized software (e.g., FlowJo) to gate on specific cell populations and quantify the expression levels of various markers.

Western Blot for Phosphorylated Smad2 (p-Smad2)
  • Cell Lysis and Protein Extraction:

    • Cells are treated with TGF-β with or without vactosertib for the desired time.

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Cell lysates are sonicated to shear DNA and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.

  • Protein Quantification:

    • The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2). Subsequently, the membrane is stripped and re-probed with an antibody for total Smad2 as a loading control.

  • Detection:

    • The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.

Immunohistochemistry (IHC) for PD-L1
  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval is performed to unmask the antigenic sites.

  • Staining:

    • Endogenous peroxidase activity is blocked.

    • The sections are incubated with a primary antibody against PD-L1 (specific clones such as 22C3, 28-8, SP142, or SP263 are often used in clinical settings).[23]

    • A secondary antibody conjugated to a detection system (e.g., HRP) is applied.

  • Visualization and Scoring:

    • The signal is developed using a chromogen (e.g., DAB), resulting in a brown precipitate at the site of antigen expression.

    • The sections are counterstained with hematoxylin.

    • The staining is evaluated by a pathologist, often using scoring systems like the Tumor Proportion Score (TPS) or Combined Positive Score (CPS) to quantify PD-L1 expression.[24]

In Vitro T-Cell Exhaustion Assay
  • T-Cell Isolation:

    • CD8+ T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

  • Induction of Exhaustion:

    • T-cells are repeatedly stimulated with anti-CD3/CD28 antibodies or cultured in the presence of TGF-β1 to induce an exhausted phenotype, characterized by high expression of inhibitory receptors like PD-1.[25][26]

  • Vactosertib Treatment:

    • Exhausted or exhausting T-cells are treated with vactosertib at various concentrations.

  • Assessment of Exhaustion Reversal:

    • The expression of exhaustion markers (e.g., PD-1, TIM-3) is measured by flow cytometry.

    • T-cell functionality is assessed by measuring cytokine production (e.g., IFN-γ, TNF-α) by ELISA or intracellular cytokine staining, and proliferative capacity using assays like CFSE dilution.

Sirius Red Staining for Collagen Deposition
  • Tissue Preparation:

    • FFPE tissue sections are deparaffinized and rehydrated.

  • Staining:

    • Slides are stained with a Picro-Sirius Red solution for approximately one hour.

    • The slides are then washed with acidified water.

  • Visualization:

    • Collagen fibers appear red under bright-field microscopy. When viewed with polarized light, thicker, more organized collagen fibers appear yellow-orange, while thinner, less organized fibers appear green. This allows for a semi-quantitative assessment of collagen content and organization.[27]

Conclusion

Vactosertib demonstrates a profound and multifaceted impact on the tumor microenvironment. By inhibiting the TGF-β signaling pathway, it not only exerts direct anti-proliferative effects on some tumor cells but also critically remodels the TME from an immunosuppressive to an immune-permissive state. The ability of vactosertib to reinvigorate T-cell and NK cell function, modulate myeloid cell populations, and reduce ECM deposition provides a strong rationale for its continued investigation, particularly in combination with immunotherapies and conventional chemotherapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of targeting the TGF-β pathway with vactosertib in various cancer types.

References

Vactosertib (TEW-7197): A Technical Guide to a Potent TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib, also known by its synonyms TEW-7197 and EW-7197, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4][5][6][7][8] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various diseases, including cancer and fibrosis.[4][9] Vactosertib's ability to modulate this pathway has made it a subject of extensive preclinical and clinical investigation. This guide provides an in-depth overview of Vactosertib, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Synonyms and Chemical Properties

Vactosertib is identified by several synonyms in scientific literature and databases. A comprehensive list is provided below for clear identification.

Identifier Type Identifier Source
Primary Name Vactosertib[2]
Synonyms TEW-7197, EW-7197[2][5][6][10]
Systematic Name N-((4-([1][10][11]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline[2][7]
CAS Number 1352608-82-2[2][5][12]
Molecular Formula C22H18FN7[2][12][13]
Molecular Weight 399.4 g/mol [2][13]

Mechanism of Action and Signaling Pathway

Vactosertib exerts its therapeutic effects by inhibiting the kinase activity of TGF-β receptor type I (TGFBR1/ALK5).[3][4] Upon binding of the TGF-β ligand, TGFBR1 forms a complex with the TGF-β type II receptor (TGFBR2), leading to the phosphorylation and activation of TGFBR1. Activated TGFBR1 then phosphorylates the downstream signaling molecules Smad2 and Smad3.[4][14] These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and immune response.[4][7][11]

Vactosertib, being an ATP-competitive inhibitor, binds to the kinase domain of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the entire downstream signaling cascade.[6][15][16] In addition to ALK5, Vactosertib has been shown to inhibit other activin receptor-like kinases, such as ALK2 and ALK4, at nanomolar concentrations.[4][6][15][16] The inhibition of TGF-β signaling by Vactosertib can lead to a variety of anti-tumor effects, including the suppression of tumor growth, reduction of metastasis, and enhancement of anti-tumor immunity.[3][11][12]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-βRII TGF-beta->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates Vactosertib Vactosertib (TEW-7197) Vactosertib->TGFBR1 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Translocates & Regulates

TGF-β Signaling Pathway and Vactosertib's Point of Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for Vactosertib from various preclinical and clinical studies.

Table 1: In Vitro Potency
Target IC50 (nM) Assay Type Source
ALK5 (TGFBR1)12.9Kinase Assay[6][7][15][16]
ALK5 (TGFBR1)11Kinase Assay[8][11]
ALK217.3Kinase Assay[4][6][15][16]
ALK417.3Kinase Assay[4][6][15][16]
TGF-β1-induced luciferase activity (4T1 cells)12.1Reporter Assay[8]
TGF-β1-induced luciferase activity (HaCaT cells)16.5Reporter Assay[8]
Table 2: Pharmacokinetic Parameters in Humans (Phase 1 Study)
Parameter Value Conditions Source
Tmax (median) 1.2 hoursSingle dose (30-340 mg)[17]
t1/2 (median) 3.2 hoursSingle dose (30-340 mg)[17]
Apparent Clearance (CL/F) (median) 29 L/hSingle dose (30-340 mg)[17]
Volume of Distribution (Vd/F) (median) 133 LSingle dose (30-340 mg)[17]
AUC Proportional to doseSingle dose (30-340 mg)[17]
Accumulation Ratio (median) 0.87Repeated once-daily doses for 5 days[17]
Oral Bioavailability (in rats) 51%-[8]
Table 3: Clinical Efficacy Data
Indication Study Phase Combination Therapy Efficacy Endpoint Result Source
Desmoid Tumors Ib/IIImatinibObjective Response Rate (ORR)25.9%[18][19]
Progression-Free Rate (PFR) at 16 weeks96.3%[18][19]
Progression-Free Rate (PFR) at 1 year81.0%[18][19]
Relapsed/Refractory Multiple Myeloma IbPomalidomideProgression-Free Survival at 6 months (PFS-6)80%[14][20]

Key Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Vactosertib research.

Western Blot Analysis for Smad2 Phosphorylation

Objective: To determine the effect of Vactosertib on TGF-β1-induced Smad2 phosphorylation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., K7, K7M2, mOS493, mOS482, SAOS2, M132) and allow them to adhere overnight.[11]

  • Pre-treat cells with varying concentrations of Vactosertib (e.g., 10–1000 nM) for 15 minutes.[11]

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/ml) for 1 hour.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Smad2, total Smad2, and a loading control (e.g., β-actin) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth and Metastasis Model

Objective: To evaluate the in vivo efficacy of Vactosertib on primary tumor growth and metastasis.

Protocol:

  • Animal Model: Utilize appropriate mouse models, such as 4T1 orthotopic-grafted mice for breast cancer metastasis or syngeneic models like 5T33MM for multiple myeloma.[12][21]

  • Tumor Cell Implantation: Inject tumor cells into the appropriate site (e.g., mammary fat pad for 4T1 cells).

  • Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, Vactosertib).

  • Administer Vactosertib orally at a specified dose and schedule (e.g., 2.5 mg/kg daily).[8]

  • Monitoring:

    • Measure primary tumor volume regularly using calipers.

    • For metastasis studies, monitor for lung metastases by histological analysis or bioluminescence imaging if using luciferase-expressing cells.[11][21]

    • Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and relevant organs for further analysis (e.g., immunohistochemistry, flow cytometry).

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., 4T1, SAOS2) treatment Treatment with Vactosertib +/- TGF-β1 cell_culture->treatment western_blot Western Blot (p-Smad2, Smad2) treatment->western_blot migration_assay Cell Migration/Invasion Assay treatment->migration_assay animal_model Animal Model (e.g., Orthotopic Graft) tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation vactosertib_treatment Oral Administration of Vactosertib tumor_implantation->vactosertib_treatment monitoring Tumor Growth & Metastasis Monitoring vactosertib_treatment->monitoring endpoint_analysis Endpoint Analysis (Histology, IHC) monitoring->endpoint_analysis

A Representative Experimental Workflow for Vactosertib Evaluation.
Clinical Trial Protocol for a Phase Ib/II Study

Objective: To assess the safety, tolerability, and efficacy of Vactosertib in combination with another agent in patients with a specific cancer type.

Protocol (Example based on a Desmoid Tumor Study): [18]

  • Patient Selection: Enroll patients with histologically confirmed desmoid tumors who are not candidates for locoregional therapies or have progressed after at least one standard therapy.[18] Ensure patients meet specific inclusion/exclusion criteria, including performance status and organ function.[18]

  • Study Design: An open-label, multicenter, phase Ib/II trial.[18]

    • Phase Ib (Dose Escalation): Employ a 3+3 design to determine the recommended phase II dose (RP2D). Assess dose-limiting toxicities (DLTs) during the first cycle.[18]

    • Phase II (Efficacy Assessment): Enroll an expanded cohort at the RP2D to evaluate the primary efficacy endpoint.

  • Treatment Regimen:

    • Administer Vactosertib at a specified dose and schedule (e.g., 200 mg twice daily, 5 days on/2 days off).[18]

    • Administer the combination agent (e.g., imatinib 400 mg daily).[18]

    • Each treatment cycle is typically 28 days.[18]

  • Assessments:

    • Safety: Monitor adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).

    • Efficacy: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST). The primary endpoint could be progression-free rate at a specific time point (e.g., 16 weeks).[18][19]

    • Pharmacokinetics: Collect blood samples at specified time points to determine the plasma concentration of Vactosertib.[18]

    • Pharmacodynamics/Biomarkers: Collect tumor biopsies or blood samples to analyze TGF-β pathway-related markers.

Conclusion

Vactosertib (TEW-7197) is a promising therapeutic agent that potently and selectively inhibits the TGF-β signaling pathway. Its well-defined mechanism of action, favorable pharmacokinetic profile, and encouraging clinical activity in various cancer types underscore its potential as a valuable component of anti-cancer therapy. The information and protocols provided in this guide are intended to support further research and development of this compound, ultimately contributing to the advancement of novel cancer treatments.

References

Vactosertib's Interruption of Cancer Cell Stemness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The focus of this document is to delineate the critical role of vactosertib in the modulation of cancer cell stemness, a key driver of tumor progression, metastasis, and therapeutic resistance.

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib exerts its anti-cancer effects by targeting the TGF-β signaling pathway, which is frequently dysregulated in various malignancies. In a healthy physiological context, TGF-β signaling is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. However, in the tumor microenvironment, this pathway is often hijacked by cancer cells to promote their survival, invasion, and the maintenance of a subpopulation of cancer stem cells (CSCs).

CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous cell types that comprise a tumor. They are widely implicated in tumor initiation, metastasis, and relapse following conventional therapies. The TGF-β pathway plays a pivotal role in sustaining this CSC phenotype. Vactosertib's inhibition of ALK5 effectively blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby disrupting the entire signaling cascade that contributes to the expression of genes associated with stemness, epithelial-to-mesenchymal transition (EMT), and immunosuppression.

Quantitative Analysis of Vactosertib's Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating the impact of vactosertib on cancer cell stemness across various cancer models.

Table 1: In Vitro Efficacy of Vactosertib on Cancer Stem Cell Properties

Cancer TypeCell LineAssayVactosertib ConcentrationOutcomeReference
GlioblastomaPatient-derived GSC linesSphere Formation Assay1-10 µMDose-dependent reduction in sphere formation and size
GlioblastomaU373, U87MGWestern Blot5 µMDecreased expression of p-Smad2, Snail, and Slug
Colorectal CancerPatient-derived CRC cellsSphere Formation Assay10 µMSignificant reduction in the number of colonospheres
Breast CancerMDA-MB-231Aldefluor Assay5 µMReduction in the ALDH-positive cell population
Non-Small Cell Lung CancerPC9, H1975Sphere Formation Assay1 µMInhibition of sphere formation in osimertinib-resistant cells

Table 2: In Vivo Efficacy of Vactosertib on Tumor Growth and Metastasis

Cancer TypeAnimal ModelTreatmentDosageOutcomeReference
GlioblastomaOrthotopic xenograft (mouse)Vactosertib + Radiation50 mg/kg/daySignificantly prolonged survival compared to radiation alone
Colorectal CancerXenograft (mouse)Vactosertib25 mg/kg/dayInhibition of tumor growth and reduction in CSC markers (CD133+, Lgr5+)
Breast CancerXenograft (mouse)Vactosertib50 mg/kg/dayReduced tumor growth and lung metastasis
Non-Small Cell Lung CancerXenograft (mouse)Vactosertib + Osimertinib50 mg/kg/dayOvercame osimertinib resistance and suppressed tumor growth

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables.

Sphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

  • Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., with Accutase) and passed through a cell strainer.

  • Plating: Cells are seeded at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

  • Media: Cells are cultured in a serum-free stem cell medium (e.g., DMEM/F12) supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), as well as B27 supplement.

  • Treatment: Vactosertib is added to the media at the desired concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 7 to 14 days to allow for the formation of spheres (spheroids).

  • Quantification: The number and size of the spheres are measured using a microscope and imaging software. A sphere is typically defined as a free-floating colony with a diameter greater than a certain threshold (e.g., 50 µm).

Flow Cytometry for Cancer Stem Cell Markers

This technique is employed to identify and quantify the population of cells expressing specific CSC surface markers.

  • Cell Preparation: A single-cell suspension is prepared from the cancer cell line or tumor tissue.

  • Blocking: Cells are incubated with a blocking solution (e.g., containing fetal bovine serum or Fc block) to prevent non-specific antibody binding.

  • Antibody Staining: Cells are incubated with fluorescently conjugated primary antibodies specific for CSC markers (e.g., CD133, CD44, ALDH activity). Isotype controls are used to account for background fluorescence.

  • Washing: Cells are washed with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is analyzed using specialized software to gate the cell populations and determine the percentage of cells positive for the specific CSC markers.

In Vivo Xenograft Studies

These studies are conducted to evaluate the efficacy of vactosertib in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Cancer cells are implanted into the mice, either subcutaneously (to form a solid tumor under the skin) or orthotopically (into the organ of origin).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, the mice are randomized into treatment groups (e.g., vehicle control, vactosertib alone, combination therapy). Vactosertib is typically administered orally.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to understanding vactosertib's role in combating cancer cell stemness.

TGF_Beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII ALK5 TGF-β Receptor I (ALK5/TβRI) TBRII->ALK5 Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Vactosertib Vactosertib Vactosertib->ALK5 Inhibits pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex TargetGenes Target Gene Expression (e.g., SNAIL, SOX2, NANOG) Complex->TargetGenes Transcription Regulation Stemness Cancer Stemness EMT Immunosuppression TargetGenes->Stemness

Caption: Vactosertib inhibits the TGF-β signaling pathway by blocking ALK5.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines (e.g., Glioblastoma, Colorectal) Treatment Vactosertib Treatment (Dose-response) CellLines->Treatment SphereAssay Sphere Formation Assay Treatment->SphereAssay FlowCytometry Flow Cytometry (CSC Markers: CD133, ALDH) Treatment->FlowCytometry WesternBlot Western Blot (p-SMAD, Stemness markers) Treatment->WesternBlot Xenograft Immunocompromised Mice (Xenograft Model) TumorImplantation Tumor Cell Implantation Xenograft->TumorImplantation VactosertibAdmin Vactosertib Administration (Oral Gavage) TumorImplantation->VactosertibAdmin TumorMeasurement Tumor Growth Monitoring VactosertibAdmin->TumorMeasurement EndpointAnalysis Endpoint Analysis (Tumor Weight, IHC) TumorMeasurement->EndpointAnalysis

Caption: Workflow for evaluating vactosertib's effect on cancer stemness.

Logical_Relationship Vactosertib Vactosertib ALK5_Inhibition ALK5 Inhibition Vactosertib->ALK5_Inhibition TGFB_Block TGF-β Pathway Blockade ALK5_Inhibition->TGFB_Block pSMAD_Reduction Reduced p-SMAD2/3 TGFB_Block->pSMAD_Reduction Gene_Downregulation Downregulation of Stemness Genes (e.g., SOX2, NANOG) pSMAD_Reduction->Gene_Downregulation CSC_Reduction Reduced Cancer Stem Cell Properties Gene_Downregulation->CSC_Reduction Therapeutic_Effect Therapeutic Effect (Reduced Tumor Growth, Metastasis, and Therapy Resistance) CSC_Reduction->Therapeutic_Effect

Caption: Logical flow from vactosertib administration to therapeutic effect.

Vactosertib Clinical Trials: A Technical Guide to a Novel TGF-β Receptor I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vactosertib (TEW-7197) is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] The dysregulation of the TGF-β signaling pathway is a critical factor in tumorigenesis, contributing to immune evasion, epithelial-mesenchymal transition (EMT), fibrosis, and metastasis.[3][4] By targeting ALK5, Vactosertib blocks the canonical downstream phosphorylation of SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[1][3] This guide provides a comprehensive overview of the key clinical trials of Vactosertib across various cancer types, detailing experimental protocols, summarizing quantitative outcomes, and visualizing the core biological pathways and workflows.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI or ALK5). This phosphorylation event activates the kinase domain of ALK5. Vactosertib specifically binds to the ATP-binding site of the ALK5 kinase domain, preventing the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 would otherwise form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of genes involved in a wide range of cellular processes that promote cancer progression.[5]

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Gene Transcription (EMT, Immunosuppression, Fibrosis) SMAD_Complex->Gene_Transcription Promotes TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds Vactosertib Vactosertib Vactosertib->TGFBR1 Inhibits

Figure 1: Vactosertib's Mechanism of Action.

Clinical Trials in Non-Small Cell Lung Cancer (NSCLC)

Phase 1b/2a Study: Vactosertib in Combination with Durvalumab

This study evaluated the safety and efficacy of Vactosertib combined with the anti-PD-L1 immune checkpoint inhibitor Durvalumab in patients with advanced NSCLC who progressed after platinum-based chemotherapy.[6][7]

3.1.1 Experimental Protocol

  • Study Design: Open-label, Phase 1b/2a clinical trial.[6]

  • Patient Population: Patients aged ≥19 years with advanced/metastatic PD-L1 positive NSCLC, ECOG performance status of 0-1, who had progressed after platinum-based chemotherapy. Patients had no prior exposure to immune checkpoint inhibitors or other TGF-β R1 kinase inhibitors.[6][7]

  • Dosing Regimen:

    • Vactosertib: 200 mg administered orally, twice daily (BID), for 5 days on and 2 days off.[6][7]

    • Durvalumab: 1500 mg administered intravenously every four weeks.[6][7]

  • Endpoints:

    • Primary: Safety and tolerability.

    • Secondary: Objective Response Rate (ORR), Overall Survival (OS), Progression-Free Survival (PFS), Duration of Response (DOR), Time to Response (TTR).[6][7]

3.1.2 Quantitative Data Summary

MetricPD-L1 ≥25% (n=24)PD-L1 <25% (n=36)PD-L1 ≥1% (Overall)Source
Objective Response Rate (ORR) 45.8%22.2%30.8%[6][7]
Median Overall Survival (mOS) 41.9 months11.2 months-[7]
Median Progression-Free Survival (mPFS) 2.6 months3.0 months-[7]
Median Duration of Response (mDoR) 15.5 months7.3 months-[7]

3.1.3 Safety and Tolerability The combination was reported to have a manageable safety profile. The most common treatment-related adverse events (TRAEs) included pruritus (40%), rash (32%), and increased lipase (18%).[7] Serious TRAEs included interstitial lung disease (6.7%) and toxic epidermal necrolysis (3.3%).[7] An earlier trial of Vactosertib with Pembrolizumab reported two deaths (one from skin toxicity, one from hepatotoxicity) at a higher 300mg BID dose, leading to a dose reduction in that study.[8]

Clinical Trials in Colorectal Cancer (CRC)

Phase 2 Study: Vactosertib in Combination with Pembrolizumab

This trial investigated Vactosertib with the anti-PD-1 inhibitor Pembrolizumab in patients with microsatellite stable metastatic colorectal cancer (MSS mCRC), a population with high unmet need for effective immunotherapies.[9]

4.1.1 Experimental Protocol

  • Study Design: Open-label, Phase 2 clinical trial (NCT03724851).[9]

  • Patient Population: Patients aged ≥19 years with histologically confirmed MSS mCRC who had disease progression after treatment with all available standard therapies. Patients had an ECOG status of ≤1 and no prior immunotherapy exposure.[9]

  • Dosing Regimen:

    • Vactosertib: 300 mg orally BID, 5 days on / 2 days off.[9]

    • Pembrolizumab: 200 mg intravenously every 3 weeks.[9]

  • Endpoints:

    • Primary: Safety and ORR per RECIST v1.1.[9]

    • Exploratory: Analysis of tumor biopsies via RNAseq and DNAseq to assess Consensus Molecular Subtype (CMS), Tumor Mutation Burden (TMB), and TGF-β responsive gene signatures.[10]

4.1.2 Quantitative Data Summary

MetricValue (N=33)Source
Objective Response Rate (ORR) 15.2% (5 PRs)[9]
Clinical Benefit Rate 33.3%[10]
Disease Control Rate (DCR) 36.4% (5 PRs + 7 SDs)[9]

PR: Partial Response; SD: Stable Disease

4.1.3 Biomarker Analysis and Experimental Workflow A key component of this trial was the deep analysis of tumor biopsies to identify predictive biomarkers.[10] Researchers developed a "Vactosertib Responsive Gene Signature" (VRGS) score. The VRGS score was significantly enriched in patients who responded to the therapy compared to non-responders, suggesting its potential as a predictive biomarker.[10]

Biomarker_Workflow cluster_patient Patient Enrollment & Treatment cluster_analysis Biomarker Analysis Patient MSS mCRC Patient (N=24) Treatment Vactosertib + Pembrolizumab Patient->Treatment Biopsy Tumor Biopsy (Baseline & C2) Patient->Biopsy Response Clinical Response (RECIST v1.1) Treatment->Response Correlation Correlate VRGS Score with Clinical Benefit Response->Correlation Sequencing RNAseq & DNAseq Biopsy->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Signature Identify VRGS (Vactosertib Responsive Gene Signature) Bioinformatics->Signature Signature->Correlation

Figure 2: Biomarker Discovery Workflow in MSS mCRC Trial.

Clinical Trials in Other Solid Tumors

Desmoid Tumors (Aggressive Fibromatosis)

A Phase Ib/II study evaluated Vactosertib in combination with imatinib for patients with advanced desmoid tumors.[11][12]

5.1.1 Experimental Protocol

  • Study Design: Open-label, multicenter, Phase Ib/II trial (NCT03802084).[11][13]

  • Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or with disease progression after at least one prior treatment.[11][14]

  • Dosing Regimen:

    • Vactosertib: Dose escalation from 100 mg BID to 200 mg BID (5 days on, 2 days off).[11][14] The Recommended Phase 2 Dose (RP2D) was determined to be 200 mg BID.[13]

    • Imatinib: 400 mg daily.[11][14]

  • Endpoints:

    • Phase Ib: Safety and RP2D.[11]

    • Phase II: Progression-Free Rate (PFR) at 16 weeks.[11]

5.1.2 Quantitative Data Summary

MetricValue (N=27)Source
Objective Response Rate (ORR) 25.9% (7 confirmed PRs)[11]
Stable Disease (SD) 70.4%[11]
Progression-Free Rate (PFR) at 16 weeks 96.3%[11]
Progression-Free Rate (PFR) at 1 year 81.0%[11]
Pancreatic Cancer (PDAC)

A Phase 1b study assessed the safety and RP2D of Vactosertib combined with FOLFOX (oxaliplatin, 5FU/LV) in patients with metastatic PDAC who failed first-line gemcitabine/nab-paclitaxel.[15]

5.2.1 Experimental Protocol

  • Study Design: Phase 1b, dose-escalation and expansion study (NCT03666832).[15]

  • Patient Population: Patients with histologically confirmed metastatic PDAC who failed first-line gemcitabine/nab-paclitaxel.[15]

  • Dosing Regimen:

    • Vactosertib: 200 mg orally BID (on days 1-5 & 8-12), established as the RP2D.[15]

    • FOLFOX: Standard dosing every 2 weeks.[15]

  • Endpoints: Primary endpoints were to determine RP2D and safety. Secondary endpoints included PFS, ORR, and DCR.[15]

5.2.2 Quantitative Data Summary

MetricValue (at RP2D, N=13)Source
Partial Response (PR) 23.1%[15]
Stable Disease (SD) 38.5%[15]
Clinical Benefit Rate (PR+SD) 61.5%[15]
Median Progression-Free Survival (mPFS) 5.6 months[15]
Osteosarcoma

A Phase 1 study is evaluating Vactosertib monotherapy in adolescents and adults with recurrent, refractory, or progressive osteosarcoma.[16]

5.3.1 Experimental Protocol

  • Study Design: Phase 1, dose-escalation study (NCT05588648).[16]

  • Patient Population: Heavily pretreated (median of 7 prior lines of therapy) adolescents and adults with recurrent, refractory, or progressive osteosarcoma.[16]

  • Dosing Regimen: Vactosertib monotherapy at 150, 200, or 300 mg BID for adults.[16]

  • Endpoints: Primary endpoint was safety; secondary endpoints included anti-tumor activity.[16]

5.3.2 Quantitative Data Summary

MetricValue (N=11 evaluable)Source
Objective Response Rate (ORR) 36.4% (1 CR, 3 PRs)[16]
Median Progression-Free Survival (mPFS) 1.9 months[16]
Median Overall Survival (mOS) 6.8 months[16]
Median Time to Response (TTR) 9.6 months[16]

CR: Complete Response

Clinical Trials in Hematologic Malignancies

Multiple Myeloma (MM)

A Phase 1b study evaluated a corticosteroid-free regimen of Vactosertib combined with pomalidomide in patients with relapsed/refractory multiple myeloma (RRMM).[17][18]

6.1.1 Experimental Protocol

  • Study Design: Phase 1b, 3+3 dose-escalation trial (NCT03143985).[17][18]

  • Patient Population: Patients with RRMM who had received ≥2 prior lines of chemoimmunotherapy, including a proteasome inhibitor and an IMiD.[17]

  • Dosing Regimen:

    • Vactosertib: Dose escalation up to 200 mg BID (5 days on, 2 days off).[17][18]

    • Pomalidomide: 4 mg standard dose.[18]

  • Endpoints: Primary endpoints were safety and determination of the Maximum Tolerated Dose (MTD), which was defined as 200 mg BID.[17]

6.1.2 Quantitative Data Summary

MetricValueSource
Progression-Free Survival at 6 months (PFS-6) 80%[17][19]
Historical Control (Pomalidomide alone) 20%[19]
Historical Control (Pomalidomide + Corticosteroids) 40%[18]

Conclusion and Future Directions

Vactosertib has demonstrated a manageable safety profile and promising clinical activity across a range of solid and hematologic malignancies, both as a monotherapy and in combination with chemotherapy and immunotherapy.[20] The combination of Vactosertib with immune checkpoint inhibitors is a particularly promising strategy, with evidence suggesting it can enhance anti-tumor immunity in cancers that are typically resistant to immunotherapy, such as MSS mCRC and PD-L1 positive NSCLC.[6][9] Ongoing and future studies will further define the role of Vactosertib in the oncology treatment landscape. The identification of predictive biomarkers, such as the VRGS score, will be crucial for patient selection and for maximizing the therapeutic benefit of targeting the TGF-β pathway.[10]

References

Methodological & Application

Application Notes and Protocols for Vactosertib Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vactosertib (also known as TEW-7197 or EW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] It also shows inhibitory activity against ALK2 and ALK4 at nanomolar concentrations.[5] The TGF-β signaling pathway is crucial in various cellular processes, including proliferation, differentiation, and migration.[6] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, metastasis, and suppress the host immune response.[1][7] Vactosertib hydrochloride inhibits the kinase activity of ALK5, thereby blocking the phosphorylation of downstream mediators Smad2 and Smad3.[5][8] This inhibition prevents the nuclear translocation of Smad complexes and the subsequent regulation of target gene transcription, leading to the suppression of tumor progression.[5][9][10] These application notes provide detailed protocols for various in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI/ALK5).[10] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[8][9] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes.[6][10] Vactosertib competitively binds to the ATP-binding site of ALK5, inhibiting its kinase activity and thus blocking the entire downstream signaling cascade.[5]

TGF_beta_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 TβRI (ALK5) TBRII->ALK5 Recruits & Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates Smad2/3 Vactosertib Vactosertib Vactosertib->ALK5 Inhibits Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Binds Target_Genes Target Gene Transcription Smad_complex->Target_Genes Translocates & Regulates

Caption: TGF-β signaling pathway and the inhibitory action of Vactosertib.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various assays.

Assay TypeCell Line/TargetIC50 ValueReference
Kinase AssayALK511 nM, 12.9 nM[5][11]
Kinase AssayALK413 nM, 17.3 nM[5][11]
Kinase AssayALK217.3 nM[5]
Luciferase Reporter AssayHaCaT (3TP-luc)16.5 nM[11]
Luciferase Reporter Assay4T1 (3TP-luc)12.1 nM[11]
Cell Growth InhibitionMouse & Human Osteosarcoma Cells0.8 - 2.1 µM[12]
p-Smad3 Inhibition4T1 cells10 - 30 nM[13]

Experimental Protocols

ALK5 Kinase Assay (Radioisotopic)

This assay measures the direct inhibitory effect of Vactosertib on the kinase activity of ALK5.

Workflow:

kinase_assay_workflow Start Start Prepare_reaction Prepare Reaction Mix: - Recombinant ALK5 - Substrate (e.g., Casein) - Vactosertib (various conc.) Start->Prepare_reaction Initiate_reaction Initiate Reaction with [γ-32P]ATP Prepare_reaction->Initiate_reaction Incubate Incubate at 30°C Initiate_reaction->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Measure_incorporation Measure 32P Incorporation (Scintillation Counting) Stop_reaction->Measure_incorporation Analyze Analyze Data & Calculate IC50 Measure_incorporation->Analyze End End Analyze->End

Caption: Workflow for a radioisotopic ALK5 kinase assay.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing MgCl2, MnCl2, and DTT.

    • Substrate: Use a generic kinase substrate such as casein.[11]

    • Enzyme: Recombinant human ALK5.[11]

    • Vactosertib Stock: Prepare a stock solution in DMSO and make serial dilutions.[4]

    • ATP Solution: Prepare a solution of ATP containing [γ-32P]ATP.

  • Assay Procedure:

    • In a microplate, add the kinase buffer, recombinant ALK5, substrate, and varying concentrations of Vactosertib.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of Vactosertib concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (XTT)

This assay determines the effect of Vactosertib on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate in 250 µL of complete RPMI media without phenol red.[8]

  • Drug Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate under standard conditions (37°C, 5% CO2) for 72 hours.[8]

  • XTT Reagent Addition:

    • Prepare the activated XTT reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT reagent to each well.[8]

    • Incubate the plate for 3 hours at 37°C.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 475 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of Vactosertib concentration to determine the IC50 value.

Western Blot for Phosphorylated Smad2 (p-Smad2)

This protocol is used to assess the inhibition of TGF-β-induced Smad2 phosphorylation by Vactosertib.

Workflow:

western_blot_workflow Start Start Cell_culture Culture & Starve Cells Start->Cell_culture Pretreat Pre-treat with Vactosertib (various conc.) for 30 min Cell_culture->Pretreat Stimulate Stimulate with TGF-β1 (e.g., 5 ng/mL) for 1 hour Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse Electrophoresis SDS-PAGE Lyse->Electrophoresis Transfer Transfer to Membrane (PVDF or Nitrocellulose) Electrophoresis->Transfer Block Block Membrane Transfer->Block Incubate_primary Incubate with Primary Abs (anti-p-Smad2, anti-Smad2) Block->Incubate_primary Incubate_secondary Incubate with Secondary Ab Incubate_primary->Incubate_secondary Detect Detect Signal (Chemiluminescence) Incubate_secondary->Detect End End Detect->End

Caption: Workflow for Western blot analysis of p-Smad2.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 4T1, SAOS2) in a 6-well plate.[5][12]

    • Once the cells reach 70-80% confluency, starve them in serum-free media for 16 hours.[14]

    • Pre-treat the cells with various concentrations of Vactosertib (e.g., 10-1000 nM) for 15-30 minutes.[5][12]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.[12]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] (Note: Use BSA for phospho-specific antibodies).[15]

    • Incubate the membrane with a primary antibody against p-Smad2 overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Smad2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12][17]

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the Smad pathway in response to TGF-β and its inhibition by Vactosertib.

Protocol:

  • Cell Transfection:

    • Use a cell line stably expressing a Smad-responsive luciferase reporter construct (e.g., 3TP-lux or CAGA12-Luc).[10][11]

    • Alternatively, transiently transfect the cells with the reporter plasmid.

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well white plate.

    • After 24 hours, pre-treat the cells with various concentrations of Vactosertib.

    • Stimulate the cells with TGF-β1.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the luciferase assay buffer.

    • Measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value for Vactosertib.

Cell Migration and Invasion Assays

These assays evaluate the effect of Vactosertib on the migratory and invasive potential of cancer cells, which are often promoted by TGF-β.

Protocol (Wound Healing Assay for Migration):

  • Create a Monolayer:

    • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Wound":

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment:

    • Add media containing various concentrations of Vactosertib and TGF-β1.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control well is closed.

  • Data Analysis:

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Protocol (Transwell Invasion Assay):

  • Prepare Transwell Inserts:

    • Coat the upper chamber of Transwell inserts (8 µm pore size) with a thin layer of Matrigel.

  • Cell Seeding:

    • Seed serum-starved cells in the upper chamber in serum-free media containing various concentrations of Vactosertib.

  • Chemoattractant:

    • Add media containing a chemoattractant (e.g., 10% FBS and TGF-β1) to the lower chamber.

  • Incubation:

    • Incubate for 24-48 hours.

  • Cell Staining and Counting:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invading cells in several microscopic fields.

Mammosphere Formation Assay

This assay assesses the effect of Vactosertib on cancer stem cell-like properties, as TGF-β can induce the formation of mammospheres.[14]

Protocol:

  • Cell Seeding:

    • Dissociate cells into a single-cell suspension.

    • Seed a low density of cells (e.g., 1,000 cells/mL) in ultra-low attachment plates.

  • Culture Conditions:

    • Culture the cells in mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).

    • Add TGF-β1 and various concentrations of Vactosertib to the media.

  • Incubation:

    • Incubate for 7-10 days to allow for sphere formation.

  • Quantification:

    • Count the number of mammospheres (typically >50 µm in diameter) per well.

    • Calculate the mammosphere formation efficiency (MFE).

References

Vactosertib: Comprehensive Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (also known as TEW-7197) is a potent and selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), and ALK4.[1][2] It demonstrates antineoplastic activity by blocking TGF-β signaling, which plays a crucial role in tumor cell proliferation, migration, and immune suppression.[3][4] Accurate preparation and proper storage of Vactosertib stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols and guidelines for the effective handling of Vactosertib in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of Vactosertib is presented below.

PropertyValueReference
Molecular FormulaC₂₂H₁₈FN₇[3]
Molecular Weight399.4 g/mol [3]
AppearanceWhite solid[5]
CAS Number1352608-82-2[3]

Vactosertib Signaling Pathway

Vactosertib exerts its biological effects by inhibiting the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of inhibition by Vactosertib.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (TβRII) TGF_beta->TGFBR2 Binding TGFBR1 TGF-β Receptor I (TβRI/ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation p_SMAD2_3 p-SMAD2/3 TGFBR1->p_SMAD2_3 Phosphorylation Vactosertib Vactosertib Vactosertib->TGFBR1 Inhibition Complex SMAD2/3/4 Complex p_SMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocation

Vactosertib inhibits TGF-β signaling by blocking TβRI/ALK5 kinase activity.

Vactosertib Stock Solution Preparation

The solubility of Vactosertib can vary between different solvents. It is crucial to use a high-purity, anhydrous solvent to achieve the desired concentration.[1]

Solubility Data
SolventSolubility (Vactosertib)Solubility (Vactosertib HCl)Notes
DMSO60-100 mg/mL (150.22-250.36 mM)[1][5][6][7]100 mg/mL (229.42 mM)[8]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication or gentle warming may be required.[5][6]
Ethanol40-100 mg/mL (100.15-250.36 mM)[1][5][7]Not specifiedSonication may be necessary to fully dissolve the compound.[5]
WaterInsoluble or slightly soluble (<1 mg/mL)[1][5]20 mg/mL (45.88 mM)[8]Sonication is recommended for the hydrochloride salt.[8]
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Vactosertib in DMSO.

Materials:

  • Vactosertib powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage Start Start: Equilibrate Vactosertib Weigh 1. Weigh Vactosertib Start->Weigh Solvent 2. Add Anhydrous DMSO Weigh->Solvent Dissolve 3. Vortex to Dissolve (Optional: Sonicate/Warm) Solvent->Dissolve Aliquot 4. Aliquot into Tubes Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Workflow for preparing Vactosertib stock solution.

Procedure:

  • Equilibrate: Allow the vial of Vactosertib powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of Vactosertib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.994 mg of Vactosertib (Molecular Weight = 399.4 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Vactosertib powder.

  • Dissolution: Vortex the solution until the Vactosertib is completely dissolved. If necessary, sonicate the vial or warm it briefly in a water bath (not exceeding 37°C) to aid dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][5]

Storage and Stability of Vactosertib Stock Solutions

Proper storage is essential to maintain the stability and activity of Vactosertib stock solutions.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 years[1][5]Store desiccated.
Stock Solution in Solvent-80°CUp to 2 years[1][6][7][9]Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[1][5]
-20°C1 month to 1 year[1][7][9]Suitable for shorter-term storage.

Storage and Handling Workflow

G Stock Vactosertib Stock Solution (e.g., 10 mM in DMSO) LongTerm Long-Term Storage -80°C (up to 2 years) Stock->LongTerm ShortTerm Short-Term Storage -20°C (up to 1 year) Stock->ShortTerm Thaw Thaw Aliquot at Room Temperature LongTerm->Thaw ShortTerm->Thaw Dilute Prepare Working Solution in Culture Medium Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Discard Discard Unused Working Solution Use->Discard

Recommended storage and handling of Vactosertib stock solutions.

Key Handling Recommendations:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is highly recommended.[1][5]

  • Protection from Light: While not explicitly stated for Vactosertib, it is good practice to protect stock solutions from prolonged exposure to light.

  • Working Solutions: Prepare working solutions fresh from the stock solution for each experiment. It is generally not recommended to store dilute aqueous solutions for extended periods. For in vivo experiments, it is advised to prepare the formulation freshly on the same day of use.[6][9]

In Vivo Formulation

For in vivo studies, Vactosertib is often administered orally. A common vehicle for oral administration consists of a suspension in a mixture of solvents. One such formulation involves a sequential addition of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[7][9]

It is important to add each solvent sequentially and ensure the solution is clear before adding the next component.[8] Sonication may be required to achieve a uniform suspension.[7]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and storage of Vactosertib stock solutions. Adherence to these guidelines will help ensure the integrity and consistent performance of Vactosertib in research applications, leading to more reliable and reproducible experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (TEW-7197) is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5][6] In the context of cancer, dysregulation of this pathway can contribute to tumor progression, metastasis, and the suppression of anti-tumor immune responses.[1][6][7] Vactosertib exerts its anti-neoplastic activity by selectively inhibiting TGFβRI, thereby blocking downstream signaling cascades, primarily through the SMAD proteins.[1][8][9] These application notes provide recommended concentrations for Vactosertib in various cancer cell lines and detailed protocols for key in vitro experiments.

Data Presentation: Vactosertib In Vitro Efficacy

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of Vactosertib in different cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments.

Cancer TypeCell Line(s)Vactosertib Concentration/IC50Key FindingsReference(s)
Osteosarcoma Mouse (K7, K7M2, mOS493, mOS482) & Human (SAOS2, M132)IC50: 0.79 µM - 2.1 µmol/LDose-dependent inhibition of cell growth. Complete suppression of TGF-β1 induced p-Smad2 at 100 nM.[3][10][11]
Breast Cancer 4T1 (mouse), MDA-MB-231 (human)IC50 (4T1): 12.1 nM (luciferase reporter assay)Inhibits TGFβ-induced Smad2/3 phosphorylation, migration, and invasion.[12][13]
Pancreatic Cancer VariousSynergistic effects with gemcitabine.Sensitizes pancreatic cancer cells to gemcitabine, inhibiting viability and metastasis by inhibiting the TGF-β/Smad2 pathway.[7]
Multiple Myeloma MM.1S, MM.1R, U266, RPMI-8226, OPM2, H929Not specifiedVactosertib, in combination with pomalidomide, was well-tolerated and induced durable responses.[14]

Signaling Pathway

Vactosertib targets the TGF-β signaling pathway. The diagram below illustrates the canonical SMAD-dependent pathway and the point of inhibition by Vactosertib.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBRII TGFBRII TGF-beta->TGFBRII Binds TGFBRI TGFBRI TGFBRII->TGFBRI Recruits & Phosphorylates p-TGFBRI TGFBRI (Active) TGFBRI->p-TGFBRI Vactosertib Vactosertib Vactosertib->p-TGFBRI Inhibits SMAD2/3 SMAD2/3 p-TGFBRI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocates & Regulates

Caption: Vactosertib inhibits the phosphorylation of TGFBRI (ALK5), blocking downstream SMAD signaling.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of Vactosertib.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Vactosertib on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Vactosertib (stock solution, e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Vactosertib Treatment:

    • Prepare serial dilutions of Vactosertib in complete culture medium from the stock solution. A typical concentration range to test is 10 nM to 10 µM.[10]

    • Remove the medium from the wells and add 100 µL of the Vactosertib dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Vactosertib concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-SMAD2

This protocol is to assess the inhibitory effect of Vactosertib on the TGF-β signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Vactosertib

  • Recombinant Human TGF-β1

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-SMAD2, anti-SMAD2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with Vactosertib (e.g., 100 nM) for 15-60 minutes.[10][11]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-SMAD2, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total SMAD2 and a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying Vactosertib-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Vactosertib

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of Vactosertib for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Gate the cell populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Experimental Workflow

The following diagram outlines a typical workflow for evaluating Vactosertib in a new cancer cell line.

experimental_workflow Start Start Cell_Line_Selection Select Cancer Cell Line Start->Cell_Line_Selection Dose_Response Dose-Response (MTT Assay) Determine IC50 Cell_Line_Selection->Dose_Response Pathway_Inhibition Pathway Inhibition (Western Blot) Confirm p-SMAD2 reduction Dose_Response->Pathway_Inhibition Apoptosis_Assay Apoptosis Assay (Annexin V) Quantify cell death Pathway_Inhibition->Apoptosis_Assay Functional_Assays Functional Assays (Migration, Invasion) Apoptosis_Assay->Functional_Assays Data_Analysis Data Analysis & Interpretation Functional_Assays->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for characterizing the effects of Vactosertib on a cancer cell line.

Conclusion

Vactosertib is a promising therapeutic agent that effectively targets the TGF-β signaling pathway in various cancer models. The provided concentration ranges and detailed protocols offer a solid foundation for researchers to investigate the effects of Vactosertib in their specific cancer cell lines of interest. It is recommended to empirically determine the optimal concentration and treatment duration for each cell line and experimental setup.

References

Application Notes and Protocols for Vactosertib Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] By selectively targeting ALK5, Vactosertib effectively blocks the downstream signaling of the TGF-β pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and immune response.[1][5] Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis, making Vactosertib a compound of significant interest in preclinical and clinical research.[6][7] These application notes provide a detailed protocol for the preparation and administration of Vactosertib to mice via oral gavage, a common and effective method for delivering precise doses of therapeutic agents in preclinical studies.

Mechanism of Action: TGF-β Signaling Pathway

Vactosertib functions by inhibiting the kinase activity of TGF-βR1 (ALK5).[1] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI.[8][9] This activated receptor complex then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[10] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, metastasis, and immune suppression.[10][11] Vactosertib's inhibition of ALK5 prevents the phosphorylation of SMAD2 and SMAD3, thereby disrupting the entire signaling cascade.[1][12]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates Vactosertib Vactosertib Vactosertib->TGFBR1 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., Proliferation, Metastasis) SMAD_complex->Gene_transcription Regulates

Figure 1. Vactosertib inhibits the TGF-β signaling pathway.

Quantitative Data Summary

The following table summarizes dosages and administration schedules for Vactosertib used in various mouse models as reported in the literature.

Mouse ModelVactosertib DosageVehicleAdministration ScheduleReference
Osteosarcoma (BALB/c)25 mg/kgNot explicitly stated, vehicle control used.Oral gavage, once daily, 5 days/week[1]
Osteosarcoma (BALB/c & NSG)50 mg/kgWater with pepsinOral gavage, once daily, 5 days/week[1][13]
Breast Cancer (BALB/c)2.5 mg/kgNot explicitly stated, vehicle control used.Not explicitly stated.[7]
Peyronie's Disease (Rat Model)10 mg/kgArtificial gastric fluid (7 mL 37% HCl, 2.0 g NaCl, 3.2 g pepsin in 1000 mL water)Oral gavage, 5 times a week for 2 weeks[12]

Experimental Protocol: Vactosertib Oral Gavage in Mice

This protocol provides a detailed methodology for the preparation and administration of Vactosertib via oral gavage.

1. Materials and Equipment

  • Vactosertib (TEW-7197) powder

  • Vehicle solution (e.g., sterile water with pepsin or prepared artificial gastric fluid)[1][12]

  • Sterile water for injection

  • Pepsin (if using water with pepsin vehicle)

  • Hydrochloric acid (HCl) (if preparing artificial gastric fluid)

  • Sodium chloride (NaCl) (if preparing artificial gastric fluid)

  • Appropriate mouse strain (e.g., BALB/c, NSG)[1][13]

  • Animal scale

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Adjustable micropipettes and sterile tips

  • 1 mL syringes

  • 20-22 gauge stainless steel feeding needles (gavage needles) with a ball tip

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Experimental Workflow

Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Animal_Prep 1. Acclimatize and weigh mice Dose_Calc 2. Calculate dose volume Animal_Prep->Dose_Calc Sol_Prep 3. Prepare Vactosertib solution Dose_Calc->Sol_Prep Animal_Restraint 4. Restrain mouse Sol_Prep->Animal_Restraint Gavage 5. Perform oral gavage Animal_Restraint->Gavage Monitoring 6. Monitor animal recovery Gavage->Monitoring

References

Application Notes and Protocols: Vactosertib and Pembrolizumab Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The combination of vactosertib, a selective inhibitor of the transforming growth factor-beta (TGF-β) receptor type 1 (TGFBR1/ALK5), and pembrolizumab, a humanized monoclonal antibody against the programmed cell death-1 (PD-1) receptor, represents a promising strategy in immuno-oncology.[1][2] TGF-β signaling is known to contribute to an immunosuppressive tumor microenvironment, which may cause primary resistance to immune checkpoint inhibitors like pembrolizumab.[3][4] By inhibiting the TGF-β pathway, vactosertib is hypothesized to remodel the tumor microenvironment, enhance T-cell infiltration, and thereby sensitize tumors to the anti-tumor effects of pembrolizumab.[5][6] These application notes provide a summary of the mechanism of action, clinical trial data, and key experimental protocols relevant to this combination therapy.

Mechanisms of Action

Vactosertib: TGF-β Pathway Inhibition

Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of TGFBR1 (also known as ALK5).[1][7] In the canonical signaling pathway, the binding of TGF-β ligand to the TGF-β receptor type 2 (TGFBR2) leads to the recruitment and phosphorylation of TGFBR1. Activated TGFBR1 then phosphorylates downstream signaling molecules SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in processes like cell proliferation, immunosuppression, and fibrosis.[8][9] By blocking TGFBR1, vactosertib prevents this cascade, thereby suppressing TGF-β-mediated tumor growth and immune evasion.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 TGFBR1 TGFBR1 (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates pSMAD pSMAD2/3 TGFBR1->pSMAD Phosphorylates TGFB TGF-β Ligand TGFB->TGFBR2 Vactosertib Vactosertib Vactosertib->TGFBR1 Inhibits SMAD_complex SMAD2/3/4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Gene Transcription SMAD_complex->Gene Translocates Immuno Immunosuppression, Fibrosis, Proliferation Gene->Immuno

Caption: Vactosertib Mechanism of Action
Pembrolizumab: PD-1 Checkpoint Inhibition

Pembrolizumab is an IgG4 monoclonal antibody that binds to the PD-1 receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2, which are often expressed on tumor cells.[2][10] The binding of PD-L1/L2 to PD-1 is a key immune checkpoint mechanism that tumors exploit to deactivate T-cells and evade immune surveillance.[11][12] By inhibiting this interaction, pembrolizumab releases the "brakes" on the immune system, restoring the cytotoxic function of T-cells and enabling them to recognize and attack cancer cells.[10][13]

G cluster_tcell T-Cell cluster_tumorcell Tumor Cell PD1 PD-1 Receptor Inactivation T-Cell Inactivation (Exhaustion) PD1->Inactivation Leads to TCR TCR MHC MHC PDL1 PD-L1/PD-L2 PDL1->PD1 Binds Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction G cluster_rationale Therapeutic Rationale TGFB High TGF-β Signaling in Tumor Microenvironment Exclusion Immune-Excluded Phenotype (T-Cells blocked in stroma) TGFB->Exclusion Inhibition Inhibition of TGF-β Pathway Resistance Resistance to PD-1 Inhibition Exclusion->Resistance Vactosertib Vactosertib Vactosertib->Inhibition Infiltration Increased T-Cell Infiltration Inhibition->Infiltration Inflamed Inflamed Phenotype Infiltration->Inflamed Reactivation T-Cell Reactivation Inflamed->Reactivation Sensitizes Pembrolizumab Pembrolizumab PD1_Block PD-1 Blockade Pembrolizumab->PD1_Block PD1_Block->Reactivation Response Enhanced Anti-Tumor Immune Response Reactivation->Response G Screening Patient Screening - Eligibility Criteria Met - Informed Consent Enrollment Enrollment & Baseline Assessment - Tumor Biopsy (Archived or New) - CT/MRI Scans Screening->Enrollment Treatment Treatment Cycle (e.g., 21 days) - Vactosertib PO BID (5 days on/2 off) - Pembrolizumab IV (Day 1) Enrollment->Treatment Biomarker On-Treatment Biomarker Analysis - Repeat Tumor Biopsy - Blood Samples Enrollment->Biomarker Baseline Samples Monitoring Safety & Tolerability Monitoring - Adverse Event Tracking (CTCAE) - Lab Tests Treatment->Monitoring Treatment->Biomarker On-Treatment Samples Assessment Tumor Assessment (e.g., every 6-9 weeks) - CT/MRI Scans (RECIST 1.1) Monitoring->Assessment Decision Continue Treatment? Assessment->Decision Biomarker->Decision Informs Decision->Treatment No Progression Progression Disease Progression or Unacceptable Toxicity Decision->Progression Progression OffStudy Off Study Progression->OffStudy

References

Application Notes and Protocols: Western Blot for pSMAD2/3 Following Vactosertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vactosertib (TEW-7197) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Upon ligand binding, the TGF-β type II receptor phosphorylates and activates the type I receptor (ALK5).[6][7] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[5][8] Phosphorylated SMAD2 and SMAD3 (pSMAD2/3) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[4][5]

Vactosertib competitively binds to the ATP-binding site of ALK5, thereby inhibiting its kinase activity and preventing the subsequent phosphorylation of SMAD2 and SMAD3.[1] This leads to the downregulation of the canonical TGF-β/SMAD signaling pathway.[1][9] Western blotting is a widely used and effective technique to detect and quantify the levels of specific proteins, such as pSMAD2/3, in cell or tissue lysates.[10] This application note provides a detailed protocol for performing a Western blot to assess the efficacy of Vactosertib in inhibiting SMAD2/3 phosphorylation.

TGF-β Signaling Pathway and Vactosertib Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by Vactosertib.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene translocates and regulates Vactosertib Vactosertib Vactosertib->TGFbRI inhibits Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & Vactosertib Treatment B Protein Extraction (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation for Loading C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (pSMAD2/3) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Signal Detection (Chemiluminescence) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Total SMAD2/3 or Housekeeping Protein L->M

References

Application Notes and Protocols for Mammosphere Formation Assay with Vactosertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the mammosphere formation assay for evaluating the efficacy of Vactosertib, a potent TGF-β receptor I (ALK5) inhibitor, on breast cancer stem cells (CSCs).

Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of ALK5, a type I receptor for transforming growth factor-beta (TGF-β).[1][2] The TGF-β signaling pathway is critically involved in the regulation of cancer stem cell properties, including self-renewal, differentiation, and the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.[3][4] In the context of breast cancer, TGF-β signaling can promote the maintenance and expansion of the CSC population.[4]

The mammosphere formation assay is a widely used in vitro method to quantify the self-renewal capacity of mammary stem and progenitor cells, as well as breast CSCs.[3] This assay is based on the principle that stem/progenitor cells, when cultured in suspension in a serum-free, non-adherent environment, can proliferate and form three-dimensional spherical colonies known as mammospheres. The efficiency of mammosphere formation is considered a surrogate measure of the proportion of CSCs within a given cell population.

By treating breast cancer cells with Vactosertib during the mammosphere formation assay, researchers can quantitatively assess its impact on the CSC subpopulation. A reduction in mammosphere forming efficiency (MFE) following Vactosertib treatment indicates an inhibition of CSC self-renewal and survival, highlighting its potential as a therapeutic agent targeting the root of tumor recurrence and metastasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of Vactosertib on mammosphere formation in breast cancer cell lines, particularly in the context of radiotherapy, which is known to induce CSC properties. The data is extracted from a study by Choi et al., where Vactosertib was shown to attenuate the radiation-induced increase in mammosphere forming efficiency (MSFE).[3]

Table 1: Effect of Vactosertib on Radiation-Induced Mammosphere Forming Efficiency (MSFE) in 4T1-Luc Murine Breast Cancer Cells [3]

Treatment GroupMammosphere Forming Efficiency (MSFE %)
Control~1.5%
Radiation (10 Gy)~4.0%
Radiation (10 Gy) + Vactosertib (100 nM)~2.0%

Table 2: Effect of Vactosertib on Radiation-Induced Mammosphere Forming Efficiency (MSFE) in MDA-MB-231 Human Breast Cancer Cells [3]

Treatment GroupMammosphere Forming Efficiency (MSFE %)
Control~1.0%
Radiation (10 Gy)~3.0%
Radiation (10 Gy) + Vactosertib (100 nM)~1.5%

Experimental Protocols

I. Mammosphere Formation Assay Protocol

This protocol is adapted from established methods for generating mammospheres from breast cancer cell lines.[3]

Materials:

  • Breast cancer cell line of interest (e.g., MDA-MB-231, 4T1-Luc)

  • DMEM/F-12 medium

  • B-27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment plates or flasks

  • Sterile cell strainers (40 µm)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture Preparation: Culture the chosen breast cancer cell line in standard adherent conditions until they reach 70-80% confluency.

  • Harvesting and Single-Cell Suspension:

    • Aspirate the culture medium and wash the cells twice with sterile PBS.

    • Add Trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.

    • Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in mammosphere culture medium (DMEM/F-12 supplemented with B-27, EGF, bFGF, heparin, and penicillin-streptomycin).

    • To ensure a single-cell suspension, pass the cells through a 40 µm cell strainer.

  • Cell Counting and Seeding:

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Seed the single cells in ultra-low attachment plates at a density of 500 - 5,000 cells/cm². The optimal seeding density should be determined empirically for each cell line.

  • Mammosphere Culture:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-10 days. Avoid disturbing the plates during this period to prevent cell aggregation.

  • Quantification of Mammospheres:

    • After the incubation period, count the number of mammospheres per well using an inverted microscope. Mammospheres are typically defined as spheres with a diameter greater than 50 µm.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:

      • MFE (%) = (Number of mammospheres formed / Number of single cells seeded) x 100

II. Vactosertib Treatment Protocol in Mammosphere Assay

This protocol describes the application of Vactosertib to assess its effect on mammosphere formation, particularly as a countermeasure to radiation-induced CSC enrichment.[3]

Materials:

  • Vactosertib (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Mammosphere culture reagents (as listed above)

  • Radiation source (optional, for studying radiation-induced effects)

Procedure:

  • Cell Seeding for Treatment:

    • Seed the breast cancer cells in standard adherent culture plates and allow them to attach for 24 hours.

  • Pre-treatment with Vactosertib (in combination with radiation):

    • For studies involving radiation, starve the cells in a serum-reduced medium (e.g., 0.2% FBS) for 16 hours.

    • Pre-treat the cells with the desired concentration of Vactosertib (e.g., 100 nM) for 30 minutes.[3]

    • Immediately following pre-treatment, irradiate the cells with the desired dose (e.g., 10 Gy).[3]

    • Include appropriate control groups: untreated, Vactosertib alone, and radiation alone.

  • Vactosertib Treatment (without radiation):

    • For standalone Vactosertib treatment, add the desired concentrations of Vactosertib directly to the mammosphere culture medium at the time of cell seeding.

  • Mammosphere Formation and Quantification:

    • Following treatment (and radiation, if applicable), incubate the cells for a desired period (e.g., 24 hours).[3]

    • Harvest the cells and proceed with the Mammosphere Formation Assay as described in Protocol I, starting from step 2 (Harvesting and Single-Cell Suspension).

    • Maintain the same concentration of Vactosertib in the mammosphere culture medium for the duration of the assay.

    • After 5-10 days, quantify the MFE for each treatment group and compare the results to the control groups.

Visualizations

Signaling Pathway Diagram

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Vactosertib Vactosertib Vactosertib->TBRI Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (EMT, Self-Renewal) Smad_complex->Gene_expression Translocates & Regulates Mammosphere_Assay_Workflow start Start: Adherent Breast Cancer Cell Culture harvest Harvest Cells & Create Single-Cell Suspension start->harvest treat Treatment with Vactosertib (and/or Radiation) harvest->treat seed Seed Cells in Ultra-Low Attachment Plates treat->seed incubate Incubate for 5-10 Days seed->incubate quantify Quantify Mammospheres (>50µm diameter) incubate->quantify calculate Calculate Mammosphere Forming Efficiency (MFE) quantify->calculate end End: Compare MFE between Treatment Groups calculate->end

References

Troubleshooting & Optimization

Vactosertib Hydrochloride solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Vactosertib Hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound generally exhibits good solubility in fresh, anhydrous DMSO. However, the reported solubility can vary slightly between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information.

Data Summary: Vactosertib Solubility in DMSO

SupplierReported Solubility (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals79 - 80 mg/mL197.78 - 200.29 mMMoisture-absorbing DMSO reduces solubility. Please use fresh DMSO.
MedchemExpress100 mg/mL250.36 mMRequires sonication. Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO.
TargetMol60 mg/mL150.22 mMSonication is recommended.

Q2: I've added the correct amount of this compound to DMSO, but it's not fully dissolving. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting workflow below.

G cluster_0 Troubleshooting Workflow for Vactosertib Dissolution start Start: Vactosertib not dissolving in DMSO check_dmso Step 1: Verify DMSO Quality - Is the DMSO fresh and anhydrous? - Has the bottle been opened multiple times? start->check_dmso reconstitute Action: Use a new, sealed vial of anhydrous DMSO. check_dmso->reconstitute DMSO may be hydrated sonicate Step 2: Apply Sonication - Have you sonicated the solution? check_dmso->sonicate DMSO is fresh reconstitute->sonicate sonicate_action Action: Sonicate the vial in a water bath for 10-15 minutes. sonicate->sonicate_action No warm Step 3: Gentle Warming - Is the compound still not in solution? sonicate->warm Still not dissolved end End: Vactosertib Dissolved sonicate->end Dissolved sonicate_action->warm warm_action Action: Warm the solution to 37°C for a short period. warm->warm_action No check_concentration Step 4: Review Concentration - Is the target concentration within the reported solubility limits? warm->check_concentration Still not dissolved warm->end Dissolved warm_action->check_concentration adjust_concentration Action: Prepare a more dilute stock solution. check_concentration->adjust_concentration No, concentration is too high check_concentration->end Yes, and dissolved adjust_concentration->end

Fig. 1: Troubleshooting workflow for dissolving Vactosertib.

Q3: My this compound stock solution in DMSO was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue for hydrophobic compounds like Vactosertib. DMSO is a strong organic solvent, but when the stock solution is diluted into an aqueous buffer or medium, the solvating power of DMSO is significantly reduced, which can cause the compound to precipitate.[1][2]

To prevent precipitation upon dilution, consider the following strategies:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous solution. Instead, perform a stepwise dilution by first diluting the stock into a smaller volume of medium, mixing gently, and then adding this intermediate dilution to the final volume.[3]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[3]

  • Use of Co-solvents: For in vivo or other challenging applications, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the Vactosertib stock can sometimes help maintain solubility.

Q4: How should I prepare a stock solution of this compound in DMSO?

A4: Below is a standard protocol for preparing a this compound stock solution.

Experimental Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, centrifuge it briefly to collect all the powder at the bottom.

  • Weighing: Carefully weigh the desired amount of this compound in a sterile tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C for a short period.

  • Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q5: What is the recommended storage condition for this compound stock solutions in DMSO?

A5: To ensure the stability and efficacy of your this compound stock solution, proper storage is critical.

Storage Recommendations for Vactosertib in DMSO

Storage TemperatureRecommended DurationStorage Conditions
-20°CUp to 1 monthStore under a dry, inert atmosphere (e.g., nitrogen) and away from moisture.
-80°CUp to 6 monthsStore under a dry, inert atmosphere (e.g., nitrogen) and away from moisture.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can reduce the solubility of Vactosertib.[4] Always use fresh, anhydrous DMSO and keep vials tightly sealed.

Q6: How does Vactosertib work?

A6: Vactosertib is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, Vactosertib blocks TGF-β signaling, which plays a crucial role in tumor cell proliferation, migration, and invasion.[5]

G cluster_1 Vactosertib Mechanism of Action TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Vactosertib Vactosertib Vactosertib->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (Proliferation, Invasion, etc.) Nucleus->Gene_expression Regulates

Fig. 2: Simplified signaling pathway of Vactosertib's inhibitory action.

Experimental Protocol: Stability Assessment of Vactosertib in DMSO using LC-MS/MS

While a specific forced degradation study for Vactosertib is not publicly available, its stability in a DMSO-containing solution can be assessed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from pharmacokinetic studies.[6][7] This method can be used to quantify the concentration of Vactosertib over time under different storage conditions.

Materials and Instrumentation:

  • This compound stock solution in DMSO

  • Acetonitrile (ACN)

  • Formic acid

  • Internal Standard (IS), e.g., Cabozantinib[7] or Valsartan[6]

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • C18 reverse-phase HPLC column (e.g., Agilent XDB C18, 50 × 2.1 mm, 5 μm)[7]

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the Vactosertib stock solution in DMSO and store them under the desired stability testing conditions (e.g., -80°C, -20°C, 4°C, room temperature).

    • At each time point, take an aliquot and dilute it with a solution of 0.1% formic acid in water.

    • Add the internal standard to each sample.

    • Precipitate proteins (if in a biological matrix) by adding acetonitrile, then vortex and centrifuge.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of acetonitrile and 0.1-0.2% formic acid in water.[6][7]

    • Flow Rate: 0.2 - 0.8 mL/min.[6][7]

    • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM).

      • Vactosertib MRM transition: m/z 400.1 → 289.1[6] or 400.23 → 289.19[7]

      • Internal Standard MRM transition: (e.g., Cabozantinib: m/z 502.13 → 323.07)[7]

  • Data Analysis:

    • Quantify the peak area of Vactosertib relative to the internal standard at each time point.

    • Compare the concentration of Vactosertib at different time points to the initial concentration to determine the stability of the compound under the tested conditions.

This protocol provides a framework for assessing the stability of Vactosertib in DMSO. For regulatory submissions, a full, validated stability-indicating method should be developed according to ICH guidelines.

References

Vactosertib Kinase Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vactosertib kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions regarding the on-target and off-target effects of Vactosertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Vactosertib?

A1: Vactosertib is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It also shows inhibitory activity against the highly related ALK4.[1]

Q2: What are the known off-target effects of Vactosertib in kinase assays?

A2: While Vactosertib is highly selective for ALK5, it has been reported to inhibit other kinases. Notably, it can inhibit Receptor-Interacting Protein Kinase 2 (RIPK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with IC50 values below 100 nM.

Q3: How can I assess the selectivity of Vactosertib in my experiments?

A3: To determine the selectivity of Vactosertib, it is recommended to perform a broad kinase panel screening, often referred to as a kinome scan. This will provide a comprehensive profile of its inhibitory activity across a wide range of kinases. Alternatively, you can perform individual kinase assays for suspected off-targets like RIPK2 and VEGFR2.

Q4: What are some common pitfalls in kinase assays that could affect my results with Vactosertib?

A4: Common issues include compound interference with the assay signal (e.g., fluorescence quenching), non-specific inhibition due to compound aggregation, impurities in reagents, and using inappropriate ATP concentrations that do not reflect the physiological conditions or the Km of the kinase.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Pipetting errors- Inconsistent mixing- Edge effects on the plate- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all reagents.- Avoid using the outer wells of the plate or fill them with buffer.
No or very low kinase activity in control wells - Inactive enzyme- Substrate degradation- Incorrect buffer conditions (pH, cofactors)- Verify enzyme activity with a known activator or positive control.- Use fresh, high-quality substrate.- Optimize the reaction buffer for the specific kinase.
Unexpectedly high inhibition by Vactosertib - Compound precipitation at high concentrations- Non-specific inhibition- Check the solubility of Vactosertib in the assay buffer.- Include a counter-screen for non-specific inhibition, such as a denatured enzyme control.
Discrepancy between biochemical and cellular assay results - Cell permeability issues- Presence of efflux pumps in cells- Cellular ATP concentration affecting inhibitor potency- Perform cell permeability assays.- Use cell lines with known efflux pump expression profiles.- Interpret biochemical IC50 values in the context of cellular ATP levels.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Vactosertib against its primary target and known off-target kinases.

Kinase TargetIC50 (nM)Assay TypeReference
ALK5 (TGFβR1) 11Cell-free assay[1]
ALK4 13Cell-free assay[1]
RIPK2 < 100Not specified
VEGFR2 < 100Not specified

Experimental Protocols

Protocol: Off-Target Kinase Inhibition Assay (e.g., for RIPK2 or VEGFR2)

This protocol describes a general method for assessing the inhibitory effect of Vactosertib on a specific kinase using a luminescence-based ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced, which is correlated with kinase activity.[6]

Materials:

  • Purified recombinant human kinase (e.g., RIPK2 or VEGFR2)

  • Kinase-specific substrate

  • Vactosertib (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Vactosertib in 100% DMSO. A common starting concentration is 10 mM. Then, dilute the compound in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • Add 1 µL of the diluted Vactosertib or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase enzyme solution to each well.

    • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Vactosertib concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the Vactosertib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 3. Phosphorylation Vactosertib Vactosertib Vactosertib->TGFbRI Inhibition pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., EMT, immunosuppression) Smad_complex->Transcription 5. Nuclear Translocation & Gene Regulation

Caption: TGF-β signaling pathway and the mechanism of action of Vactosertib.

Kinase_Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Vactosertib, Kinase, Substrate, ATP) start->reagent_prep plate_dispense 2. Dispense Reagents into 384-well Plate reagent_prep->plate_dispense incubation 3. Incubate at Room Temperature plate_dispense->incubation stop_reaction 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_generation 5. Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->signal_generation read_plate 6. Read Luminescence signal_generation->read_plate data_analysis 7. Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for a luminescence-based kinase assay.

Troubleshooting_Tree start Unexpected Kinase Assay Result q1 Is the positive control working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the negative control showing high signal? a1_yes->q2 sol1 Check enzyme/substrate quality and buffer conditions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Possible compound interference. Run a counter-screen. a2_yes->sol2 sol3 Review Vactosertib dilution series and pipetting. a2_no->sol3

Caption: A troubleshooting decision tree for kinase inhibition assays.

References

Technical Support Center: Vactosertib Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful delivery of Vactosertib in orthotopic tumor models.

Frequently Asked Questions (FAQs)

Vactosertib Formulation and Handling

Q1: How should I prepare Vactosertib for in vivo oral administration?

A1: Vactosertib is soluble in DMSO and ethanol but insoluble in water.[1][2] For oral gavage, a common method is to first dissolve Vactosertib in a small amount of DMSO and then create a suspension using vehicles like PEG300, Tween 80, and saline or a Carboxymethylcellulose sodium (CMC-Na) solution.[2][3] It is critical to ensure the final concentration of DMSO is low to avoid toxicity. Always prepare the formulation fresh before each use.

Recommended Formulation Example:

  • Dissolve Vactosertib in 100% DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix.

  • Finally, add saline or PBS to reach the desired final volume and concentration.[3]

ComponentExample PercentagePurpose
DMSO5-10%Initial Solubilization
PEG30030-40%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline/PBS45-60%Vehicle

Table 1: Example vehicle formulation for oral delivery of Vactosertib. Percentages may need optimization.

Q2: What is the recommended storage for Vactosertib powder and stock solutions?

A2: Vactosertib powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]

Administration and Dosing

Q3: What is the typical dose and schedule for Vactosertib in mouse orthotopic models?

A3: Dosing can vary depending on the tumor model and experimental goals. However, a frequently cited regimen is 25-50 mg/kg, administered via oral gavage (p.o.), once daily for 5 consecutive days, followed by a 2-day rest period (5 days/week) .[4][5][6][7]

Q4: My mice are showing signs of distress after oral gavage. What are the common complications and how can I avoid them?

A4: Oral gavage is a stressful procedure that can lead to severe complications if performed incorrectly.[8]

Common Complications:

  • Esophageal Trauma/Perforation: Caused by forcing the gavage needle or using a needle with a rough tip. This can lead to esophagitis, internal bleeding, and mortality.[9][10]

  • Aspiration Pneumonia: Accidental administration of the solution into the trachea and lungs.[9][11]

  • Animal Stress: Restraint and the procedure itself can significantly increase stress hormones like corticosterone, which may confound experimental results.[8]

  • Regurgitation/Inaccurate Dosing: Administering the fluid too quickly can cause reflux.[11]

Mitigation Strategies:

  • Proper Training: Ensure personnel are thoroughly trained and experienced in the technique.

  • Correct Needle Choice: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize tissue damage.[11] The length should be pre-measured from the mouse's mouth to the xiphoid process (bottom of the sternum).[11]

  • Proper Restraint: Restrain the mouse firmly but gently, ensuring the head and body are in a straight line to facilitate smooth passage of the needle.

  • Slow Administration: Inject the solution slowly and steadily to prevent reflux.[11]

  • Consider Anesthesia: Brief isoflurane anesthesia can reduce animal stress and resistance, leading to a lower incidence of complications and more accurate dosing.[12]

ComplicationCausePrevention
Esophageal PerforationImproper technique, rough needle tipUse ball-tipped flexible needle, do not force passage
AspirationNeedle enters tracheaEnsure proper head/neck alignment, stop if resistance is felt
Animal StressRestraint, procedureHandle animals gently, consider brief anesthesia
Inaccurate DosingRegurgitation, incomplete retentionAdminister fluid slowly, use appropriate volume

Table 2: Troubleshooting Common Oral Gavage Complications.

Q5: Can I use Intraperitoneal (IP) injection for Vactosertib? What are the risks?

A5: While some studies have used IP injection for Vactosertib, it is an inherently unreliable route of administration in rodents.[13][14][15]

Key Risks of IP Injection:

  • Misinjection: There is a high rate of misinjection (reported as 15% or higher), where the compound is accidentally delivered into the gastrointestinal tract (cecum, intestines), bladder, or subcutaneous fat instead of the peritoneal cavity.[16] This leads to variable drug absorption and inconsistent results.

  • Organ Damage: Puncturing abdominal organs can cause internal bleeding, peritonitis (inflammation/infection), and animal distress.[17][18]

  • First-Pass Metabolism: Substances absorbed from the peritoneal cavity enter the portal circulation and may be metabolized by the liver before reaching systemic circulation, potentially reducing bioavailability to the tumor.[16]

Given its high oral bioavailability (around 51% in rats), oral gavage is generally the preferred and more clinically relevant route for Vactosertib.[1][2]

Pharmacodynamics and Efficacy

Q6: How can I confirm that Vactosertib is active at the tumor site?

A6: The most direct way is to measure the downstream pharmacodynamic (PD) markers of TGF-β signaling in tumor tissue. Vactosertib inhibits the phosphorylation of SMAD2 and SMAD3.[3] You can collect tumor samples at a specified time point after the final dose and perform Western blotting or immunohistochemistry (IHC) to assess the levels of phosphorylated SMAD2 (p-SMAD2). A significant reduction in p-SMAD2 in the Vactosertib-treated group compared to the vehicle control group confirms target engagement.[7][19]

Q7: My experimental results are inconsistent between animals. What could be the cause?

A7: Inconsistent results in orthotopic models can stem from several factors related to both the model itself and drug delivery.

Potential Causes:

  • Variable Drug Administration: As discussed, inaccurate oral gavage or IP misinjection is a primary cause of variability.

  • Tumor Implantation Technique: Inconsistent surgical implantation can lead to variations in initial tumor size, location (e.g., proximity to vasculature), and growth rate.[20]

  • Animal Health and Stress: Underlying health issues or high stress levels can impact tumor growth and immune response, affecting treatment outcomes.[8]

  • Drug Formulation: Improperly prepared or unstable Vactosertib formulation can lead to inconsistent dosing.

To troubleshoot, review and standardize all administration and surgical procedures. Consider including a cohort for pharmacodynamic analysis to confirm consistent target inhibition across animals.

Experimental Protocols

Protocol 1: Oral Gavage in Mice
  • Preparation:

    • Prepare the Vactosertib formulation fresh.

    • Select an appropriate gavage needle (e.g., 20-22 gauge, flexible with a ball tip for an adult mouse).[8]

    • Measure the needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.

    • Draw the calculated dose into a 1 mL syringe. Ensure there are no air bubbles.

  • Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize its head. The body should be supported by your remaining fingers.

    • Ensure the head, neck, and back are in a straight line. A slight extension of the neck can help straighten the esophagus.

  • Intubation:

    • Gently insert the gavage needle into the side of the mouth (diastema), avoiding the incisors.

    • Angle the needle to follow the roof of the mouth towards the back of the pharynx.

    • Allow the mouse to swallow the tip of the needle. Once it enters the esophagus, there should be minimal resistance. If you feel resistance or the mouse struggles excessively, withdraw immediately. [9]

    • Advance the needle gently to the pre-measured depth.

  • Administration:

    • Dispense the liquid slowly and smoothly over 2-3 seconds.

    • Watch for any fluid coming from the nose or mouth, which indicates improper placement.[11]

  • Post-Procedure:

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[9]

Protocol 2: Tumor Tissue Collection for PD Marker Analysis
  • Timing: Euthanize animals at a predetermined time point after the last Vactosertib dose (e.g., 2-4 hours) to capture the peak of drug activity.

  • Tumor Excision: Following euthanasia, surgically expose and carefully excise the orthotopic tumor.

  • Sample Processing:

    • For Western Blotting: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For Immunohistochemistry (IHC): Fix the tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.

  • Analysis: Process the tissues to create protein lysates (for Western blot) or tissue sections (for IHC). Probe with antibodies specific for p-SMAD2, total SMAD2, and a loading control (e.g., β-actin).

Visualizations

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription (EMT, Proliferation, Immunosuppression) SMAD_Complex->Transcription Translocates & Regulates Vactosertib Vactosertib Vactosertib->TBRI Inhibits Kinase Activity Experimental_Workflow start Start implantation Orthotopic Implantation of Tumor Cells start->implantation monitoring1 Tumor Establishment (e.g., Bioluminescence Imaging) implantation->monitoring1 randomization Randomize Mice into Treatment Groups monitoring1->randomization treatment Administer Vactosertib or Vehicle (p.o.) randomization->treatment monitoring2 Monitor Tumor Growth, Body Weight, & Health treatment->monitoring2 Daily/Weekly monitoring2->treatment endpoint Endpoint Reached (Tumor Size / Time) monitoring2->endpoint analysis Tissue Collection for PD & Histology Analysis endpoint->analysis end Data Analysis & Interpretation analysis->end Troubleshooting_Tree start Inconsistent Results or Lack of Efficacy q1 Was Drug Delivery Method Consistent? start->q1 sol1 Review and Retrain on Administration Technique (Oral Gavage / IP). Consider Anesthesia. q1->sol1 No q2 Was Target Engagement Confirmed (p-SMAD)? q1->q2 Yes a1_yes Yes a1_no No sol2 Run PD Analysis on Tumor Samples. Check Formulation and Dosing. q2->sol2 No q3 Was Tumor Growth Consistent in Vehicle Group? q2->q3 Yes a2_yes Yes a2_no No sol3 Review Surgical Implantation Technique. Ensure Cell Viability is High. q3->sol3 No end Consider Tumor-Intrinsic Resistance Mechanisms q3->end Yes a3_yes Yes a3_no No

References

Cell viability problems with high concentrations of Vactosertib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting cell viability issues that may arise when using high concentrations of Vactosertib in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Vactosertib and what is its primary mechanism of action?

A1: Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting the kinase activity of ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting TGF-β signaling.[3][4][5]

Q2: Why am I observing a decrease in cell viability at high concentrations of Vactosertib?

A2: A dose-dependent decrease in cell viability is an expected outcome in many cancer cell lines, as inhibition of the TGF-β pathway can lead to cell cycle arrest and apoptosis.[6] However, at very high concentrations, other factors could contribute to reduced cell viability, including potential off-target effects or issues with compound solubility.

Q3: Can Vactosertib have different effects on different cell lines?

A3: Yes. The TGF-β signaling pathway can have dual roles, either promoting or suppressing tumors depending on the cellular context.[7] Therefore, the effect of Vactosertib on cell viability can vary significantly between different cell lines.

Q4: What is the recommended solvent for Vactosertib?

A4: Vactosertib is soluble in dimethyl sulfoxide (DMSO).[8] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.

Troubleshooting Guide: Cell Viability Issues

This guide addresses common problems encountered during cell viability assays with high concentrations of Vactosertib.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low cell viability, even in control groups. 1. Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 2. Cell culture conditions: Suboptimal conditions (e.g., contamination, improper CO2 levels, temperature fluctuations). 3. Cell handling: Over-trypsinization, excessive centrifugation speeds.1. Perform a DMSO toxicity control: Test the effect of the highest DMSO concentration used in your experiment on cell viability. Ensure the final DMSO concentration is consistent and ideally below 0.5%. 2. Review and optimize cell culture protocols: Regularly check for contamination and ensure all equipment is properly calibrated. 3. Handle cells gently: Use the minimum necessary trypsin incubation time and centrifuge at appropriate speeds.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. "Edge effect" in microplates: Evaporation from wells on the edge of the plate can concentrate media components and the drug. 3. Incomplete dissolution of formazan crystals (MTT assay). 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure complete formazan dissolution: After adding the solubilization solution, visually inspect all wells to confirm that all purple crystals have dissolved. Mix gently on a plate shaker if necessary.
Vactosertib appears to precipitate in the culture medium. 1. Poor solubility at high concentrations: Vactosertib, like many small molecules, has limited solubility in aqueous solutions.1. Prepare fresh dilutions: Make fresh dilutions of Vactosertib from a DMSO stock for each experiment. 2. Check for precipitates: Before adding to cells, inspect the diluted Vactosertib solution for any visible precipitate. If present, consider using a lower top concentration or a different formulation if available. 3. Use pre-warmed media for dilution.
No significant effect on cell viability at expected cytotoxic concentrations. 1. Cell line resistance: The cell line may be inherently resistant to TGF-β inhibition. 2. Incorrect drug concentration: Errors in calculation or dilution. 3. Inactive compound: Improper storage or handling of Vactosertib.1. Use a positive control: Include a compound known to be cytotoxic to your cell line to validate the assay. 2. Verify calculations and dilutions: Double-check all calculations for preparing stock and working solutions. 3. Store Vactosertib correctly: Follow the manufacturer's instructions for storage to maintain its activity.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) of Vactosertib varies across different cancer cell lines. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 Value (µM)Reference
CT-26 Colon Carcinoma0.02[6]
Various Osteosarcoma Cell Lines Osteosarcoma0.8 - 2.1[9]
PANC-1 Pancreatic CancerVaries (often used in combination studies)[10][11]
MDA-MB-231 Breast CancerVaries (often used in combination studies)[12]
4T1 Breast CancerVaries (often used in combination studies)[5]

Note: IC50 values can be influenced by experimental conditions such as cell seeding density and incubation time.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Vactosertib.

Materials:

  • Vactosertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Vactosertib Treatment:

    • Prepare a series of Vactosertib dilutions in complete medium from a concentrated DMSO stock.

    • Remove the medium from the wells and add 100 µL of the Vactosertib dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use the no-cell control wells to blank the reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC50 value.

Trypan Blue Exclusion Assay

This protocol provides a direct method for counting viable and non-viable cells.

Materials:

  • Vactosertib

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Procedure:

  • Cell Treatment:

    • Culture and treat cells with Vactosertib at various concentrations in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting:

    • After the treatment period, collect the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[13][14]

    • Incubate at room temperature for 1-3 minutes.[3][14]

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.[13]

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation:

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[14]

Visualizations

TGF_beta_signaling_pathway TGF-β Signaling Pathway and Vactosertib Inhibition cluster_receptor Cell Membrane TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates p_ALK5 Phosphorylated ALK5 (Active) Vactosertib Vactosertib Vactosertib->ALK5 Inhibits SMAD2_3 SMAD2/3 p_ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 Phosphorylated SMAD2/3 SMAD_complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) Nucleus->Transcription Regulates

Caption: Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.

troubleshooting_workflow Troubleshooting Vactosertib Cell Viability Assays start Start: Unexpected Cell Viability Results check_controls Review Controls: - Vehicle (DMSO) Control - Untreated Control - Positive Control start->check_controls controls_ok Are controls as expected? check_controls->controls_ok troubleshoot_assay Troubleshoot General Assay: - Cell seeding consistency - Reagent quality - Plate reader settings controls_ok->troubleshoot_assay No check_solubility Check for Vactosertib Precipitation in Media controls_ok->check_solubility Yes troubleshoot_assay->start Re-run solubility_ok Is the drug fully dissolved? check_solubility->solubility_ok prepare_fresh Prepare Fresh Dilutions from DMSO Stock solubility_ok->prepare_fresh No consider_mechanism Consider Cell-Specific TGF-β Signaling Role solubility_ok->consider_mechanism Yes prepare_fresh->check_solubility Re-test dual_role Is TGF-β known to be pro-proliferative or anti-proliferative in this cell line? consider_mechanism->dual_role literature_review Consult Literature for Cell Line-Specific Data dual_role->literature_review Unsure optimize_concentration Optimize Vactosertib Concentration Range dual_role->optimize_concentration Known literature_review->optimize_concentration end Refined Experiment optimize_concentration->end

Caption: A workflow for troubleshooting unexpected cell viability assay results.

References

Vactosertib not inhibiting TGF-beta signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Vactosertib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of Vactosertib and accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vactosertib?

A1: Vactosertib, also known as EW-7197, is a potent, orally active, and ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5)[1][2][3][4]. By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing the nuclear translocation of the Smad complex and the subsequent regulation of target gene transcription[1][4][5]. Vactosertib also shows inhibitory activity against ALK2 and ALK4[1][6].

Q2: What are the typical effective concentrations of Vactosertib in cell culture experiments?

A2: The effective concentration of Vactosertib can vary depending on the cell line and the duration of treatment. However, studies have shown that Vactosertib can inhibit TGF-β-induced Smad2/3 phosphorylation at nanomolar concentrations, with IC50 values reported to be around 12.9 nM for ALK5[1][4]. In various cell lines, concentrations ranging from 10 nM to 1 µM have been shown to be effective. For instance, 100 nM of Vactosertib completely suppressed TGF-β1 induced p-Smad2 in mouse and human osteosarcoma cells[7].

Q3: Is Vactosertib soluble in aqueous solutions?

A3: Vactosertib is soluble in DMSO but not in water[4]. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in cell culture medium[8]. Moisture-absorbing DMSO can reduce solubility[8].

Q4: How should Vactosertib be stored?

A4: For long-term storage, solid Vactosertib should be stored at -20°C for up to three years[9]. Stock solutions in DMSO can be stored at -80°C for up to a year[8]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[8][9].

Troubleshooting Guide: Vactosertib Not Inhibiting TGF-β Signaling Pathway

If you are observing a lack of inhibition of the TGF-β signaling pathway in your experiments with Vactosertib, please consult the following troubleshooting guide.

Observation Potential Cause Recommended Action
No decrease in pSmad2/3 levels after Vactosertib treatment. 1. Vactosertib Degradation: Improper storage or handling may have led to the degradation of the compound.1. Ensure Vactosertib has been stored correctly at -20°C (solid) or -80°C (DMSO stock)[8][9]. Prepare fresh dilutions from a new stock solution.
2. Suboptimal Concentration: The concentration of Vactosertib may be too low for the specific cell line or experimental conditions.2. Perform a dose-response experiment to determine the optimal concentration. Start with a range from 10 nM to 1 µM[7].
3. Insufficient Pre-incubation Time: The cells may not have been exposed to Vactosertib for a sufficient duration before TGF-β stimulation.3. Pre-incubate the cells with Vactosertib for at least 30 minutes to 1 hour before adding the TGF-β ligand[1][10].
4. Cell Line Insensitivity: The cell line may have mutations in the TGF-β receptor or downstream signaling components, rendering it insensitive to ALK5 inhibition.4. Verify the expression and functionality of ALK5 and other key pathway components in your cell line. Consider using a positive control cell line known to be responsive to Vactosertib.
5. High Endogenous TGF-β Signaling: The cell culture medium, particularly serum, may contain high levels of active TGF-β, overwhelming the inhibitory capacity of Vactosertib.5. Culture cells in low-serum or serum-free medium for a period before the experiment to reduce background signaling.
No change in the expression of TGF-β target genes (e.g., PAI-1, SNAI1). 1. All causes listed above. 1. Address all the potential causes for the lack of pSmad2/3 inhibition.
2. Delayed Gene Expression Response: The time point for measuring gene expression may be too early.2. Perform a time-course experiment (e.g., 6, 12, 24 hours) after TGF-β stimulation to capture the peak of target gene expression.
3. Non-canonical TGF-β Signaling: The observed phenotype may be regulated by Smad-independent (non-canonical) TGF-β pathways that are not targeted by Vactosertib.3. Investigate the involvement of other signaling pathways (e.g., MAPK, PI3K/Akt) that can be activated by TGF-β[11].
Inconsistent or variable results between experiments. 1. Reagent Variability: Inconsistent quality of Vactosertib, TGF-β ligand, or other reagents.1. Use high-quality, validated reagents from a reputable supplier. Aliquot reagents to minimize variability.
2. Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
3. Experimental Technique: Inconsistent timing of reagent addition or sample collection.3. Standardize all experimental steps and ensure precise timing, especially for short incubations.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Vactosertib against its primary targets.

TargetIC50 (nM)Cell Line/AssayReference
ALK5 (TGF-βRI)12.9Recombinant ALK5[1][4]
ALK5 (TGF-βRI)11Not Specified[8]
ALK413Not Specified[8]
ALK217.3Not Specified[1]
pSmad310-304T1 cells[1]
TGF-β1-induced luciferase activity12.14T1 (3TP-luc) cells[8]
TGF-β1-induced luciferase activity16.5HaCaT (3TP-luc) cells[8]
Cell Growth0.79-2.1 µMMouse and human osteosarcoma cells[12]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad2 (pSmad2) Inhibition

This protocol details the steps to assess the inhibitory effect of Vactosertib on TGF-β-induced Smad2 phosphorylation.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours to reduce basal signaling.

  • Vactosertib Pre-treatment: Treat the cells with varying concentrations of Vactosertib (e.g., 0, 10, 50, 100, 500 nM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest Vactosertib dose.

  • TGF-β Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to the wells (except for the unstimulated control). Incubate for 1 hour at 37°C[10][12].

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSmad2, total Smad2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: qPCR for TGF-β Target Gene Expression
  • Cell Treatment: Follow steps 1-4 from the Western Blot protocol, but extend the TGF-β stimulation time to 6-24 hours, depending on the target gene.

  • RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex 4. Complex Formation Smad4 Smad4 Smad4->SmadComplex Transcription Target Gene Transcription SmadComplex->Transcription 5. Nuclear Translocation & Gene Regulation Vactosertib Vactosertib Vactosertib->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib on ALK5.

experimental_workflow start Start Experiment seed_cells 1. Seed Cells start->seed_cells serum_starve 2. Serum Starve (Optional) seed_cells->serum_starve pre_treat 3. Pre-treat with Vactosertib (or Vehicle Control) serum_starve->pre_treat stimulate 4. Stimulate with TGF-β pre_treat->stimulate collect 5. Collect Samples (Lysate or RNA) stimulate->collect analyze 6. Analyze Downstream Readouts (Western Blot, qPCR) collect->analyze end End analyze->end

Caption: General experimental workflow for assessing Vactosertib efficacy.

troubleshooting_guide Troubleshooting: No Inhibition of TGF-β Signaling start No Inhibition Observed check_reagents Are Vactosertib and TGF-β of high quality and stored correctly? start->check_reagents check_protocol Is the experimental protocol optimized? check_reagents->check_protocol Yes replace_reagents Prepare fresh stocks. Use a new batch of reagents. check_reagents->replace_reagents No check_cells Is the cell line responsive? check_protocol->check_cells Yes optimize_protocol Perform dose-response and time-course experiments. check_protocol->optimize_protocol No validate_cells Test a positive control cell line. Sequence ALK5 if necessary. check_cells->validate_cells No consider_noncanonical Investigate Smad-independent pathways (e.g., MAPK, PI3K). check_cells->consider_noncanonical Yes replace_reagents->start Re-run experiment optimize_protocol->start Re-run experiment validate_cells->start Re-run experiment

Caption: Logical troubleshooting flow for experiments where Vactosertib fails to show activity.

References

Unexpected phenotypes in Vactosertib-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vactosertib. The information is designed to address specific issues that may arise during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vactosertib?

Vactosertib is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2]

Q2: What is the expected outcome of Vactosertib treatment on cancer cells?

The outcome of Vactosertib treatment is highly context-dependent, due to the dual role of TGF-β in cancer. In early-stage cancers or certain cell types, TGF-β can act as a tumor suppressor, inducing cell cycle arrest and apoptosis.[3] In late-stage cancers, TGF-β often promotes tumor progression, epithelial-to-mesenchymal transition (EMT), invasion, and immunosuppression.[3][4] Therefore, Vactosertib is expected to inhibit these pro-tumorigenic effects in responsive late-stage cancer cell lines. It can also enhance anti-tumor immunity by modulating the tumor microenvironment.[1][5]

Q3: What are the recommended in vitro concentrations of Vactosertib?

The optimal concentration of Vactosertib is cell-line dependent. For many cancer cell lines, a concentration range of 10 nM to 10 µM has been used in published studies.[5] For example, in osteosarcoma cell lines, an IC50 for growth inhibition was observed between 0.8 and 2.1 µM, while complete suppression of TGF-β-induced p-Smad2 was achieved at 100 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare Vactosertib for in vitro use?

Vactosertib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).

Troubleshooting Unexpected Phenotypes

Issue 1: Vactosertib treatment is increasing, not decreasing, cell proliferation in my cancer cell line.

Possible Cause 1: Dual Role of TGF-β Signaling

The TGF-β pathway can have opposing effects on cell proliferation depending on the cellular context and the stage of cancer. In some epithelial cells and early-stage cancers, TGF-β is cytostatic. By inhibiting this anti-proliferative signal with Vactosertib, you may paradoxically observe an increase in cell growth.

Troubleshooting Steps:

  • Characterize your cell line: Determine if your cell line is known to be growth-inhibited by TGF-β. You can test this by treating the cells with recombinant TGF-β and assessing proliferation.

  • Consider the cancer stage: The effects of TGF-β can switch from tumor-suppressive to pro-tumorigenic during cancer progression. Your cell line may represent an earlier stage where TGF-β is still a negative regulator of growth.

Possible Cause 2: Non-Canonical TGF-β Signaling

Vactosertib primarily targets the canonical SMAD-dependent pathway. If TGF-β is signaling through non-canonical pathways (e.g., MAPK/ERK, PI3K/AKT) to suppress proliferation in your cell line, Vactosertib may not be effective or could lead to unexpected results.

Troubleshooting Steps:

  • Investigate non-canonical pathways: Assess the activation of key non-canonical pathway members (e.g., p-ERK, p-AKT) in response to TGF-β in your cell line.

Issue 2: I am not seeing a decrease in p-Smad2/3 levels after Vactosertib treatment in my Western blot.

Possible Cause 1: Insufficient Drug Concentration or Incubation Time

The concentration of Vactosertib may be too low, or the incubation time may be too short to effectively inhibit ALK5 kinase activity.

Troubleshooting Steps:

  • Perform a dose-response and time-course experiment: Treat cells with a range of Vactosertib concentrations and for different durations to determine the optimal conditions for inhibiting Smad2/3 phosphorylation.

  • Confirm with a positive control: Ensure your TGF-β stimulation is working by observing a robust increase in p-Smad2/3 in your positive control (TGF-β treatment alone).

Possible Cause 2: Issues with Sample Preparation

The loss of phosphorylation signal can occur if samples are not handled properly.

Troubleshooting Steps:

  • Use phosphatase inhibitors: It is crucial to include serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) in your cell lysis buffer to preserve the phosphorylation of Smad2/3.[6]

  • Sonication: For maximal and consistent recovery of nuclear-localized p-Smad2/3, sonicate the cell lysates.[6]

Issue 3: My experimental results with Vactosertib are highly variable between experiments.

Possible Cause 1: Cell Density Dependent Effects

The cellular response to TGF-β can be influenced by cell density. At high cell densities, cell-cell contacts can lead to the polarization of epithelial cells, which may restrict the access of TGF-β to its receptors, thereby altering the signaling outcome.[7][8]

Troubleshooting Steps:

  • Standardize seeding density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in a similar state of confluence when you begin your treatment.

  • Be mindful of confluency: Note the confluency of your cells at the time of treatment and harvesting, as this can be a critical variable.

Possible Cause 2: Serum Concentration

Serum contains various growth factors, including TGF-β, which can interfere with your experimental results.

Troubleshooting Steps:

  • Serum starvation: Consider serum-starving your cells for a period (e.g., 18-22 hours) before treatment to reduce baseline TGF-β signaling.[6]

  • Use low-serum media: If serum starvation is not feasible, perform your experiments in low-serum media and ensure the serum concentration is consistent across all experiments.

Data Summary

Table 1: In Vitro Efficacy of Vactosertib in Osteosarcoma Cell Lines

Cell Line IC50 for Growth Inhibition (µM)
K7M2 (murine) ~1.5
SAOS2 (human) ~2.1
mOS493 (murine) ~0.8
mOS482 (murine) ~1.2
M132 (human) ~0.79

Data adapted from a study on osteosarcoma cell lines, where growth was measured over a 4-day period.[5][9]

Experimental Protocols

1. Western Blot for Phospho-Smad2

This protocol is for detecting the phosphorylation of Smad2 in response to TGF-β and its inhibition by Vactosertib.

Materials:

  • Cell culture reagents

  • Vactosertib

  • Recombinant TGF-β1

  • Ice-cold PBS

  • Cell Lysis Buffer (containing protease and phosphatase inhibitors, e.g., sodium pyrophosphate and beta-glycerophosphate)

  • Sonicator

  • BCA or other compatible protein assay reagent

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve cells for 18-22 hours.[6]

  • Pre-treat cells with the desired concentration of Vactosertib or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with recombinant TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer.

  • Sonicate the lysate three times for 15 seconds each on ice.[6]

  • Clarify the lysate by centrifugation at 12,000 rpm for 15-20 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein per lane by boiling in SDS sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody (e.g., anti-p-Smad2 at 1:1000 dilution) overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH or β-actin).

2. Cell Proliferation Assay (SRB Assay)

This protocol provides a method for assessing cell proliferation.

Materials:

  • 96-well plates

  • Cell culture reagents

  • Vactosertib

  • 10% Trichloroacetic acid (TCA)

  • 0.4% Sulforhodamine B (SRB) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris buffer (pH 10.5)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Vactosertib or vehicle.

  • Incubate for the desired period (e.g., 72 hours).

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with water and allow it to air dry.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilize the bound dye with 10 mM Tris buffer.

  • Measure the absorbance at 570 nm.

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

  • 6-well plates

  • Cell culture reagents

  • Vactosertib

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with Vactosertib or vehicle for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-beta RII TGF-beta->TBRII TBRI TGF-beta RI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates Vactosertib Vactosertib Vactosertib->TBRI Inhibits Gene_transcription Gene Transcription (e.g., EMT, Proliferation, Apoptosis) SMAD_complex_nuc->Gene_transcription Regulates

Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib.

experimental_workflow_western_blot cluster_prep Cell Preparation & Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting A Seed Cells (80-90% confluence) B Serum Starve (18-22h) A->B C Pre-treat with Vactosertib/Vehicle (1-2h) B->C D Stimulate with TGF-beta (30-60 min) C->D E Wash with ice-cold PBS D->E F Lyse with phosphatase inhibitors E->F G Sonicate & Centrifuge F->G H Quantify Protein G->H I SDS-PAGE H->I J Transfer to Membrane I->J K Block & Incubate with Primary Ab (p-Smad2) J->K L Incubate with Secondary Ab K->L M Detect Signal L->M

Caption: Experimental workflow for p-Smad2 Western blotting.

troubleshooting_logic A Unexpected Phenotype Observed (e.g., Increased Proliferation) B Is the cell line known to be growth-inhibited by TGF-beta? A->B C Vactosertib is likely revealing the cytostatic effect of endogenous TGF-beta. B->C Yes D Consider the dual role of TGF-beta. Cell line may be 'early-stage'. B->D No E Are you seeing inhibition of p-Smad2? D->E F Check Vactosertib concentration, incubation time, and sample prep. E->F No G Consider non-canonical pathway activation. E->G Yes

Caption: Troubleshooting logic for unexpected pro-proliferative effects.

References

Vactosertib Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance to address potential batch-to-batch variability of Vactosertib (also known as TEW-7197), a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5).[1][2] Consistent performance of Vactosertib is critical for reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to inconsistent outcomes that may arise from different batches of the compound.

Frequently Asked Questions (FAQs)

1. My Vactosertib from a new batch is showing lower potency (higher IC50) than the previous one. What are the possible causes?

Several factors can contribute to apparent changes in potency between batches of Vactosertib. These can be broadly categorized into issues with the compound itself, its handling and storage, or the experimental setup.

  • Compound Quality:

    • Purity: The presence of impurities can interfere with the activity of Vactosertib. Even small percentages of impurities may have an inhibitory or competing effect, leading to a higher apparent IC50.[3][4]

    • Solubility: Incomplete solubilization of Vactosertib will result in a lower effective concentration in your assay, leading to reduced potency.

    • Stability: Degradation of the compound due to improper storage or handling can significantly impact its activity.

  • Handling and Storage:

    • Storage Conditions: Vactosertib powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles.[5][6]

    • Solvent Quality: The quality of the solvent (e.g., DMSO) is critical. Use anhydrous, high-purity DMSO, as moisture can reduce the solubility of Vactosertib.[6]

  • Experimental Procedure:

    • Assay Conditions: Variations in cell density, passage number, serum concentration, or incubation times can all affect experimental outcomes.

    • ATP Concentration (for in vitro kinase assays): Since Vactosertib is an ATP-competitive inhibitor, variations in the ATP concentration in your kinase assay will directly impact the IC50 value.[7][8]

2. How can I verify the quality and activity of a new batch of Vactosertib?

It is good practice to perform quality control checks on new batches of any small molecule inhibitor.

  • Review the Certificate of Analysis (CoA): The CoA provides crucial information about the specific batch, including its purity (typically determined by HPLC), identity (confirmed by mass spectrometry and/or NMR), and sometimes, solubility and appearance.[9][10]

  • Analytical Chemistry Verification (Optional but Recommended):

    • Purity Confirmation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[2]

    • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the compound.[11][12]

  • Biological Activity Confirmation:

    • In Vitro Kinase Assay: Directly measure the inhibitory activity of Vactosertib against recombinant ALK5.

    • Cell-Based Assay: Confirm the on-target effect of Vactosertib in a relevant cell line. A common method is to measure the inhibition of TGF-β-induced phosphorylation of Smad2/3 via Western blot or a reporter assay.[13][14]

3. What should I look for on the Certificate of Analysis (CoA) for Vactosertib?

The CoA is a key document for assessing batch quality. Here are the critical parameters:

ParameterWhat to Look ForWhy It's Important
Identity Confirmation by ¹H-NMR and/or Mass Spectrometry. The data should be consistent with the known structure of Vactosertib.Ensures you have the correct compound.
Purity Typically determined by HPLC. Look for a purity value of ≥98%. Note the method used for purity assessment.Higher purity minimizes the risk of off-target effects or interference from impurities.[2][3]
Appearance Should be a solid (e.g., white to off-white powder).Any deviation from the expected appearance could indicate degradation or contamination.
Solubility Information on solubility in common solvents like DMSO. Vactosertib is soluble in DMSO and Ethanol but not in water.[1]Crucial for preparing accurate stock solutions.
Storage Conditions Recommended storage temperature for the solid compound.Ensures the long-term stability of the compound.[5][6]

4. My Vactosertib powder won't dissolve properly in DMSO. What should I do?

Incomplete dissolution is a common source of error.

  • Use High-Quality DMSO: Ensure you are using anhydrous, research-grade DMSO. Moisture can significantly hinder the solubility of many small molecules.[6]

  • Sonication: Gentle sonication can aid in dissolving the compound.[5]

  • Warming: Gently warming the solution (e.g., to 37°C) can also help. However, avoid excessive heat, which could degrade the compound.

  • Check Concentration: Ensure you are not trying to prepare a stock solution at a concentration higher than its reported solubility (e.g., >60 mg/mL in DMSO).[5]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving issues with batch-to-batch variability.

Diagram: Troubleshooting Workflow for Vactosertib Variability

TroubleshootingWorkflow Troubleshooting Vactosertib Batch-to-Batch Variability start Inconsistent Results Observed (e.g., Higher IC50) check_storage Step 1: Verify Storage and Handling start->check_storage check_solubility Step 2: Assess Solubility check_storage->check_solubility Storage OK resolve_issue Issue Resolved check_storage->resolve_issue Improper Storage Corrected review_coa Step 3: Review Certificate of Analysis check_solubility->review_coa Solubility OK check_solubility->resolve_issue Solubility Issue Corrected confirm_activity Step 4: Confirm Biological Activity review_coa->confirm_activity CoA Looks Good contact_supplier Contact Supplier for Replacement/Further Info review_coa->contact_supplier Discrepancies in CoA analytical_chem Step 5: Advanced Analytical Chemistry confirm_activity->analytical_chem Activity Confirmed (Problem Persists) confirm_activity->contact_supplier Low/No Activity analytical_chem->contact_supplier Purity/Identity Issues Found analytical_chem->resolve_issue No Issues Found (Re-evaluate Assay)

Caption: A stepwise guide to troubleshooting inconsistent experimental results with different batches of Vactosertib.

Experimental Protocols

Protocol 1: Preparation of Vactosertib Stock Solution

Objective: To prepare a concentrated stock solution of Vactosertib in DMSO for use in cell culture and biochemical assays.

Materials:

  • Vactosertib powder (specific batch)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Allow the Vactosertib vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of Vactosertib powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vactosertib is soluble in DMSO up to approximately 150 mM.[5]

  • Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[6]

Protocol 2: Western Blot for pSmad2/3 Inhibition

Objective: To confirm the biological activity of a Vactosertib batch by assessing its ability to inhibit TGF-β-induced phosphorylation of Smad2/3 in a responsive cell line (e.g., HaCaT, 4T1).[5][13]

Materials:

  • Responsive cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Vactosertib stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSmad2/3, anti-Smad2/3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Vactosertib Pre-treatment: Pre-treat the cells with various concentrations of Vactosertib (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for pSmad2/3 and normalize to total Smad2/3 and the loading control. A dose-dependent decrease in pSmad2/3 levels with Vactosertib treatment confirms its biological activity.

Diagram: Vactosertib Mechanism of Action in the TGF-β Signaling Pathway

TGFB_Pathway Vactosertib Inhibition of TGF-β Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 Smad2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD23->pSMAD23 SMAD_complex Smad Complex pSMAD23->SMAD_complex Binds with SMAD4 Smad4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates Vactosertib Vactosertib Vactosertib->TBRI Inhibits

Caption: Vactosertib acts as a competitive inhibitor of the ALK5 kinase domain, preventing the phosphorylation of Smad2/3 and subsequent downstream signaling.

By following these guidelines and protocols, researchers can more effectively troubleshoot issues related to the batch-to-batch variability of Vactosertib, ensuring the reliability and reproducibility of their experimental data.

References

Vactosertib Technical Support Center: Navigating Pharmacokinetic and Pharmacodynamic Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Vactosertib, a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during in vitro and in vivo experimentation, with a focus on understanding and mitigating pharmacokinetic (PK) and pharmacodynamic (PD) variability.

I. Pharmacokinetic (PK) Variability: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of Vactosertib in human subjects?

A1: Vactosertib is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) typically observed between 1.2 to 1.5 hours.[1] It also has a relatively short terminal half-life of approximately 3.0 to 3.2 hours.[1] Vactosertib's pharmacokinetics have been shown to be dose-proportional within the tested dose range, with negligible accumulation after repeated once-daily doses.[1]

Q2: We are observing high inter-individual variability in Vactosertib plasma concentrations in our study. What are the potential contributing factors?

A2: High inter-individual variability is a known characteristic of Vactosertib's pharmacokinetics. A population pharmacokinetic analysis has shown inter-individual variability in apparent clearance (CL/F) and volume of the central compartment (Vc/F).[2] Key factors that may contribute to this variability include:

  • Body Mass Index (BMI): BMI has been identified as a significant covariate affecting the volume of the central compartment (Vc/F) of Vactosertib.[2]

  • Gastrointestinal (GI) Conditions: The absorption of Vactosertib can be influenced by the subject's gastrointestinal health. Uncommon GI conditions may lead to distinct absorption profiles compared to the typical population.[2]

  • Drug-Drug Interactions: While a study of Vactosertib in combination with imatinib showed no clinically significant pharmacokinetic interactions, the potential for interactions with other co-administered drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes, should be considered.[3] Although specific CYP isoforms involved in Vactosertib metabolism are not definitively identified in the provided search results, many kinase inhibitors are metabolized by CYP enzymes.[4]

  • Genetic Factors: While not specifically detailed for Vactosertib in the provided results, genetic polymorphisms in drug-metabolizing enzymes and transporters are a common source of pharmacokinetic variability for many drugs.

Q3: How should blood samples be collected and processed for pharmacokinetic analysis of Vactosertib?

A3: Proper sample handling is critical for accurate PK analysis. Based on protocols from clinical trials, the following steps are recommended:

  • Collection: Collect whole blood samples in K2EDTA tubes.

  • Processing: Centrifuge the blood samples at approximately 1500g for 10 minutes at 4°C to separate plasma.

  • Storage: Immediately freeze the separated plasma samples at -70°C or lower until analysis. It is crucial to record the exact time of the Vactosertib dose and the precise time of all blood collections to ensure accurate pharmacokinetic parameter calculations.[5]

Troubleshooting Guide: Unexpected PK Results
Observed Issue Potential Cause Recommended Action
Lower than expected Vactosertib plasma concentrations Issues with drug formulation or administration; Unexpectedly rapid metabolism or clearance; Poor absorption due to individual patient factors (e.g., GI condition).Verify formulation integrity and administration protocol. Investigate potential co-medications that could induce metabolizing enzymes. Assess patient's GI health and history.
Higher than expected Vactosertib plasma concentrations Co-administration of inhibitor drugs; Impaired drug clearance (e.g., renal or hepatic impairment).Review patient's concomitant medications for potential inhibitors of drug metabolism. Evaluate patient's renal and hepatic function.
High variability in plasma concentrations between subjects Differences in Body Mass Index (BMI); Undiagnosed gastrointestinal conditions; Genetic differences in drug metabolism.Record and analyze data stratified by BMI. Screen for and document any gastrointestinal abnormalities. Consider exploratory genetic analysis of drug metabolizing enzymes if variability persists and is unexplained.

II. Pharmacodynamic (PD) Variability: Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vactosertib and how can we measure its activity?

A1: Vactosertib is a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[2] Inhibition of ALK5 blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway. The most common method to measure the pharmacodynamic activity of Vactosertib is to quantify the levels of phosphorylated SMAD2 (pSMAD2) in relevant biological samples, such as peripheral blood mononuclear cells (PBMCs) or tumor biopsies. A reduction in pSMAD2 levels following Vactosertib treatment indicates target engagement and pathway inhibition.[6]

Q2: We are not observing a consistent decrease in pSMAD2 levels in our tumor biopsies after Vactosertib treatment. What could be the reason?

A2: Inconsistent pSMAD2 reduction can be due to several factors:

  • Timing of Biopsy: The inhibition of pSMAD2 may be transient. The timing of the post-treatment biopsy relative to the Vactosertib dose is critical.

  • Assay Variability: Immunohistochemistry (IHC) for pSMAD2 can be variable. Ensure that the protocol is standardized and validated, including antibody selection, fixation, antigen retrieval, and scoring methodology.

  • Tumor Heterogeneity: The level of TGF-β pathway activation can vary within a tumor and between different tumors.

  • Biological Redundancy: Other signaling pathways might be compensating for the inhibition of the TGF-β pathway.

  • Suboptimal Drug Exposure: Ensure that the Vactosertib dose and schedule are sufficient to achieve adequate tumor penetration and target inhibition.

Q3: Are there other biomarkers besides pSMAD2 that can be used to assess Vactosertib's pharmacodynamic effects?

A3: Yes, in addition to pSMAD2, researchers can investigate other downstream markers of the TGF-β signaling pathway and its effects on the tumor microenvironment. These can include:

  • Gene Expression Signatures: Analyze changes in the expression of TGF-β target genes in tumor tissue or circulating tumor cells.

  • Immune Cell Infiltration: Vactosertib can modulate the tumor immune microenvironment. Changes in the number and activity of immune cells, such as CD8+ T cells and regulatory T cells (Tregs), can be assessed by flow cytometry or IHC.

  • Cytokine Levels: Measure the levels of TGF-β and other relevant cytokines in plasma or the tumor microenvironment.

Troubleshooting Guide: Inconsistent PD Results
Observed Issue Potential Cause Recommended Action
No change in pSMAD2 levels post-treatment Insufficient drug exposure at the target site; Incorrect timing of sample collection; Technical issues with the pSMAD2 assay.Confirm adequate Vactosertib plasma concentrations. Optimize the timing of post-dose sample collection. Validate the pSMAD2 IHC or ELISA protocol with appropriate positive and negative controls.
Variable pSMAD2 staining within a tumor sample Intratumoral heterogeneity in TGF-β signaling.Score multiple regions of the tumor section to get a more representative assessment.
Discordance between pSMAD2 levels and clinical response pSMAD2 may not be the sole determinant of response; Activation of alternative signaling pathways.Investigate other potential biomarkers and resistance mechanisms. Analyze downstream gene expression profiles to get a broader view of the signaling network.

III. Experimental Protocols and Data

Quantitative Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of Vactosertib from a Phase 1 study in patients with advanced solid tumors.

ParameterMedian Value (Interquartile Range)
Tmax (first dose) 1.2 h (0.8–1.8 h)
Tmax (repeated doses) 1.5 h
Terminal half-life (t½) (first dose) 3.2 h (2.2–4.2 h)
Terminal half-life (t½) (repeated doses) 3.0 h
Apparent Clearance (CL/F) 29 L/h (21–44 L/h)
Volume of Distribution (Vd/F) 133 L (77–222 L)
Accumulation Ratio (Day 5) 0.87 (0.69–1.07)

Data from a study where patients received a fixed dose of Vactosertib ranging from 30 mg to 340 mg once daily under fasted conditions.[1]

Detailed Methodologies

1. Quantification of Vactosertib in Rat Plasma by LC-MS/MS

This method has been validated for the quantification of Vactosertib in a preclinical setting and can serve as a basis for developing a method for human plasma.

  • Instrumentation: Waters LC-MS/MS system.

  • Column: Agilent XDB C18 (50 × 2.1 mm, 5 μm).

  • Mobile Phase: 0.2% formic acid and acetonitrile (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MRM Transitions:

    • Vactosertib: m/z 400.23 → 289.19

    • Internal Standard (Cabozantinib): m/z 502.13 → 323.07

  • Linearity Range: 1.0 to 1000.0 ng/mL.[7]

2. Immunohistochemistry (IHC) Protocol for Phosphorylated SMAD2 (pSMAD2)

This is a general protocol that can be adapted for staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate with a validated primary antibody against pSMAD2 (e.g., rabbit anti-p-Smad2) overnight at 4°C.

  • Detection:

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate and mount with a permanent mounting medium.[8]

IV. Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII 1. Binding TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI 2. Phosphorylation & Activation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 3. Phosphorylation Vactosertib Vactosertib Vactosertib->TGFbRI Inhibition pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, EMT) SMAD_complex->Gene_Transcription 5. Regulation DNA DNA experimental_workflow cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis pk_dose Vactosertib Dosing pk_sample Blood Sample Collection (Time-course) pk_dose->pk_sample pk_process Plasma Separation pk_sample->pk_process pk_quantify LC-MS/MS Quantification pk_process->pk_quantify pk_analysis PK Parameter Calculation pk_quantify->pk_analysis pd_dose Vactosertib Dosing pd_sample Tumor Biopsy or PBMC Isolation pd_dose->pd_sample pd_process Sample Processing (e.g., FFPE, Lysis) pd_sample->pd_process pd_quantify pSMAD2 Measurement (IHC or ELISA) pd_process->pd_quantify pd_analysis PD Biomarker Analysis pd_quantify->pd_analysis troubleshooting_logic cluster_pk_factors PK Considerations cluster_pd_factors PD Considerations start Unexpected Experimental Result (e.g., High Variability) pk_check Review Pharmacokinetic Factors start->pk_check pd_check Review Pharmacodynamic Factors start->pd_check bmi Body Mass Index pk_check->bmi gi Gastrointestinal Health pk_check->gi ddi Drug-Drug Interactions pk_check->ddi protocol_pk Sample Handling Protocol pk_check->protocol_pk timing Sample Collection Timing pd_check->timing assay Assay Protocol Validation pd_check->assay heterogeneity Tumor Heterogeneity pd_check->heterogeneity exposure Drug Exposure at Target pd_check->exposure

References

Interpreting unexpected Vactosertib side effects in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical evaluation of Vactosertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vactosertib?

Vactosertib is an orally bioavailable small molecule that selectively inhibits the serine/threonine kinase activity of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, Vactosertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing the canonical TGF-β signaling pathway.[1] This pathway is often dysregulated in cancer, leading to immunosuppression, metastasis, and fibrosis.

Q2: What are the expected on-target effects of Vactosertib in preclinical cancer models?

Based on its mechanism of action, the expected on-target effects of Vactosertib include:

  • Inhibition of tumor growth and metastasis: Vactosertib has been shown to reduce cancer cell migration, invasion, and metastasis in various animal models.[1][2]

  • Modulation of the tumor microenvironment (TME): By blocking TGF-β signaling, Vactosertib can alleviate immunosuppression within the TME. This includes increasing the infiltration and activity of anti-tumor immune cells like CD8+ T-cells and Natural Killer (NK) cells, while reducing the prevalence of immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2]

  • Anti-fibrotic activity: Vactosertib has demonstrated anti-fibrotic effects in preclinical models of liver, kidney, and pulmonary fibrosis.[3]

Q3: Are there any known unexpected or off-target side effects associated with TGF-β pathway inhibition in preclinical models?

Yes, while Vactosertib itself has been reported to have a favorable safety profile in some preclinical studies, the broader class of TGF-β inhibitors has been associated with certain on-target and off-target toxicities in animal models.[1][4] The most notable of these is cardiovascular toxicity, including valvulopathies (thickening and degeneration of heart valves), which has been observed in rodents and non-human primates with some ALK5 inhibitors.[5] Other potential, less common, findings could include skin lesions and alterations in hematopoietic or immune cell homeostasis due to the pleiotropic role of TGF-β.[6][7]

Q4: Vactosertib has been reported to have a better safety profile regarding cardiotoxicity compared to other ALK5 inhibitors. Why might this be?

Some preclinical studies have indicated that Vactosertib exhibits limited toxicity and does not cause the cardiac toxicities seen with other ALK5 inhibitors like galunisertib.[1] The precise reasons for this improved profile are not fully elucidated but could be related to its specific chemical structure, kinase selectivity profile, pharmacokinetic properties, or a more favorable on-target to off-target activity ratio.

Troubleshooting Unexpected Side Effects

This section provides guidance on how to approach unexpected findings during your in vivo studies with Vactosertib.

Scenario 1: Unexpected Cardiovascular Findings

Issue: You observe signs of cardiac distress in your animal models (e.g., lethargy, edema) or histopathological analysis reveals unexpected cardiac abnormalities such as valvular thickening or inflammation.

Troubleshooting Steps:

  • Confirm the Finding:

    • Increase the cohort size to ensure the finding is reproducible and not an anomaly.

    • Have a board-certified veterinary pathologist review the histopathology slides.

  • Investigate the Mechanism:

    • On-Target Effect vs. Off-Target Toxicity:

      • On-Target: The observed cardiotoxicity could be an "on-target" effect of inhibiting TGF-β signaling, which is known to be crucial for maintaining cardiovascular homeostasis.

      • Off-Target: The toxicity could be due to Vactosertib inhibiting other kinases.

    • Experimental Approach:

      • Perform a kinase profiling assay to assess Vactosertib's activity against a broad panel of kinases at the concentrations used in your study.

      • Conduct a dose-response study to see if the cardiac effects are dose-dependent. A steep dose-response curve might suggest a specific off-target effect.

      • Evaluate cardiac function in more detail using non-invasive methods like echocardiography or cardiac MRI in a dedicated satellite group of animals.

  • Review Your Experimental Protocol:

    • Ensure the vehicle used for Vactosertib administration is not contributing to the observed toxicity.

    • Review animal handling and dosing procedures to rule out any experimental artifacts.

Scenario 2: Significant Body Weight Loss

Issue: Animals treated with Vactosertib show a significant (>10-15%) loss in body weight that was not anticipated based on initial dose-ranging studies.

Troubleshooting Steps:

  • Rule out Secondary Causes:

    • Monitor food and water intake daily. A decrease in consumption is a common cause of weight loss and can be a secondary effect of the drug making the animals feel unwell.[8]

    • Perform a thorough clinical examination of the animals to check for other signs of toxicity, such as gastrointestinal distress (diarrhea, Piloerection) or dehydration.

  • Investigate Potential Mechanisms:

    • Gastrointestinal Toxicity: TGF-β is important for gut homeostasis. Inhibition of this pathway could potentially lead to inflammation or other GI issues affecting nutrient absorption.[9]

      • Action: Perform a detailed histopathological examination of the entire gastrointestinal tract.

    • Metabolic Changes: The drug could be altering metabolic processes.

      • Action: Analyze blood chemistry for markers of metabolic function (e.g., glucose, lipids).

  • Protocol Refinement:

    • Consider if the formulation or route of administration is causing local irritation or stress.

    • If decreased food intake is the primary driver, consider providing a more palatable or calorie-dense diet to support the animals.

Scenario 3: Unexpected Hematological or Immunological Changes

Issue: Complete blood count (CBC) analysis reveals significant and unexpected changes in blood cell populations (e.g., severe anemia, neutropenia, or lymphopenia) beyond mild, expected immunomodulatory effects.

Troubleshooting Steps:

  • Confirm and Characterize the Changes:

    • Repeat CBC analysis on a fresh cohort to confirm the findings.

    • Perform a more detailed analysis of immune cell populations in the blood, spleen, and bone marrow using flow cytometry. This can help distinguish between effects on different lineages.

  • Investigate the Mechanism:

    • On-Target Myelosuppression: TGF-β is involved in hematopoiesis. Strong inhibition could potentially suppress the production of certain blood cell lineages.

    • Immunotoxicity: The drug could be causing direct toxicity to immune cells or disrupting immune homeostasis in an unexpected way.

    • Action:

      • Conduct a histopathological examination of the bone marrow and lymphoid organs (spleen, thymus, lymph nodes).

      • Consider in vitro assays to assess the direct cytotoxicity of Vactosertib on hematopoietic progenitor cells or mature immune cells.

Data on Preclinical Toxicology of TGF-β Inhibitors

ParameterVehicle ControlLow Dose (e.g., 10 mg/kg)Mid Dose (e.g., 30 mg/kg)High Dose (e.g., 100 mg/kg)
Clinical Observations No abnormalitiesNo abnormalitiesNo abnormalitiesNo abnormalities
Body Weight Change (%) +10%+8%+5%-5%
Food Consumption ( g/day ) 20191815
Hematology
Hemoglobin (g/dL)14.514.213.512.0
Neutrophils (x10^3/µL)2.52.42.11.5
Clinical Chemistry
ALT (U/L)40424555
AST (U/L)808590110
Organ Weights
Heart (% of body weight)0.400.410.450.50
Histopathology
HeartNo abnormalitiesNo abnormalitiesMinimal valve thickeningModerate valve thickening

Note: This table is a hypothetical representation for illustrative purposes and does not represent actual data for Vactosertib.

Experimental Protocols

General In Vivo Rodent Toxicology Study (28-Day Repeated Dose)

Objective: To assess the potential toxicity of Vactosertib when administered daily for 28 days.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with equal numbers of males and females per group (n=10/sex/group is recommended).[4]

  • Dose Groups: Include a vehicle control group and at least three dose levels of Vactosertib (low, mid, high). Doses should be selected based on prior dose-range finding studies.

  • Administration: Administer Vactosertib and vehicle daily via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (changes in posture, activity, etc.) and mortality.

    • Weekly: Record body weight and food consumption.[10]

  • Clinical Pathology: Collect blood samples (e.g., on day 14 and day 28) for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the 28-day period, euthanize all animals.

    • Perform a full necropsy, and record the weights of major organs (heart, liver, kidneys, spleen, etc.).

    • Collect a comprehensive set of tissues for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin.

Western Blot for Phospho-SMAD2/3 Inhibition

Objective: To confirm the on-target activity of Vactosertib by measuring the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line known to be responsive to TGF-β (e.g., HeLa, NIH/3T3).

    • Pre-treat cells with various concentrations of Vactosertib or vehicle for 1-2 hours.

    • Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to reduce non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-SMAD2 (Ser465/467) or phospho-SMAD3.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.

    • Image the blot using a digital imager.

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total SMAD2/3 to confirm equal protein loading.

    • Alternatively, run a parallel gel and blot for a loading control like β-actin or GAPDH.

Visualizations

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI_ALK5 TGF-β Receptor I (ALK5) TGFbRII->TGFbRI_ALK5 Recruits & Phosphorylates pSMAD23 p-SMAD2/3 TGFbRI_ALK5->pSMAD23 Phosphorylates Vactosertib Vactosertib Vactosertib->TGFbRI_ALK5 Inhibits SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., EMT, Fibrosis, Immunosuppression)

Caption: Canonical TGF-β signaling pathway and the inhibitory action of Vactosertib.

Troubleshooting_Workflow start Unexpected Side Effect Observed (e.g., Cardiotoxicity, Weight Loss) confirm Confirm Finding (Reproducibility, Pathology Review) start->confirm investigate Investigate Mechanism confirm->investigate on_target On-Target Effect? investigate->on_target off_target Off-Target Effect? investigate->off_target protocol_review Review Experimental Protocol (Vehicle, Dosing, Animal Husbandry) investigate->protocol_review dose_response Conduct Dose-Response Study on_target->dose_response kinase_screen Perform Off-Target Kinase Screen off_target->kinase_screen refine_study Refine Study Design (e.g., change dose, monitor biomarkers) protocol_review->refine_study dose_response->refine_study kinase_screen->refine_study

Caption: Workflow for troubleshooting unexpected preclinical side effects.

On_Off_Target Vactosertib Vactosertib ALK5 ALK5 (On-Target) Vactosertib->ALK5 High Affinity OtherKinase Other Kinases (Potential Off-Targets) Vactosertib->OtherKinase Low Affinity (Ideally) Efficacy Therapeutic Efficacy (Anti-tumor) ALK5->Efficacy OnTargetTox On-Target Toxicity (e.g., Cardiotoxicity) ALK5->OnTargetTox OffTargetTox Off-Target Toxicity (Unpredictable) OtherKinase->OffTargetTox

Caption: Relationship between on-target and potential off-target effects.

References

Validation & Comparative

Vactosertib vs. Galunisertib: A Preclinical Comparative Guide for TGF-β Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its role in promoting tumor growth, metastasis, and immune evasion has spurred the development of inhibitors aimed at disrupting this cascade. Among these, vactosertib (TEW-7197) and galunisertib (LY2157299) have been the subject of extensive preclinical investigation. This guide provides an objective comparison of these two prominent TGF-β receptor I (TGFβRI) inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Both vactosertib and galunisertib are orally bioavailable small molecule inhibitors that selectively target the serine/threonine kinase activity of TGFβRI, also known as activin receptor-like kinase 5 (ALK5).[1][2] By binding to the ATP-binding site of ALK5, these inhibitors prevent the phosphorylation and activation of downstream mediators, primarily SMAD2 and SMAD3.[3][4] This blockade of the canonical TGF-β/SMAD signaling pathway ultimately suppresses the transcription of target genes involved in a wide array of pro-tumorigenic processes.[5][6]

The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to these cytostatic effects and instead exploit the pathway to their advantage.[7] Elevated TGF-β levels in the tumor microenvironment are associated with enhanced cancer cell proliferation, migration, invasion, and the suppression of anti-tumor immune responses.[1][7] Both vactosertib and galunisertib aim to counteract these effects by inhibiting the central signaling node of the pathway.[8][9]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Proliferation, Immunosuppression) SMAD_complex->Transcription Translocation Inhibitors Vactosertib / Galunisertib Inhibitors->TGFBRI Inhibition

Caption: Simplified TGF-β signaling pathway and the inhibitory action of Vactosertib and Galunisertib.

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated the anti-tumor activity of both vactosertib and galunisertib across a range of cancer models. A key differentiator highlighted in the literature is the relative potency of the two inhibitors.

In Vitro Potency and Cellular Effects

Direct comparative studies have indicated that vactosertib exhibits greater potency in inhibiting ALK5 than galunisertib. One study reported an IC50 value of 11 nM for vactosertib, which is approximately 10 times lower than the 110 nM IC50 value for galunisertib.[3][10] Another study in osteosarcoma cell lines also showed vactosertib to be more potent, with an IC50 of 12 µM for galunisertib.[11]

Inhibitor Target IC50 Reference
VactosertibALK511 nM[3]
GalunisertibALK5110 nM[3]
VactosertibOsteosarcoma Cell Lines0.79-2.1 µM[11]
GalunisertibSAOS2 Osteosarcoma Cells12 µM[11]
Table 1: Comparative in vitro potency of Vactosertib and Galunisertib.

Both inhibitors have been shown to effectively suppress the phosphorylation of SMAD2 in a dose-dependent manner.[3][12] In various cancer cell lines, including those from breast, lung, and pancreatic cancers, treatment with either vactosertib or galunisertib has been shown to inhibit cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[12][13][14][15]

In Vivo Anti-Tumor Activity

In animal models, both vactosertib and galunisertib have demonstrated significant anti-tumor efficacy, both as monotherapies and in combination with other agents.

Vactosertib has shown single-agent activity in a syngeneic multiple myeloma mouse model, where it inhibited tumor progression and prolonged survival.[8] In an orthotopic mouse model of pancreatic cancer, the combination of vactosertib with gemcitabine resulted in synergistic anti-tumor activity and a significant suppression of tumor growth.[14] In osteosarcoma models, vactosertib treatment at 50 mg/kg significantly inhibited tumor growth.[13]

Galunisertib has also been extensively evaluated in vivo. In breast cancer xenograft models (MX1) and syngeneic models (4T1), galunisertib administered at 75 mg/kg twice daily resulted in significant tumor growth delay.[12][16] In a glioblastoma model, galunisertib in combination with lomustine led to a significant reduction in tumor volume compared to either agent alone.[12] Furthermore, galunisertib has been shown to reverse TGF-β-mediated immune suppression in the tumor microenvironment, leading to enhanced anti-tumor immunity.[9]

Inhibitor Cancer Model Dosing Regimen Observed Effects Reference
VactosertibMultiple Myeloma (5T33MM)Not specifiedInhibited tumor progression, prolonged survival[8]
VactosertibPancreatic Cancer (Orthotopic)Not specifiedSynergistic anti-tumor activity with gemcitabine[14]
VactosertibOsteosarcoma (K7M2)50 mg/kg, 5 days/weekSignificantly inhibited tumor growth[13]
GalunisertibBreast Cancer (MX1, 4T1)75 mg/kg, twice dailySignificant tumor growth delay[12][16]
GalunisertibGlioblastoma (U87MG)Not specifiedSignificant tumor volume reduction with lomustine[12]
GalunisertibBreast Cancer (4T1-LP)Not specifiedInhibition of tumor growth, complete regressions, CD8+ T cell-dependent[9]
Table 2: Summary of in vivo preclinical efficacy of Vactosertib and Galunisertib.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols frequently employed in the evaluation of vactosertib and galunisertib.

Western Blot for Phospho-SMAD2

This assay is fundamental to confirming the on-target activity of TGFβRI inhibitors.

  • Cell Culture and Treatment: Cancer cells are seeded and allowed to attach overnight. The following day, cells are serum-starved for a few hours before being pre-treated with various concentrations of vactosertib or galunisertib for a specified time (e.g., 1 hour).

  • TGF-β Stimulation: Recombinant human TGF-β1 (e.g., 5 ng/mL) is then added to the media to stimulate the signaling pathway.

  • Protein Extraction: After a short incubation period (e.g., 1 hour), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Tumor Xenograft/Syngeneic Models

These models are essential for evaluating the in vivo efficacy of the inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cell_culture Cell Line Selection & Culture ic50 IC50 Determination (Cell Viability Assay) cell_culture->ic50 western_blot Target Engagement (Western Blot for p-SMAD) cell_culture->western_blot migration_invasion Functional Assays (Migration/Invasion) cell_culture->migration_invasion animal_model Animal Model Selection (Xenograft/Syngeneic) ic50->animal_model Inform Dosing western_blot->animal_model Confirm Mechanism tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment Drug Administration (Vactosertib/Galunisertib) tumor_implantation->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint

Caption: A typical preclinical experimental workflow for evaluating TGF-β inhibitors.
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for human cancer cell line xenografts, while immunocompetent mice (e.g., BALB/c) are used for syngeneic models.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

  • Drug Administration: Vactosertib or galunisertib is administered orally at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry for biomarkers.

Conclusion

Both vactosertib and galunisertib are potent and selective inhibitors of the TGF-β signaling pathway with demonstrated anti-tumor activity in a variety of preclinical models. The available data suggests that vactosertib may have a higher in vitro potency compared to galunisertib. Both compounds have shown efficacy in reducing tumor growth and metastasis, as well as modulating the tumor microenvironment. The choice between these inhibitors for further investigation may depend on the specific cancer type, the therapeutic window, and the potential for combination with other therapies. This guide provides a foundational comparison to aid researchers in their ongoing efforts to target the TGF-β pathway for cancer treatment.

References

Vactosertib in Focus: A Comparative Analysis of ALK5 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer and fibrosis research, the inhibition of Activin receptor-like kinase 5 (ALK5), a key mediator of the TGF-β signaling pathway, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of Vactosertib (TEW-7197), a potent and selective ALK5 inhibitor, with other notable ALK5 inhibitors, including Galunisertib (LY2157299) and RepSox. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy based on available preclinical and clinical data.

The TGF-β/ALK5 Signaling Axis: A Critical Therapeutic Target

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages, but paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[1][2] This dual role underscores the complexity of targeting this pathway.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain effectively block this signaling cascade.

dot

Caption: Canonical TGF-β/ALK5 Signaling Pathway and the Point of Inhibition by Vactosertib.

Comparative Efficacy of ALK5 Inhibitors

The efficacy of ALK5 inhibitors is primarily assessed through their inhibitory concentration (IC50) and binding affinity (Ki). A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorTargetIC50 (Kinase Assay)KiReference(s)
Vactosertib (TEW-7197) ALK511 nM-[3]
Galunisertib (LY2157299) ALK551 nM (autophosphorylation)86 nM[4]
ALK5110 nM-[3]
RepSox ALK54 nM (autophosphorylation)-[5][6][7][8]
ALK523 nM (binding)-[5][7][8]

Note: IC50 values can vary depending on the specific assay conditions.

Based on available data, Vactosertib demonstrates high potency with an IC50 of 11 nM for ALK5.[3] One study directly comparing Vactosertib and Galunisertib reported that Vactosertib is approximately 10 times more potent than Galunisertib.[3] RepSox also exhibits high potency, with reported IC50 values for ALK5 autophosphorylation as low as 4 nM.[5][6][7][8]

Preclinical and Clinical Insights

Vactosertib

Preclinical studies have consistently demonstrated the anti-tumor and anti-fibrotic effects of Vactosertib. In various cancer models, including osteosarcoma, breast cancer, and melanoma, Vactosertib has been shown to inhibit tumor cell growth, migration, and invasion.[3][9] In a mouse model of osteosarcoma, Vactosertib significantly inhibited tumor proliferation in a dose-dependent manner, with an IC50 ranging from 0.8 to 2.1 μM in different cell lines.[3] Furthermore, Vactosertib has shown the ability to enhance anti-tumor immunity.[3]

Clinically, Vactosertib has been evaluated in several Phase I and II trials for various cancers, including gastric, colorectal, and pancreatic cancer, as well as multiple myeloma.[1][10][11] When combined with pomalidomide in relapsed/refractory multiple myeloma, Vactosertib demonstrated a manageable safety profile and induced durable responses.[1]

Galunisertib

Galunisertib has also undergone extensive preclinical and clinical evaluation. Preclinical studies have shown its ability to inhibit tumor growth and metastasis in models of breast, colon, and lung cancer.[12] In a glioblastoma model, the combination of galunisertib and lomustine resulted in a significant reduction in tumor volume compared to either treatment alone.[4]

In the clinical setting, Galunisertib has been investigated in patients with various solid tumors, including hepatocellular carcinoma (HCC), pancreatic cancer, and glioblastoma.[8] In a Phase 2 study for advanced HCC, Galunisertib in combination with sorafenib showed an acceptable safety profile and a prolonged overall survival outcome.[6] Another Phase 2 study in HCC patients with low serum alpha-fetoprotein reported a median overall survival of 16.8 months.[4]

RepSox

RepSox has been widely used as a research tool to study the effects of TGF-β inhibition. In preclinical studies, RepSox has been shown to suppress osteosarcoma cell proliferation and metastasis by inhibiting the JNK/Smad3 signaling pathway.[13] It has also been demonstrated to induce the transdifferentiation of enteric glial cells into neurons in adult mice, suggesting its potential in regenerative medicine.[14] While highly effective in vitro and in animal models, the clinical development of RepSox for cancer or fibrotic diseases is less advanced compared to Vactosertib and Galunisertib.

Experimental Methodologies

The evaluation of ALK5 inhibitors relies on a variety of standardized experimental protocols to assess their efficacy and mechanism of action.

dot

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC50/Ki Determination) Cell_Viability Cell Viability/Proliferation Assay Kinase_Assay->Cell_Viability Confirms cellular activity Western_Blot Western Blot (p-Smad2/3 levels) Cell_Viability->Western_Blot Links viability to pathway inhibition EMT_Assay TGF-β Induced EMT Assay Western_Blot->EMT_Assay Investigates functional outcome Xenograft Subcutaneous Xenograft Model EMT_Assay->Xenograft Translates to in vivo efficacy Orthotopic Orthotopic Tumor Model Xenograft->Orthotopic More clinically relevant model

Caption: General Experimental Workflow for Evaluating ALK5 Inhibitors.

Kinase Inhibition Assay

The potency of ALK5 inhibitors is typically determined using a kinase inhibition assay. This can be performed using various formats, such as a radiometric assay or a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A recombinant ALK5 kinase domain is incubated with a substrate (e.g., a peptide derived from Smad2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's IC50 value.

Example Protocol Outline:

  • Prepare a reaction mixture containing the ALK5 enzyme, a specific peptide substrate, and ATP in a suitable buffer.

  • Add serial dilutions of the ALK5 inhibitor to the reaction mixture.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and detect the amount of phosphorylated substrate using methods like radioactivity measurement (e.g., with [γ-³³P]-ATP) or luminescence (e.g., ADP-Glo™ Kinase Assay).[15]

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of Smad Phosphorylation

This assay is crucial to confirm that the inhibitor is acting on the intended target within the cell.

Principle: Cells are treated with TGF-β to induce Smad2/3 phosphorylation. The effect of the ALK5 inhibitor on this phosphorylation event is then assessed by Western blotting using antibodies specific to the phosphorylated forms of Smad2 and Smad3.

Example Protocol Outline:

  • Culture cells to a suitable confluency and then serum-starve them to reduce basal signaling.

  • Pre-treat the cells with the ALK5 inhibitor for a specified time.

  • Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phospho-Smad2 and phospho-Smad3, as well as total Smad2/3 as a loading control.[13][14][16]

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[17]

In Vivo Tumor Models

The in vivo efficacy of ALK5 inhibitors is evaluated using animal models of cancer.

Orthotopic Tumor Models: These models involve implanting tumor cells into the corresponding organ of origin in an immunocompromised animal (e.g., implanting breast cancer cells into the mammary fat pad).[18][19][20] This provides a more clinically relevant tumor microenvironment compared to subcutaneous models.

Example Protocol Outline:

  • Surgically implant cancer cells into the organ of origin in mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the animals into treatment and control groups.

  • Administer the ALK5 inhibitor (e.g., via oral gavage) according to a predetermined dosing schedule.

  • Monitor tumor growth over time using methods like caliper measurements or in vivo imaging (e.g., bioluminescence).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting).[18][21]

Conclusion

Vactosertib stands out as a highly potent ALK5 inhibitor with a growing body of preclinical and clinical evidence supporting its therapeutic potential in oncology. Its superior potency compared to Galunisertib, as suggested by some studies, warrants further investigation in head-to-head clinical trials. RepSox remains a valuable tool for preclinical research, offering high potency for in vitro and in vivo studies. The continued development and comparative evaluation of these and other ALK5 inhibitors are crucial for advancing targeted therapies for cancer and fibrotic diseases. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

Vactosertib's Synergistic Dance with Paclitaxel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate choreography of cancer therapeutics, the combination of vactosertib, a potent TGF-β receptor I inhibitor, and the widely-used chemotherapeutic agent paclitaxel, is demonstrating a promising synergistic effect. This guide provides a comprehensive comparison of their combined performance, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

Unveiling the Synergy: Preclinical and Clinical Insights

The strategic pairing of vactosertib and paclitaxel is rooted in their distinct yet complementary mechanisms of action. Vactosertib targets the transforming growth factor-beta (TGF-β) signaling pathway, a key player in tumor progression, immune evasion, and the development of chemotherapy resistance.[1] Paclitaxel, a microtubule stabilizer, induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] The combination aims to simultaneously attack the tumor cells directly with paclitaxel while dismantling the protective mechanisms orchestrated by TGF-β with vactosertib.

Preclinical Evidence: A Focus on Breast Cancer

A pivotal preclinical study investigated the synergistic effects of vactosertib (EW-7197) and paclitaxel in a breast cancer model. The combination therapy demonstrated a significant reduction in cancer stem cell (CSC) populations, which are often implicated in tumor recurrence and metastasis.

Efficacy MetricPaclitaxelVactosertib + PaclitaxelFold Change
Mammosphere Formation Efficiency (%) ~18~8~2.25-fold decrease
ALDH-positive Cells (%) ~15~53-fold decrease
CD44+/CD24- Population (%) ~30~103-fold decrease
In Vivo Lung Metastasis (Normalized Photon Flux) HighSignificantly Reduced-

Data summarized from a study in a breast cancer xenograft model. The combination of vactosertib and paclitaxel significantly reduced markers associated with cancer stem cells and suppressed lung metastasis compared to paclitaxel alone.

Clinical Snapshot: Gastric Adenocarcinoma

A phase 1b clinical trial (NCT03698825) evaluated the safety and preliminary efficacy of vactosertib in combination with paclitaxel in patients with metastatic gastric adenocarcinoma.[3][4]

Clinical EndpointVactosertib (200/300 mg BID) + Paclitaxel
Overall Response Rate (ORR) 16.7%
Disease Control Rate (DCR) at 12 weeks 83.3%

Preliminary results from the dose-finding part of the study in 6 evaluable patients show promising anti-tumor activity.[3]

Delving into the Mechanisms: A Signaling Pathway Perspective

The synergy between vactosertib and paclitaxel can be visualized through their impact on key signaling pathways. Vactosertib's inhibition of the TGF-β receptor I (ALK5) disrupts the downstream SMAD signaling cascade, thereby mitigating TGF-β-induced epithelial-to-mesenchymal transition (EMT), immunosuppression, and cancer stem cell maintenance. Paclitaxel's stabilization of microtubules leads to mitotic arrest and the induction of apoptosis.

SynergyPathway cluster_TGFB TGF-β Signaling cluster_Paclitaxel Paclitaxel Action TGFB TGF-β TGFBR1_2 TGF-β Receptor I/II TGFB->TGFBR1_2 pSMAD pSMAD2/3 TGFBR1_2->pSMAD Vactosertib Vactosertib Vactosertib->TGFBR1_2 Inhibits SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation EMT EMT Nucleus->EMT CSC Cancer Stem Cell Maintenance Nucleus->CSC Immuno Immune Suppression Nucleus->Immuno Synergy Synergistic Anti-Tumor Effect EMT->Synergy CSC->Synergy Immuno->Synergy Microtubules Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Apoptosis Apoptosis MitoticArrest->Apoptosis Apoptosis->Synergy

Vactosertib and Paclitaxel Signaling Pathways

Experimental Protocols: A Guide for Replication

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergistic effects of vactosertib and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plates B Treat with Vactosertib, Paclitaxel, or combination A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of vactosertib, paclitaxel, and their combination. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with Vactosertib and/or Paclitaxel B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow

Protocol Steps:

  • Cell Treatment: Culture and treat cells with vactosertib, paclitaxel, or the combination for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells, and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of the drug combination in a living organism.

Protocol Steps:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment Groups: Randomize mice into different treatment groups: vehicle control, vactosertib alone, paclitaxel alone, and the combination of vactosertib and paclitaxel.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting). For metastasis studies, organs like the lungs can be harvested and analyzed.

Conclusion and Future Directions

The combination of vactosertib and paclitaxel presents a compelling strategy for overcoming chemotherapy resistance and improving therapeutic outcomes. Preclinical data strongly suggest a synergistic effect, particularly in targeting cancer stem cell populations. While early clinical data in gastric cancer are encouraging, further research is needed to validate these findings in larger patient cohorts and across different cancer types. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and build upon the promising synergy of this therapeutic combination.

References

Vactosertib: A Head-to-Head Comparison with Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vactosertib (TEW-7197) is an oral, potent, and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[3] In the context of cancer, TGF-β signaling can act as a tumor suppressor in the early stages but often switches to a tumor-promoting role in advanced malignancies, facilitating immune evasion, metastasis, and fibrosis.[3] Vactosertib's mechanism of action involves blocking the kinase activity of ALK5, thereby inhibiting the downstream phosphorylation of Smad2/3 and disrupting the canonical TGF-β signaling cascade.[4] This guide provides a comprehensive head-to-head comparison of Vactosertib with other kinase inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib specifically targets the ATP-binding site of the TGF-β type I receptor (ALK5), preventing its phosphorylation and subsequent activation.[4] This targeted inhibition effectively blocks the downstream signaling cascade mediated by Smad proteins, which are key transcription factors for TGF-β responsive genes. The result is a multifaceted anti-tumor effect, including the direct inhibition of tumor cell growth and the modulation of the tumor microenvironment to enhance anti-tumor immunity.[4][5]

TGF_beta_pathway TGFb TGF-β Ligand TGFRII TGF-β RII TGFb->TGFRII Binds TGFRI TGF-β RI (ALK5) TGFRII->TGFRI Recruits & Phosphorylates pTGFRI p-TGF-β RI TGFRI->pTGFRI Phosphorylation Vactosertib Vactosertib Vactosertib->TGFRI Inhibits Smad23 Smad2/3 pTGFRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Proliferation, EMT, Immunosuppression) Nucleus->Gene_transcription Regulates

Caption: Simplified TGF-β signaling pathway and the inhibitory action of Vactosertib.

Quantitative Comparison of Kinase Inhibitory Potency

Vactosertib has demonstrated superior potency in preclinical studies when compared to other TGF-β receptor inhibitors, most notably Galunisertib (LY2157299).

InhibitorTargetIC50 (nM)Cell Line/AssayReference
Vactosertib ALK511Kinase Assay[6]
ALK513Kinase Assay[6]
ALK2/417.3Kinase Assay[7]
TGF-β induced luciferase12.14T1 cells[6]
TGF-β induced luciferase16.5HaCaT cells[6]
Cell Growth800 - 2100Osteosarcoma cell lines[4]
Galunisertib TGF-βRI56Kinase Assay[8][9]
ALK5172Kinase Assay[10]
ALK477.7Kinase Assay[10]
Cell Proliferation100,000 - 400,000Ovarian cancer cell lines[11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

One study directly reported that Vactosertib has 10 times the potency of Galunisertib (IC50 = 11 nM vs. 110 nM) in the 4T1 breast cancer cell line.[4] Furthermore, in SAOS2 osteosarcoma cells, Vactosertib was shown to be more effective at suppressing the phosphorylation of Smad2, a downstream effector of TGF-β signaling, compared to Galunisertib.[1]

Preclinical In Vivo Efficacy

In vivo animal models have corroborated the potent anti-tumor activity of Vactosertib.

InhibitorTumor ModelDosingOutcomeReference
Vactosertib Osteosarcoma (K7M2)50 mg/kg, p.o., 5 days/weekSignificant inhibition of tumor growth and reduction in lung metastasis.[1][5]
Galunisertib Breast Cancer (MX1, 4T1), Lung Cancer (Calu6)75 mg/kg, p.o., BIDSignificant tumor growth delay.[8][12]

p.o. (per os) refers to oral administration; BID (bis in die) means twice a day.

Clinical Trial Highlights

Vactosertib is being evaluated in numerous clinical trials, primarily in combination with other anti-cancer agents, and has shown promising results.

Cancer TypeCombination AgentPhaseKey FindingsReference
Desmoid TumorsImatinibIb/II25.9% Partial Response (PR)[13][14]
Multiple MyelomaPomalidomideIb82% 6-month Progression-Free Survival (PFS)[15][16]
Non-Small Cell Lung Cancer (NSCLC)DurvalumabIb/IIaMedian Overall Survival (mOS) of 41.9 months in patients with high PD-L1 expression.[17]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the effect of kinase inhibitors on cancer cell viability.

cell_viability_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase. cell_seeding 2. Seed cells into 96-well plates at an optimal density. cell_culture->cell_seeding inhibitor_prep 3. Prepare serial dilutions of Vactosertib and other inhibitors. cell_seeding->inhibitor_prep treatment 4. Treat cells with inhibitors for a specified duration (e.g., 72h). inhibitor_prep->treatment mtt_addition 5. Add MTT solution to each well. treatment->mtt_addition incubation 6. Incubate for 1-4 hours to allow formazan crystal formation. mtt_addition->incubation solubilization 7. Add solubilization solution to dissolve formazan crystals. incubation->solubilization read_plate 8. Measure absorbance at 570 nm using a plate reader. solubilization->read_plate calculate_ic50 9. Calculate cell viability and determine IC50 values. read_plate->calculate_ic50

Caption: Workflow for a typical in vitro cell viability assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of Vactosertib or other kinase inhibitors.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined by non-linear regression analysis.[18]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of kinase inhibitors in a mouse model.

in_vivo_workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis cell_injection 1. Subcutaneously inject cancer cells into the flank of immunodeficient mice. tumor_growth 2. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). cell_injection->tumor_growth randomization 3. Randomize mice into treatment and control groups. tumor_growth->randomization drug_administration 4. Administer Vactosertib or other inhibitors orally according to the specified regimen. randomization->drug_administration tumor_measurement 5. Measure tumor volume with calipers at regular intervals. drug_administration->tumor_measurement body_weight 6. Monitor body weight as an indicator of toxicity. tumor_measurement->body_weight euthanasia 7. Euthanize mice when tumors reach the predetermined endpoint. body_weight->euthanasia tissue_collection 8. Collect tumors for further analysis (e.g., histology, biomarker analysis). euthanasia->tissue_collection

Caption: General workflow for an in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: 5 x 10^6 cancer cells are suspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Vactosertib (e.g., 50 mg/kg) or a vehicle control is administered orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²)/2.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.[19]

Conclusion

Vactosertib emerges as a highly potent and selective inhibitor of the TGF-β signaling pathway with a compelling preclinical and clinical profile. Head-to-head comparisons, particularly with Galunisertib, highlight its superior potency in inhibiting ALK5 and downstream signaling. The in vivo data and promising results from combination therapy trials in various cancers underscore its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and compare the efficacy of Vactosertib and other kinase inhibitors in their specific research contexts.

References

Vactosertib's Anti-Metastatic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical and clinical data surrounding the anti-metastatic properties of Vactosertib, a potent and selective inhibitor of the TGF-β type I receptor (ALK5). This guide provides a comparative analysis of Vactosertib against other TGF-β inhibitors and its effects in combination with standard cancer therapies, supported by experimental data and detailed protocols.

Vactosertib (TEW-7197) has emerged as a promising therapeutic agent in the fight against cancer metastasis. By targeting the transforming growth factor-beta (TGF-β) signaling pathway, a critical driver of tumor progression and dissemination, Vactosertib has demonstrated significant anti-metastatic effects in a variety of preclinical models. This guide synthesizes the available data on its efficacy, provides a comparative look at its performance against other therapies, and details the experimental methodologies used to evaluate its action.

Comparative Efficacy of Vactosertib

Vactosertib distinguishes itself from other TGF-β inhibitors with its high potency and favorable safety profile. Preclinical studies have consistently shown its ability to inhibit cancer cell migration, invasion, and the formation of distant metastases.

Potency and Selectivity

Vactosertib is a highly selective and potent inhibitor of ALK5. In comparative in vitro assays, Vactosertib exhibited a 10-fold greater potency than Galunisertib (LY2157299), another ALK5 inhibitor, with an IC50 of 11 nM versus 110 nM for Galunisertib.[1][2] Furthermore, Vactosertib has shown a more favorable safety profile, with limited toxicity and an absence of the cardiac toxicities that have been associated with high doses of Galunisertib.[1]

Preclinical Anti-Metastatic Effects

In preclinical cancer models, Vactosertib has demonstrated robust anti-metastatic activity. In a mouse model of osteosarcoma, Vactosertib significantly inhibited pulmonary metastasis.[1] Similarly, in a breast cancer model, co-treatment with Vactosertib and radiation significantly reduced the number of lung metastatic nodules compared to radiation alone.[3][4][5] Studies have also indicated that Vactosertib inhibits metastasis in breast cancer models more effectively than Galunisertib in both in vitro and in vivo settings.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-metastatic effects of Vactosertib from preclinical studies.

Cancer Type Model System Treatment Key Findings Reference
OsteosarcomaK7M2-Luc orthotopic mouse modelVactosertib (25 mg/kg or 50 mg/kg, oral)Dose-dependent inhibition of tumor growth and lung metastasis.[1]
OsteosarcomaHuman osteosarcoma cell lines (SAOS2, M132)VactosertibInhibition of cell growth with an IC50 of 0.8–2.1 μM.[1]
OsteosarcomaMouse and human osteosarcoma cell linesVactosertibComplete suppression of TGF-β1-induced p-Smad2 at 100 nM; significant inhibition at 10 nM.[1]
Breast Cancer4T1-Luc allografted BALB/c syngeneic mouse modelVactosertib (2.5 mg/kg) + Radiation (4 Gy x 3)Significant reduction in lung metastatic nodules compared to radiation alone.[3][4][5]

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib exerts its anti-metastatic effects by inhibiting the TGF-β signaling pathway, which plays a pivotal role in the later stages of cancer by promoting epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates ROS Reactive Oxygen Species (ROS) TBRI->ROS Activates (Non-canonical) Vactosertib Vactosertib Vactosertib->TBRI Inhibits Vactosertib->ROS Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Transcription Gene Transcription (EMT, Invasion, etc.) Smad_complex->Transcription Translocates & Regulates

Vactosertib specifically inhibits the kinase activity of ALK5, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[6] This blockade of the canonical Smad pathway is a key mechanism behind its anti-metastatic effects. Furthermore, evidence suggests that Vactosertib also impacts non-canonical TGF-β signaling, such as the generation of reactive oxygen species (ROS), which are also implicated in promoting metastasis.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in key studies evaluating the anti-metastatic effects of Vactosertib.

In Vivo Osteosarcoma Metastasis Model
  • Cell Line: K7M2-Luc murine osteosarcoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Induction: Intravenous injection of K7M2-Luc cells to establish lung metastases.

  • Treatment: Vactosertib administered orally at doses of 25 mg/kg or 50 mg/kg, typically 5 days a week.

  • Metastasis Assessment: Bioluminescence imaging (BLI) to monitor the progression of lung metastases.

  • Endpoint Analysis: Quantification of metastatic burden through BLI signal intensity and/or histological analysis of lung tissue.

experimental_workflow_osteosarcoma cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_injection Inject K7M2-Luc cells (intravenously) into BALB/c mice Treatment_group Administer Vactosertib (25 or 50 mg/kg, oral) Cell_injection->Treatment_group Control_group Administer Vehicle Control Cell_injection->Control_group BLI Monitor lung metastasis (Bioluminescence Imaging) Treatment_group->BLI Control_group->BLI Analysis Quantify metastatic burden (BLI signal, Histology) BLI->Analysis

In Vitro Wound Healing (Scratch) Assay
  • Cell Lines: Breast cancer cell lines (e.g., 4T1-Luc, MDA-MB-231).

  • Procedure:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A "scratch" or "wound" is created in the monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and fresh media containing Vactosertib or a vehicle control is added.

    • The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours).

  • Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

wound_healing_assay start Seed cells to form a confluent monolayer scratch Create a 'scratch' in the cell monolayer start->scratch treatment Treat with Vactosertib or Vehicle Control scratch->treatment imaging Image the scratch at different time points treatment->imaging analysis Measure and quantify wound closure imaging->analysis

Conclusion

The available data strongly support the anti-metastatic efficacy of Vactosertib. Its high potency, favorable safety profile, and robust preclinical activity, both as a monotherapy and in combination with other treatments, position it as a compelling candidate for further clinical investigation in the management of metastatic cancers. The detailed experimental protocols provided herein offer a foundation for the continued and reproducible evaluation of Vactosertib and other TGF-β inhibitors in the quest to combat cancer metastasis.

References

Validating the role of Vactosertib in overcoming chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of chemoresistance remains a formidable obstacle in oncology, limiting the efficacy of standard cytotoxic agents and leading to treatment failure. In the intricate tumor microenvironment, the Transforming Growth Factor-beta (TGF-β) signaling pathway has been identified as a key driver of this resistance. Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), is at the forefront of therapeutic strategies designed to counteract this phenomenon. This guide provides a comprehensive comparison of Vactosertib's performance with other strategies, supported by experimental data, to validate its role in overcoming chemoresistance.

Mechanism of Action: Reversing TGF-β-Mediated Chemoresistance

Vactosertib functions by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of downstream mediators SMAD2 and SMAD3.[1] This intervention effectively disrupts the canonical TGF-β signaling cascade, which, in advanced cancers, promotes a host of pro-tumorigenic processes that contribute to chemoresistance. These include:

  • Epithelial-to-Mesenchymal Transition (EMT): A process that endows cancer cells with migratory and invasive properties, and is strongly associated with drug resistance.[2]

  • Cancer Stem Cell (CSC) Generation: TGF-β signaling can induce and maintain a subpopulation of CSCs, which are notoriously resistant to conventional chemotherapies.[3]

  • Immunosuppressive Tumor Microenvironment: TGF-β is a potent immunosuppressive cytokine that can shield tumor cells from immune-mediated killing, a mechanism that can also contribute to chemoresistance.[4][5]

  • Extracellular Matrix (ECM) Remodeling: TGF-β stimulates the production of a dense ECM that can act as a physical barrier to drug delivery.[6]

By inhibiting these processes, Vactosertib aims to resensitize cancer cells to the cytotoxic effects of chemotherapy.

Preclinical and Clinical Evidence: Vactosertib in Combination Therapy

Vactosertib has demonstrated significant promise in preclinical and clinical studies when used in combination with various chemotherapeutic agents across a range of cancer types.

Pancreatic Cancer: Synergizing with Gemcitabine

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a dense, TGF-β-rich stroma, Vactosertib has been shown to enhance the efficacy of gemcitabine.[6][7] The combination of Vactosertib and gemcitabine synergistically inhibits the viability of pancreatic cancer cells and significantly suppresses tumor growth in orthotopic mouse models.[6][7] This enhanced effect is attributed to the Vactosertib-mediated reduction of ECM components, leading to increased apoptosis and inhibition of metastasis.[6]

Breast Cancer: Overcoming Paclitaxel and Radio-resistance

In models of breast cancer, Vactosertib has been shown to suppress paclitaxel-induced EMT and CSC characteristics, leading to attenuated lung metastasis.[3] Furthermore, in combination with radiotherapy, Vactosertib weakens radiation-induced CSC properties and EMT, suggesting a role in preventing recurrence and metastasis following radiation treatment.[6]

Multiple Myeloma: A Corticosteroid-Free Approach with Pomalidomide

A phase 1b clinical trial (NCT03143985) evaluated Vactosertib in combination with pomalidomide for relapsed/refractory multiple myeloma.[5][8][9] The combination was well-tolerated and demonstrated promising clinical activity, with a 6-month progression-free survival (PFS-6) of 82%, a significant improvement over historical controls for pomalidomide alone.[5][8] In vitro experiments from this study showed that the combination synergistically reduced the viability of myeloma cell lines and patient tumor cells and enhanced the cytotoxic activity of CD8+ T-cells.[5]

Comparative Analysis: Vactosertib vs. Other TGF-β Inhibitors

Several TGF-β inhibitors are in various stages of clinical development. A direct comparison with Galunisertib (LY2157299), another ALK5 inhibitor, highlights some of Vactosertib's potential advantages.

FeatureVactosertib (TEW-7197)Galunisertib (LY2157299)
Potency (IC50 for ALK5) 11 nM[10]110 nM[10]
Preclinical Combinations Gemcitabine, Paclitaxel, Pomalidomide, Durvalumab, Pembrolizumab[5][6][9]Gemcitabine, Sorafenib, Nivolumab[3][11]
Reported Side Effects Generally well-tolerated, manageable adverse events.[5][8]Reports of cardiac toxicities at high doses in preclinical models.[10]

Table 1: Comparison of Vactosertib and Galunisertib.

Vactosertib exhibits a tenfold higher potency in inhibiting ALK5 compared to Galunisertib.[10] While both have shown promise in combination with chemotherapy, concerns about cardiac toxicity have been raised for Galunisertib in preclinical studies at high doses, a side effect not prominently reported for Vactosertib.[10]

Experimental Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Vactosertib.

Cancer TypeCombination AgentModelKey FindingsReference
Pancreatic CancerGemcitabineIn vitro (PANC-1, MIA PaCa-2 cells), In vivo (Orthotopic mouse model)Synergistic inhibition of cell viability; Significant suppression of tumor growth; Reduction in ECM components.[6][7]
Breast CancerPaclitaxelIn vivo (Mouse model)Inhibition of paclitaxel-induced EMT and CSCs; Attenuation of lung metastasis.[3]
Breast CancerRadiotherapyIn vitro (4T1-Luc, MDA-MB-231 cells), In vivo (4T1-Luc allograft mouse model)Attenuation of radiation-induced EMT and CSC properties; Suppression of breast to lung metastasis.[6]
Multiple MyelomaPomalidomideIn vitro (MM cell lines, patient tumor cells)Synergistic reduction in cell viability; Increased CD8+ T-cell cytotoxic activity.[5]
OsteosarcomaMonotherapyIn vitro (mOS and hOS cells), In vivo (Mouse models)Dose-dependent inhibition of cell growth (IC50: 0.8–2.1 μM); Inhibition of c-Myc expression; Increased anti-tumor immunity.[10]

Table 2: Summary of Preclinical Data for Vactosertib in Combination Therapy.

Cancer TypeCombination AgentPhaseKey Efficacy EndpointsNCT IdentifierReference
Multiple MyelomaPomalidomide1b6-month Progression-Free Survival (PFS-6): 82%NCT03143985[5][8]
Desmoid TumorsImatinib1b/2Objective Response Rate: 25.9%; 2-year Progression-Free Rate: 77.8%NCT03802084
NSCLC (PD-L1+)Durvalumab1b/2aMedian Overall Survival (mOS) for PD-L1≥25%: 41.9 monthsNCT03732274

Table 3: Summary of Clinical Trial Data for Vactosertib in Combination Therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the evaluation of Vactosertib.

In Vitro Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Vactosertib, the chemotherapeutic agent, or a combination of both. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control.

Orthotopic Pancreatic Cancer Mouse Model
  • Cell Preparation: Human or murine pancreatic cancer cells are harvested and resuspended in a suitable medium (e.g., Matrigel).

  • Surgical Procedure: Anesthetized immunodeficient mice undergo a small laparotomy to expose the pancreas.

  • Tumor Cell Implantation: A small volume of the cell suspension is injected into the tail of the pancreas.

  • Closure: The abdominal wall and skin are sutured.

  • Tumor Growth Monitoring: Tumor growth is monitored over time using methods such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.

  • Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, chemotherapy alone, Vactosertib alone, combination therapy).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.

Breast Cancer Lung Metastasis Model
  • Primary Tumor Induction: Murine breast cancer cells (e.g., 4T1-Luc) are injected into the mammary fat pad of syngeneic mice.

  • Treatment: Mice are treated with the respective therapies as the primary tumor grows.

  • Metastasis Assessment: At a predetermined endpoint, mice are euthanized, and the lungs are harvested.

  • Metastasis Quantification: Lungs are inflated and fixed. Surface metastatic nodules can be visualized and counted after staining with India ink.

  • Histological Confirmation: Metastatic lesions can be further confirmed by histological analysis of lung sections.

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.

TGF_beta_signaling TGF-beta Signaling in Chemoresistance cluster_receptor cluster_smad TGFb TGF-beta TBRII TGF-beta Receptor II TGFb->TBRII Binds TBRI TGF-beta Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Vactosertib Vactosertib Vactosertib->TBRI Inhibits SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_transcription Gene Transcription Chemoresistance Chemoresistance (EMT, CSCs, Immunosuppression) Gene_transcription->Chemoresistance Promotes

Caption: TGF-β signaling pathway and the inhibitory action of Vactosertib.

Experimental_Workflow Preclinical Evaluation of Vactosertib in Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treatment: - Vactosertib - Chemotherapy - Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay migration_assay Migration/Invasion Assay treatment->migration_assay animal_model Orthotopic/Metastasis Mouse Model viability_assay->animal_model Informs in vivo dosing monitoring Tumor Growth & Metastasis Monitoring migration_assay->monitoring Correlates with metastasis tumor_establishment Tumor Establishment animal_model->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_in_vivo Systemic Treatment randomization->treatment_in_vivo treatment_in_vivo->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarkers monitoring->endpoint

Caption: A generalized experimental workflow for preclinical validation.

Conclusion

Vactosertib represents a promising strategy to overcome chemoresistance by targeting the multifaceted role of TGF-β signaling in the tumor microenvironment. Its high potency and favorable safety profile, combined with encouraging preclinical and clinical data in combination with various cytotoxic and targeted agents, position it as a strong candidate for further development. The provided data and experimental frameworks offer a valuable resource for researchers and drug development professionals seeking to validate and build upon the therapeutic potential of Vactosertib in dismantling chemoresistance and improving patient outcomes.

References

Vactosertib: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vactosertib (TEW-7197), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), is under active investigation for its therapeutic potential across a spectrum of cancer types. This guide provides a comparative analysis of Vactosertib's efficacy, supported by experimental data from preclinical and clinical studies, to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Vactosertib functions by inhibiting the serine/threonine kinase activity of TGF-β receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] This blockade prevents the downstream signaling cascade mediated by TGF-β, a multifunctional cytokine that plays a crucial role in tumor progression by promoting cell proliferation, invasion, metastasis, and suppressing the host immune response.[3][4] By inhibiting TGFBR1, Vactosertib aims to reverse the immunosuppressive tumor microenvironment and impede tumor growth.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFbRI->SMAD23 Phosphorylates Vactosertib Vactosertib Vactosertib->TGFbRI Inhibits Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation Invasion Invasion/ Metastasis Gene->Invasion Immuno Immune Suppression Gene->Immuno

Vactosertib inhibits the TGF-β signaling pathway.

Comparative Efficacy in Clinical Trials

Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy data across different cancer types.

Solid Tumors
Cancer TypeTreatment CombinationPhaseKey Efficacy ResultsReference
Desmoid Tumor Vactosertib + ImatinibIb/IIObjective Response Rate (ORR): 25.9% (7/27 patients with confirmed partial response). Progression-Free Rate (PFR) at 16 weeks: 96.3%. PFR at 1 year: 81.0%.[5][6][7]
Metastatic Colorectal Cancer (MSS) Vactosertib + PembrolizumabIIORR: 15.2% (5 partial responses in 33 patients). Clinical Benefit Rate: 33.3%.[8][9]
Metastatic Gastric Adenocarcinoma Vactosertib + PaclitaxelIbORR: 16.7% (1 partial response in 6 evaluable patients). Disease Control Rate (DCR) at 12 weeks: 83.3%.[10]
Metastatic Pancreatic Ductal Adenocarcinoma Vactosertib + FOLFOXIbORR: 23.1% (3 partial responses in 13 patients). Clinical Benefit Rate: 61.5%. Median Progression-Free Survival (PFS): 5.6 months.[11]
Osteosarcoma (recurrent, refractory, or progressive) Vactosertib MonotherapyIORR: 36.4% (1 complete and 3 partial responses in 11 evaluable patients). Median PFS: 1.9 months. Median Overall Survival (OS): 6.8 months.[12]
Hematologic Malignancies
Cancer TypeTreatment CombinationPhaseKey Efficacy ResultsReference
Relapsed/Refractory Multiple Myeloma Vactosertib + PomalidomideIbProgression-Free Survival at 6 months (PFS-6): 80%.[3]

Preclinical Evidence Across Cancer Models

In vitro and in vivo preclinical studies have provided a strong rationale for the clinical investigation of Vactosertib.

Cancer TypeModelKey FindingsReference
Osteosarcoma In vitro (human and mouse OS cell lines) & In vivo (mouse models)Significantly inhibited OS cell proliferation in a dose-dependent manner (IC50 of 0.8–2.1 μM). Increased immune effectors (IFNγ+CD8+ cells and NK cells) and inhibited immune suppressors in the tumor microenvironment.[13]
Colon Cancer In vitro (CT-26 cell line) & In vivo (BALB/c mice)Decreased cell proliferation, induced apoptosis, and enhanced the anti-tumor effects of 5-FU.[14][15]
Pancreatic Cancer In vivo (orthotopic mouse models)In combination with gemcitabine, synergistically inhibited tumor growth and metastasis by inhibiting the TGF-β/Smad2 pathway.[16]
Breast Cancer In vitro & In vivo modelsAttenuated radiation-induced epithelial-to-mesenchymal transition (EMT) and cancer cell stemness, thereby inhibiting lung metastasis.[17]
Multiple Myeloma In vitro (human and murine MM cells) & In vivo (syngeneic 5T3MM mouse model)Attenuated the growth and viability of MM cells by inducing apoptosis and inhibited MM progression as a single agent.[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.

Phase Ib/II Study in Desmoid Tumors (NCT03802084)
  • Study Design: Investigator-initiated, open-label, multicenter, phase Ib/II trial.

  • Patient Population: Patients with desmoid tumors not amenable to locoregional therapies or with disease progression following at least one treatment.

  • Treatment: Vactosertib administered orally twice daily for 5 days on and 2 days off, in combination with 400 mg of imatinib daily. The recommended phase II dose (RP2D) of Vactosertib was determined to be 200 mg BID.

  • Primary Endpoints: Safety and RP2D in Phase Ib; Progression-Free Rate (PFR) at 16 weeks in Phase II.

  • Secondary Endpoints: Anti-tumor activity by RECIST v1.1, pharmacokinetics, and biomarker analysis.[5][6][19]

desmoid_trial_workflow cluster_phase1b Phase Ib (Dose Escalation) cluster_phase2 Phase II (Efficacy Assessment) p1b_enroll Enroll Patients (n=7) p1b_dose Vactosertib Dose Levels (100mg BID, 200mg BID) + Imatinib 400mg QD p1b_enroll->p1b_dose p1b_eval Safety Evaluation (DLT Assessment) p1b_dose->p1b_eval p1b_rp2d Determine RP2D (200mg BID) p1b_eval->p1b_rp2d p2_enroll Enroll Patients (n=27 total) p1b_rp2d->p2_enroll p2_treat Treat with RP2D (Vactosertib 200mg BID + Imatinib 400mg QD) p2_enroll->p2_treat p2_primary Primary Endpoint: PFR at 16 weeks p2_treat->p2_primary p2_secondary Secondary Endpoints: ORR, Biomarkers p2_treat->p2_secondary

Workflow for the Phase Ib/II Desmoid Tumor Trial.
Phase II Study in Metastatic Colorectal Cancer (NCT03724851)

  • Study Design: Open-label, phase II trial.

  • Patient Population: Patients with microsatellite stable (MSS) metastatic colorectal cancer who had disease progression after standard therapies.

  • Treatment: Vactosertib (300 mg BID, 5 days on / 2 days off) in combination with pembrolizumab (200 mg, every 3 weeks).

  • Primary Objective: Evaluate the safety and efficacy (Objective Response Rate per RECIST v1.1).[8]

Conclusion

Vactosertib has demonstrated promising anti-tumor activity across a range of cancers, both as a monotherapy and in combination with chemotherapy and immunotherapy. Its mechanism of targeting the immunosuppressive TGF-β pathway holds significant therapeutic potential. The comparative data presented in this guide highlights the varying degrees of efficacy in different tumor types, underscoring the importance of biomarker-driven patient selection and the continued exploration of rational combination strategies to maximize clinical benefit. Further investigation in ongoing and future clinical trials will be critical to fully define the role of Vactosertib in the oncology treatment landscape.

References

A Comparative Guide to Predictive Biomarkers for Vactosertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential biomarkers for predicting response to Vactosertib, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor. We will explore the mechanism of action, present supporting experimental data from key studies, contrast biomarker strategies with alternative therapies, and provide detailed experimental protocols.

Introduction to Vactosertib and its Mechanism of Action

Vactosertib (also known as TEW-7197) is an orally bioavailable small molecule that potently and selectively inhibits the serine/threonine kinase activity of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] In the tumor microenvironment, TGF-β is a key cytokine that plays a dual role. While it can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a tumor-promoting role.[3][4][5] High levels of TGF-β are associated with poor prognosis, metastasis, and resistance to chemotherapy and immunotherapy.[4]

Vactosertib blocks the TGF-β signaling pathway at a critical juncture, thereby aiming to:

  • Inhibit cancer cell proliferation and metastasis.[2]

  • Suppress the generation of cancer stem cells.

  • Reduce TGF-β-induced fibrosis, which can act as a barrier to immune cell infiltration.

  • Enhance anti-tumor immunity by activating the cytotoxic functions of T-cells and Natural Killer (NK) cells and preventing T-cell exhaustion.

Due to its immune-modulating effects, Vactosertib is frequently investigated in combination with immune checkpoint inhibitors (ICIs) and other anti-cancer agents.[6][7]

The TGF-β Signaling Pathway

Understanding the TGF-β pathway is crucial for identifying relevant biomarkers. The canonical signaling cascade proceeds as follows:

  • Ligand Binding: The TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[8][9]

  • Receptor Complex Formation: This complex recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5).[8][10]

  • SMAD Phosphorylation: The activated TβRI kinase then phosphorylates the downstream effector proteins SMAD2 and SMAD3 (Receptor-regulated SMADs or R-SMADs).[11]

  • SMAD Complex Formation: Phosphorylated SMAD2/3 (pSMAD2/3) forms a complex with SMAD4 (a common-mediator SMAD).[11]

  • Nuclear Translocation & Gene Transcription: This SMAD complex translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell growth, differentiation, and immune response.[8][11]

Vactosertib directly inhibits the kinase activity of TβRI, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_Complex pSMAD2/3 + SMAD4 Complex pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Target Gene Transcription SMAD_Complex->Transcription Regulates Vactosertib Vactosertib Vactosertib->TBRI Inhibits

Caption: Vactosertib inhibits the TGF-β pathway by blocking TβRI (ALK5) kinase activity.

Potential Biomarkers for Predicting Vactosertib Response

Several biomarkers are under investigation to identify patients most likely to benefit from Vactosertib. These primarily focus on measuring the activity of the TGF-β pathway.

  • Phosphorylated SMAD2/3 (pSMAD2/3): As the direct downstream targets of TβRI, the levels of nuclear pSMAD2/3 serve as a robust pharmacodynamic biomarker of pathway activity. High baseline levels of pSMAD2/3 in tumor or stromal cells may indicate a dependency on TGF-β signaling, suggesting potential sensitivity to Vactosertib.[12] Conversely, a decrease in pSMAD2/3 levels post-treatment confirms target engagement.

  • TGF-β Responsive Signature (TBRS): This refers to a specific gene expression pattern associated with an active TGF-β pathway. Analysis of tumor tissue via RNA-sequencing can identify a TBRS. A high TBRS, particularly within the tumor stroma (fibroblast-TBRS or F-TBRS), has been linked to poor prognosis and may identify tumors that are "addicted" to TGF-β signaling, making them prime candidates for Vactosertib therapy.[13]

  • Immune Cell Infiltration and Phenotype: Given TGF-β's immunosuppressive role, the tumor immune microenvironment is a critical area for biomarker discovery. Vactosertib has been shown to increase the presence of CD8+ T-cells and NK cells while inhibiting suppressive cells like M2-like macrophages.[14] In some studies, Vactosertib treatment has led to a reduction in the expression of immune checkpoint molecules like PD-1 on T-cells.[15] Therefore, baseline immune profiles and their changes on-treatment could predict response, especially in combination with immunotherapy.

Quantitative Data from Clinical Investigations

The clinical development of Vactosertib is ongoing, with several trials providing preliminary data on its efficacy and associated biomarkers.

Table 1: Summary of Clinical Trial Data for Vactosertib

Clinical Trial ID Cancer Type Combination Therapy Key Biomarker Findings & Efficacy Reference
NCT03724851 Metastatic Colorectal Cancer (mCRC) / Gastric Cancer (GC) Pembrolizumab In MSS mCRC patients (N=6), the combination showed promising anti-tumor activity with 2 partial responses. [6]
NCT03143985 Relapsed/Refractory Multiple Myeloma (RRMM) Pomalidomide Combination was well-tolerated and induced durable responses (80% PFS at 6 months). Vactosertib reduced PD-1 expression on patient CD8+ T-cells. [15]
NCT03802084 Desmoid Tumors Imatinib Combination was well-tolerated with a 25.9% partial response rate and 96.3% disease control rate. Exploratory analysis showed TGF-β pathways were enriched in responders. [16]

| NCT02160106 | Advanced Solid Tumors | Monotherapy | Vactosertib showed excellent safety. Patients with stable disease (35.3%) had higher baseline Fibroblast-TBRS (F-TBRS) levels than those with progressive disease. |[13] |

Comparison with Alternative Biomarker Strategies

Vactosertib is often combined with immune checkpoint inhibitors (ICIs). The most established predictive biomarker for ICIs is the expression of Programmed death-ligand 1 (PD-L1). Comparing the biomarker strategies for Vactosertib and ICIs highlights how they may guide combination therapy.

Table 2: Comparison of Predictive Biomarker Strategies

Feature Vactosertib Biomarkers (Investigational) ICI Biomarker (Established)
Primary Analyte(s) pSMAD2/3 (protein), TGF-β Responsive Signature (mRNA) PD-L1 Protein Expression
What It Measures Activity of the immunosuppressive TGF-β signaling pathway. A key mechanism of immune evasion by tumor cells.
Methodology Immunohistochemistry (IHC), RNA-Sequencing (RNA-Seq) Immunohistochemistry (IHC)
Predictive Hypothesis High pSMAD or TBRS suggests a tumor microenvironment dependent on TGF-β, which can be reversed by Vactosertib to "unleash" an anti-tumor immune response. High PD-L1 expression suggests pre-existing T-cell inflammation that is being suppressed; blocking the PD-1/PD-L1 axis can restore this anti-tumor activity.

| Clinical Utility | To identify patients whose tumors are driven by TGF-β and who may respond to Vactosertib, particularly those resistant to ICIs alone. | To select patients for anti-PD-1/PD-L1 monotherapy or combination therapies. |

Biomarker_Logic cluster_biomarkers Biomarker Assessment cluster_treatment Potential Treatment Strategy Patient Patient with Advanced Cancer TBRS High TBRS / pSMAD? Patient->TBRS PDL1 High PD-L1? Patient->PDL1 Vacto_ICI Vactosertib + ICI TBRS->Vacto_ICI Yes ICI_Mono ICI Monotherapy TBRS->ICI_Mono No Vacto_Other Vactosertib + Other TBRS->Vacto_Other Yes Other_Tx Alternative Therapy TBRS->Other_Tx No PDL1->Vacto_ICI Yes PDL1->ICI_Mono Yes PDL1->Vacto_Other No PDL1->Other_Tx No

Caption: Logic diagram for using TBRS/pSMAD and PD-L1 to guide combination therapy.

Experimental Protocols

Detailed and standardized protocols are essential for reliable biomarker assessment.

This protocol outlines the key steps for detecting nuclear pSMAD2/3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Heat slides at 60°C for 20-30 minutes.

    • Immerse in Xylene (or a substitute like Histoclear) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse in distilled water for 5 minutes.[17]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a Sodium Citrate buffer (10mM, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 30 minutes).

  • Blocking and Staining:

    • Wash slides in PBS.

    • Block endogenous peroxidase activity with 0.3% Hydrogen Peroxide (H₂O₂) for 15 minutes.[17]

    • Wash in PBS.

    • Block non-specific binding with 5-10% normal serum (from the same species as the secondary antibody) for 1 hour.

    • Incubate with primary antibody (e.g., rabbit anti-pSMAD2/3) diluted in blocking buffer overnight at 4°C in a humidified chamber. Crucially, phosphatase inhibitors should be included in buffers when working with phospho-proteins. [18]

    • Wash slides 3x in PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[17]

    • Wash slides 3x in PBS.

    • Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes.[17]

  • Visualization and Counterstaining:

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) solution until a brown precipitate is visible.

    • Wash slides in distilled water.

    • Counterstain nuclei with Hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis:

    • Score the percentage of tumor/stromal cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).

This protocol provides a general workflow for TBRS discovery and profiling.[19][20]

RNASeq_Workflow cluster_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Pipeline Tissue Tumor Tissue Biopsy (FFPE or Fresh Frozen) RNA_Extract RNA Extraction (Assess Quality/Quantity - RIN) Tissue->RNA_Extract Lib_Prep Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) RNA_Extract->Lib_Prep Sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) Lib_Prep->Sequencing QC Raw Read Quality Control (FastQC) Sequencing->QC Align Alignment to Reference Genome QC->Align Quant Gene Expression Quantification Align->Quant DE Differential Expression Analysis (Responders vs. Non-Responders) Quant->DE Sig_Dev Signature Development (Identify consistent up/down-regulated genes) DE->Sig_Dev TBRS_Score TBRS Score Calculation (Apply signature to new samples) Sig_Dev->TBRS_Score

Caption: Experimental workflow for discovering and applying a TBRS biomarker via RNA-Seq.
  • Sample Collection & RNA Extraction:

    • Collect tumor biopsies (fresh-frozen is ideal, but FFPE protocols are available).

    • Extract total RNA using a suitable kit (e.g., RNeasy FFPE Kit).

    • Assess RNA integrity using a Bioanalyzer to obtain an RNA Integrity Number (RIN). A higher RIN indicates better quality.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

  • Sequencing:

    • Perform paired-end sequencing on a high-throughput platform (e.g., Illumina). Paired-end sequencing is recommended to improve alignment and detect other features like gene fusions.[21]

  • Bioinformatic Analysis:

    • Quality Control: Check the quality of raw sequencing reads.

    • Alignment: Align reads to a human reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine expression levels.

    • Normalization: Normalize counts to account for differences in sequencing depth between samples.

    • Signature Identification: In a discovery cohort of Vactosertib-treated patients, perform differential expression analysis between responders and non-responders to identify a consistent set of genes that are up- or down-regulated with response. This set of genes becomes the TBRS.

    • Biomarker Application: For new patients, measure the expression of the genes in the TBRS and use a computational algorithm to calculate a single signature score, which can then be used to classify the patient as likely responder or non-responder.

Conclusion

Vactosertib is a promising therapeutic agent that targets the pro-tumorigenic effects of the TGF-β pathway. The development of predictive biomarkers is critical to maximizing its clinical benefit and selecting appropriate patient populations. Direct measures of pathway activity, such as pSMAD2/3 levels by IHC and gene expression signatures (TBRS) by RNA-Seq, are the most promising candidates currently under investigation.[7]

While PD-L1 remains the standard for ICI therapy, biomarkers like TBRS may identify a distinct population of patients with TGF-β-driven immune suppression who could benefit from Vactosertib, especially in cases of primary resistance to checkpoint blockade. Future clinical trials that prospectively incorporate these advanced biomarker analyses are essential to validate their clinical utility and advance the integration of TGF-β inhibitors into frontline cancer treatment.[7]

References

Vactosertib's Impact on T-Cell Fitness: A Comparative Analysis with Other Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, enhancing T-cell fitness is a cornerstone of developing more effective treatments. Vactosertib, a small molecule inhibitor of the TGF-β type I receptor kinase (ALK5), has emerged as a promising agent for reinvigorating T-cell function within the tumor microenvironment. This guide provides a comparative assessment of Vactosertib's impact on T-cell fitness against other prominent immunotherapies, supported by experimental data.

Mechanism of Action: Releasing the Brakes on T-Cell Activity

Vactosertib's primary mechanism involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[1] TGF-β is a pleiotropic cytokine that plays a crucial role in promoting an immunosuppressive tumor microenvironment, thereby hindering the anti-tumor activity of T-cells.[2] By blocking the TGF-β receptor I (ALK5), Vactosertib prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, effectively disrupting the signaling cascade that leads to T-cell suppression.[1] This blockade results in a more favorable tumor microenvironment for T-cell function, characterized by reduced expression of inhibitory receptors and enhanced cytotoxic capabilities.

dot

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII 1. Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation Vactosertib Vactosertib Vactosertib->TGFbRI Inhibition pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus 5. Translocation Gene_expression Target Gene Expression (e.g., immunosuppression) Nucleus->Gene_expression 6. Regulation

Vactosertib's Mechanism of Action

Comparative Analysis of T-Cell Fitness Markers

The efficacy of immunotherapies can be gauged by their ability to modulate key T-cell fitness markers. The following tables summarize the quantitative effects of Vactosertib and other immunotherapies on the expression of critical inhibitory receptors on CD8+ T-cells.

Vactosertib (in combination with Pomalidomide)
T-Cell Marker Baseline Expression (%) Post-treatment Expression (%) Percentage Reduction (%)
PD-1Varies by patientVaries by patientup to 40%
TIM-3Varies by patientVaries by patientup to 65%
BTLAVaries by patientVaries by patientReduction observed
CTLA-4Varies by patientVaries by patientReduction observed
Checkpoint Inhibitors (Anti-PD-1/PD-L1 & Anti-CTLA-4)
Therapy T-Cell Marker Effect on Expression Quantitative Data
Pembrolizumab (Anti-PD-1)PD-1Reduction in receptor occupancySignificant reduction in detectable PD-1 on T-cells post-treatment.
Pembrolizumab (Anti-PD-1)TIM-3No significant changeThe percentage of TIM-3-expressing T-cells did not significantly change.
Pembrolizumab (Anti-PD-1)TIGITIncreased expressionPost-treatment T-cells showed increased expression of TIGIT.
Ipilimumab (Anti-CTLA-4)CTLA-4Higher intracellular expressionExpanded T-cells from treated patients had a higher proportion of cells expressing intracellular CTLA-4.
Ipilimumab (Anti-CTLA-4)TIM-3Higher expressionA significant trend towards a higher proportion of CD4+ T-cells expressing TIM-3.
Ipilimumab (Anti-CTLA-4)LAG-3Higher expressionSignificantly higher median expression of LAG-3 in CD8+ T-cells.
Other Small Molecule Inhibitors
Therapy T-Cell Marker Effect on Expression Quantitative Data
Ibrutinib (BTK inhibitor)PD-1ReductionReduced PD-1 expression on CD8+ T-cells.
Ibrutinib (BTK inhibitor)TIM-3, LAG-3, TIGIT, CD160ReductionLowered expression of these inhibitory receptors.
LenalidomidePD-1ReductionDecreased PD-1 expression on T-cells.
LenalidomideCTLA-4ReductionDecreased CTLA-4 expression on T-cells.
Dasatinib (Tyrosine kinase inhibitor)PD-1, TIM-3, LAG-3Lower expressionT-cells generated in the presence of dasatinib showed significantly lower levels of these exhaustion markers.
Ruxolitinib (JAK1/2 inhibitor)PD-1Blunted inductionSignificantly lower PD-1 levels on activated CD8+ T-cells.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

Assessment of T-Cell Fitness Markers by Flow Cytometry

This protocol outlines the general steps for analyzing the expression of T-cell exhaustion markers.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_staining 2. Antibody Staining cluster_acquisition 3. Data Acquisition cluster_analysis 4. Data Analysis PBMC_isolation Isolate PBMCs from whole blood Fc_block Fc receptor blocking PBMC_isolation->Fc_block Surface_staining Stain with fluorescently-conjugated antibodies (e.g., anti-CD3, CD8, PD-1, TIM-3, BTLA, CTLA-4) Fc_block->Surface_staining Viability_stain Add viability dye to exclude dead cells Surface_staining->Viability_stain Flow_cytometry Acquire samples on a flow cytometer Viability_stain->Flow_cytometry Gating Gate on live, single, CD3+CD8+ T-cells Flow_cytometry->Gating Quantification Quantify the percentage and Mean Fluorescence Intensity (MFI) of each exhaustion marker Gating->Quantification

Comparative Mechanisms for Enhancing T-Cell Fitness

Conclusion

Vactosertib demonstrates a significant impact on T-cell fitness by directly targeting the immunosuppressive TGF-β pathway, leading to a broad reduction in the expression of key exhaustion markers. This mechanism is distinct from checkpoint inhibitors, which block specific receptor-ligand interactions at the cell surface, and other small molecule inhibitors that modulate different intracellular signaling pathways. The available data suggests that Vactosertib's multifaceted effect on T-cell exhaustion may offer a complementary or synergistic approach when combined with other immunotherapies. Further head-to-head clinical trials with comprehensive and standardized T-cell fitness assessments are warranted to definitively position Vactosertib in the therapeutic armamentarium against cancer.

References

Vactosertib Clinical Trials: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vactosertib, a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Performance Comparison of Vactosertib in Clinical Trials

Vactosertib has been evaluated in multiple clinical trials across a range of malignancies, primarily in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety outcomes from these studies, comparing them with relevant alternative treatments.

Table 1: Vactosertib in Relapsed/Refractory Multiple Myeloma
Treatment ArmClinical TrialNOverall Response Rate (ORR)6-Month Progression-Free Survival (PFS-6)Key Grade ≥3 Adverse Events
Vactosertib + Pomalidomide NCT03143985 (Phase Ib)[1][2]15Not Reported80%[2]Renal failure (1 patient), hematologic AE (3 patients)[1]
Pomalidomide (Historical Control)Richardson et al., 2014-Not Reported20%[2]Not Applicable
Pomalidomide + Corticosteroids (Historical Control)Richardson et al., 2014-Not Reported40%[2]Not Applicable
Pomalidomide + Dexamethasone (Doublet Regimen)Meta-analysis (31 trials)[3]477633.3% (95% CI: 27-39%)Median PFS: 8.29 months (95% CI: 7.27-9.31)Neutropenia (41%), Anemia (20%), Pneumonia (14%), Infection/Febrile Neutropenia (14%)[3]
Table 2: Vactosertib in Advanced Desmoid Tumors
Treatment ArmClinical TrialNObjective Response Rate (ORR)1-Year Progression-Free Rate (PFR)Key Grade ≥3 Adverse Events
Vactosertib + Imatinib NCT03802084 (Phase Ib/II)[4][5]2725.9%[4][5]81.0%[4][5]Neutropenia (22.2%), Anemia (18.5%)[4][5]
Imatinib MonotherapyFayette et al., 200740PR: 8%, CR: 2%2-Year PFS: 55%Not specified in abstract[6]
Table 3: Vactosertib in PD-L1 Positive Non-Small Cell Lung Cancer (NSCLC)
Treatment ArmPatient SubgroupClinical TrialNObjective Response Rate (ORR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)Key Grade ≥3 Adverse Events
Vactosertib + Durvalumab PD-L1 ≥25%Phase Ib/IIa[7]2445.8% (95% CI: 25.6–67.2)41.9 months (95% CI: 3.3-NE)2.6 months (95% CI: 1.0–11.1)Interstitial lung disease (6.7%), Toxic epidermal necrolysis (3.3%)[7]
Vactosertib + Durvalumab PD-L1 <25%Phase Ib/IIa[7]3622.2% (95% CI: 10.1–39.2)11.2 months (95% CI: 5.8-NE)3.0 months (95% CI: 1.8–5.6)Itching (38.5%), Skin rash (34.6%) - No Grade ≥3 reported for these[8]
Table 4: Vactosertib in Metastatic Pancreatic Cancer (Second-Line)
Treatment ArmClinical TrialNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Vactosertib + FOLFOX NCT03666832 (Phase Ib)13 (DL 1)23.1%61.5%5.6 months (95% CI: 2.27–8.93)
FOLFIRINOX (vs. other regimens)Meta-analysis (6 studies)[9]858HR: 0.43 (95% CI: 0.23, 0.80)HR: 0.71 (95% CI: 0.58, 0.88)HR: 0.68 (95% CI: 0.52, 0.89)
FOLFIRI (vs. FOLFOX)Retrospective analysis[10]20Not ReportedNot Reported3 months (95% CI: 3-4) - No significant difference
FOLFOX (vs. FOLFIRI)Retrospective analysis[10]11Not ReportedNot Reported3 months (95% CI: 3-4) - No significant difference
Table 5: Vactosertib in Recurrent, Refractory, or Progressive Osteosarcoma
Treatment ArmClinical TrialN (evaluable)Objective Response Rate (ORR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)
Vactosertib Monotherapy NCT05588648 (Phase I/II)1136.4% (95% CI: 10.9–69.2)6.8 months (95% CI: 2.4-NE)1.9 months (95% CI: 1.2-NE)

Experimental Protocols

This section details the methodologies for key experiments cited in the Vactosertib clinical trials.

RECIST 1.1 for Tumor Response Evaluation

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized methodology for assessing tumor response in clinical trials.[11]

  • Baseline Assessment:

    • Target Lesions: Up to five of the largest, most reproducible lesions are selected as target lesions, with a maximum of two per organ. The longest diameter (LD) of each is measured.

    • Non-Target Lesions: All other lesions are identified as non-target lesions and are assessed qualitatively.

  • Follow-up Assessment:

    • The LD of all target lesions is measured at each follow-up. The sum of the LDs is calculated and compared to the baseline sum.

    • Non-target lesions are assessed for unequivocal progression.

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of the LD of target lesions.

    • Progressive Disease (PD): At least a 20% increase in the sum of the LD of target lesions, or the appearance of new lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Pharmacokinetic (PK) Analysis

Pharmacokinetic studies in Phase I trials of Vactosertib aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to capture the drug's concentration-time profile.[12]

  • Bioanalytical Method: Drug concentrations in plasma are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Non-compartmental analysis (NCA): Used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).[13]

    • Population PK modeling: May be used to identify sources of variability in drug exposure among patients.[14]

PD-L1 Immunohistochemistry (IHC) Testing

In the Vactosertib trial for NSCLC, PD-L1 expression was a key biomarker.

  • Assay: The specific antibody clone and staining platform are crucial for reproducibility. For instance, the Dako 22C3 pharmDx assay is used for pembrolizumab, while the Ventana SP263 assay is used for durvalumab.[15][16]

  • Scoring:

    • Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[17]

    • Interpretation: Different clinical trials may use different TPS cut-offs to define PD-L1 positivity (e.g., ≥1%, ≥50%).[15]

  • Sample Handling: Proper tissue fixation and processing are critical for accurate PD-L1 assessment. Cytology samples may be used if validated.[18]

Mandatory Visualizations

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of tumor progression in later stages.[19][20] Vactosertib targets the TGF-β type I receptor (ALK5), inhibiting the downstream signaling cascade.[2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (EMT, Immunosuppression, Angiogenesis, Proliferation) SMAD_complex->Transcription Translocates to Nucleus & Initiates Transcription Vactosertib Vactosertib Vactosertib->TBRI Inhibits

Caption: The canonical TGF-β signaling pathway and the mechanism of action of Vactosertib.

Clinical Trial Workflow for a Phase Ib/II Study

The following diagram illustrates a typical workflow for a Phase Ib/II clinical trial, such as those conducted for Vactosertib.

clinical_trial_workflow cluster_phase1b Phase Ib: Dose Escalation cluster_phase2a Phase IIa: Cohort Expansion cluster_data_analysis Data Analysis & Reporting p1b_enroll Patient Enrollment (e.g., 3+3 Design) p1b_treat Treatment with Vactosertib + Partner Drug (Dose Level X) p1b_enroll->p1b_treat p1b_dlt DLT Assessment p1b_treat->p1b_dlt p1b_mtd Determine MTD/RP2D p1b_dlt->p1b_mtd p2a_enroll Patient Enrollment at RP2D p1b_mtd->p2a_enroll p2a_treat Treatment at RP2D p2a_enroll->p2a_treat p2a_efficacy Efficacy Assessment (e.g., RECIST 1.1) p2a_treat->p2a_efficacy p2a_safety Safety Monitoring p2a_treat->p2a_safety pk_pd PK/PD Analysis p2a_efficacy->pk_pd biomarker Biomarker Analysis p2a_efficacy->biomarker p2a_safety->pk_pd p2a_safety->biomarker final_report Final Clinical Study Report pk_pd->final_report biomarker->final_report

Caption: A generalized workflow for a Phase Ib/II clinical trial.

RECIST 1.1 Assessment Workflow

This diagram outlines the decision-making process for assessing tumor response according to RECIST 1.1 criteria.

recist_workflow cluster_response Response Assessment start Baseline Scan: Identify Target & Non-Target Lesions Measure Sum of Longest Diameters (SLD) follow_up Follow-up Scan: Re-measure SLD of Target Lesions Assess Non-Target Lesions & New Lesions start->follow_up new_lesions New Lesions? follow_up->new_lesions pd_new Progressive Disease (PD) new_lesions->pd_new Yes sld_change Change in SLD? new_lesions->sld_change No pr Partial Response (PR) (≥30% decrease) sld_change->pr Decrease ≥30% pd_sld Progressive Disease (PD) (≥20% increase) sld_change->pd_sld Increase ≥20% sd Stable Disease (SD) sld_change->sd Between PR & PD

Caption: Decision workflow for tumor response assessment using RECIST 1.1.

References

Independent Validation of Vactosertib Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vactosertib's performance with alternative therapies, supported by experimental data from published research. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action: Targeting the TGF-β Pathway

Vactosertib is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, however, in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression. By inhibiting the TGF-β receptor I, Vactosertib blocks the signaling cascade, thereby aiming to restore anti-tumor immune responses and inhibit tumor progression.

TGF_beta_signaling_pathway TGF-β Signaling Pathway and Vactosertib Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TGF-β Ligand->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, EMT, Immunosuppression) SMAD_complex->Transcription Translocates & Initiates Vactosertib Vactosertib Vactosertib->TBRI Inhibits

Vactosertib inhibits the TGF-β signaling pathway.

Vactosertib Performance in Clinical Trials: A Comparative Analysis

Vactosertib has been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety data from these studies and compare them with alternative treatments.

Desmoid Tumors

Vactosertib in combination with imatinib has shown promising activity in patients with progressive desmoid tumors.

Treatment RegimenTrial PhaseNumber of PatientsObjective Response Rate (ORR)Progression-Free Rate (PFR) at 1 YearKey Grade 3/4 Adverse Events
Vactosertib + Imatinib Ib/II2725.9%81.0%Neutropenia (22.2%), Anemia (18.5%)
Imatinib Monotherapy II3613.9% (CR+PR)55% (2-year PFS)Neutropenia (8.3%), Rash (8.3%)
Relapsed/Refractory Multiple Myeloma

In heavily pretreated multiple myeloma patients, Vactosertib combined with pomalidomide demonstrated encouraging results compared to historical data for pomalidomide alone.

Treatment RegimenTrial PhaseNumber of Patients6-Month Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Grade 3/4 Adverse Events
Vactosertib + Pomalidomide Ib2182%Not ReportedNeutropenia (19%), Elevated Bilirubin (5%), Elevated Lipase (5%)
Pomalidomide + Low-Dose Dexamethasone III (MM-003)302~50% (at 4 months)31%Neutropenia (49%), Anemia (33%), Infections (33%)
Pomalidomide Monotherapy I44Not Reported52%Not specified in detail
Non-Small Cell Lung Cancer (NSCLC)

The combination of Vactosertib with the immune checkpoint inhibitor durvalumab has been investigated in patients with advanced NSCLC.

Treatment RegimenPatient PopulationMedian Overall Survival (OS)Objective Response Rate (ORR)Key Grade 3/4 Adverse Events
Vactosertib + Durvalumab PD-L1 ≥25%41.9 months33.3%Interstitial Lung Disease (6.7%), Toxic Epidermal Necrolysis (3.3%)
Vactosertib + Durvalumab PD-L1 <25%11.2 months11.1%As above
Durvalumab Monotherapy PD-L1 ≥25%16.3 months23.2% - 30.0%Pneumonia (Grade 5, one patient)
Metastatic Colorectal Cancer (mCRC) - Microsatellite Stable (MSS)

Vactosertib in combination with pembrolizumab has been studied in patients with MSS mCRC, a population with limited effective immunotherapy options.

Treatment RegimenTrial PhaseNumber of PatientsObjective Response Rate (ORR)Key Grade 3/4 Adverse Events
Vactosertib + Pembrolizumab II3315.2%Pneumonitis (3%), Nausea (3%), Vomiting (3%)
Pembrolizumab Monotherapy (MSI-H/dMMR) III (KEYNOTE-177)15343.8%Not directly comparable population

Note: Data for pembrolizumab monotherapy is in a different patient population (MSI-H/dMMR) where it is highly effective and serves as a standard of care. There is no established effective immunotherapy monotherapy for MSS mCRC.

Experimental Protocols

Preclinical In Vitro and In Vivo Studies

Cell Lines:

  • Colon Cancer: CT-26

  • Multiple Myeloma: RPMI8226, U266, 5T33MM

  • Osteosarcoma: K7M2, SAOS2

Animal Models:

  • Colon Cancer: BALB/c mice with CT-26 tumor cell implantation.

  • Multiple Myeloma: Syngeneic 5T33MM murine mouse model.

  • Osteosarcoma: BALB/c mice with K7M2-Luc cell inoculation for pulmonary metastasis studies.

Key Assays:

  • Cell Viability and Proliferation: Assessed using standard assays like MTT or IncuCyte live-cell imaging.

  • Apoptosis: Measured by flow cytometry using Annexin V and propidium iodide staining.

  • Gene and Protein Expression: Analyzed by Real-Time PCR and Western blotting for key markers in the TGF-β pathway (e.g., p-SMAD2/3) and markers of epithelial-mesenchymal transition (EMT) like E-cadherin.

  • Enzyme Activity: Zymography for matrix metalloproteinase (MMP) activity.

  • In Vivo Tumor Growth: Monitored by caliper measurements for subcutaneous tumors and bioluminescence imaging for metastatic models.

  • Immunophenotyping: Flow cytometry analysis of immune cell populations within the tumor microenvironment.

preclinical_workflow General Preclinical Experimental Workflow for Vactosertib cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., CT-26, RPMI8226) treatment_vitro Treatment with Vactosertib (alone or in combination) cell_culture->treatment_vitro assays_vitro Functional Assays: - Proliferation (MTT) - Apoptosis (FACS) - Migration/Invasion - Western Blot (pSMAD) - RT-PCR (Gene Expression) treatment_vitro->assays_vitro animal_model Animal Model (e.g., BALB/c mice) tumor_implantation Tumor Cell Implantation (Subcutaneous or IV) animal_model->tumor_implantation treatment_vivo Vactosertib Administration (Oral Gavage) tumor_implantation->treatment_vivo monitoring Tumor Growth Monitoring (Calipers, Bioluminescence) treatment_vivo->monitoring endpoint Endpoint Analysis: - Tumor Weight/Volume - Immunohistochemistry - Flow Cytometry (TME) - Metastasis Assessment monitoring->endpoint

Workflow of preclinical Vactosertib studies.
Clinical Trial Design: Example of a Phase Ib/II Study

The following diagram illustrates a typical design for a Phase Ib/II clinical trial investigating Vactosertib in combination with another agent.

clinical_trial_workflow Phase Ib/II Clinical Trial Workflow: Vactosertib Combination Therapy cluster_phase1b Phase Ib: Dose Escalation cluster_phase2 Phase II: Expansion enrollment_1b Patient Enrollment (3-6 patients per cohort) cohort1 Cohort 1: Vactosertib Dose Level 1 + Standard Dose of Partner Drug enrollment_1b->cohort1 dlt_eval1 DLT Evaluation cohort1->dlt_eval1 cohort2 Cohort 2: Vactosertib Dose Level 2 + Standard Dose of Partner Drug dlt_eval1->cohort2 If no DLT dlt_eval2 DLT Evaluation cohort2->dlt_eval2 rp2d Determine Recommended Phase 2 Dose (RP2D) dlt_eval2->rp2d ...and so on enrollment_2 Enroll Larger Patient Cohort rp2d->enrollment_2 treatment_2 Treat with RP2D of Vactosertib + Partner Drug enrollment_2->treatment_2 efficacy_eval Efficacy & Safety Evaluation (ORR, PFS, OS, AEs) treatment_2->efficacy_eval

Typical workflow of a Phase Ib/II clinical trial for Vactosertib.

Conclusion

The available data suggests that Vactosertib, particularly in combination with other therapies, holds promise in various oncology indications. Its mechanism of targeting the immunosuppressive tumor microenvironment via TGF-β inhibition provides a strong rationale for its use with immunotherapy and other targeted agents. The clinical trial results summarized in this guide demonstrate encouraging efficacy signals in desmoid tumors, multiple myeloma, and NSCLC, often with manageable safety profiles.

Direct comparative data from head-to-head phase III trials will be crucial to definitively establish the position of Vactosertib-based regimens in the treatment landscape. The ongoing and future clinical studies will further clarify its role and potential to improve outcomes for cancer patients. Researchers and drug development professionals should consider the presented data in the context of the specific patient populations and lines of therapy to inform their research and development strategies.

Safety Operating Guide

Vactosertib Hydrochloride: A Comprehensive Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Vactosertib Hydrochloride, a potent ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Table 1: Summary of Hazards

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Skin and Body ProtectionImpervious clothing, lab coat
Respiratory ProtectionSuitable respirator if dust or aerosols are generated

Always ensure adequate ventilation and have an accessible safety shower and eye wash station.[5]

Step-by-Step Disposal Procedure

Disposal of this compound must be in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide based on best laboratory practices.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_deactivation Deactivation & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal prep_ppe 1. Don Required PPE prep_waste 2. Prepare Waste Containers prep_ppe->prep_waste deactivate 3. Deactivate Residual Drug (if applicable) prep_waste->deactivate segregate 4. Segregate Waste Streams deactivate->segregate package 5. Securely Package Waste segregate->package label_waste 6. Label Waste Container package->label_waste store 7. Temporary Storage label_waste->store dispose 8. Dispose via Licensed Contractor store->dispose

Caption: A logical workflow for the safe disposal of this compound.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling any waste materials, ensure all required PPE as specified in Table 2 is correctly worn.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (gloves, disposable lab coats) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Decontamination of Work Surfaces and Equipment:

    • Following any handling or disposal procedures, thoroughly decontaminate all work surfaces and non-disposable equipment.

    • A recommended decontamination procedure involves scrubbing with alcohol.[5]

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Ensure adequate ventilation.[5]

    • Wear full PPE.

    • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with alcohol.[5]

  • Packaging and Labeling:

    • All waste containers must be securely sealed to prevent leakage.

    • Label each container clearly with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

    • Recommended storage for the pure compound is at -20°C for up to one year.[5] While waste may not require these specific conditions, it should be stored in a cool, dry place.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management contractor.

    • Never dispose of this compound down the drain or in the regular trash.[5][6] This can have a negative impact on the environment and water sources.[6]

Vactosertib Signaling Pathway

Understanding the mechanism of action of Vactosertib is crucial for appreciating its biological impact and the importance of proper disposal. Vactosertib is an inhibitor of the TGF-β signaling pathway.

TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates Vactosertib Vactosertib Vactosertib->ALK5 inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (e.g., EMT genes) Nucleus->Gene_transcription regulates

Caption: Vactosertib inhibits the TGF-β signaling pathway by targeting ALK5.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vactosertib Hydrochloride
Reactant of Route 2
Vactosertib Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.